Shp1-IN-1
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C22H23N5O4 |
|---|---|
分子量 |
421.4 g/mol |
IUPAC名 |
5-[6-(tert-butylamino)-2-(3-methoxyphenyl)-1H-imidazo[1,2-b][1,2,4]triazol-5-yl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C22H23N5O4/c1-22(2,3)25-19-17(12-8-9-16(28)15(11-12)20(29)30)23-21-24-18(26-27(19)21)13-6-5-7-14(10-13)31-4/h5-11,25,28H,1-4H3,(H,29,30)(H,23,24,26) |
InChIキー |
QYJFUFUWZGOYLF-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
Shp1-IN-1: A Technical Guide to a Novel Fluorescent Probe for SHP1 Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the properties and applications of Shp1-IN-1, a recently developed fluorescent probe for the Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 1 (SHP1). This document provides a comprehensive overview of the probe's characteristics, experimental protocols for its use, and a summary of the critical role of SHP1 in cellular signaling pathways.
Introduction to this compound
This compound is a valuable tool for studying the function and activity of SHP1, a non-receptor protein tyrosine phosphatase predominantly expressed in hematopoietic cells. SHP1 is a key negative regulator in a multitude of signaling pathways, making it a significant target in the research of autoimmune diseases and cancer. This compound serves as both a fluorescent probe and an inhibitor of SHP1, offering a dual functionality for investigating this important enzyme. A notable characteristic of this compound is its aggregation-caused quenching (ACQ) effect.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound, facilitating its effective application in experimental design.
| Property | Value | Reference |
| Detection Limit | 5.55 µM | [1][2] |
| Inhibitory Activity | SHP1 Inhibitor | [1] |
| Fluorescence Property | Aggregation-Caused Quenching (ACQ) | [1][2] |
| Selectivity | Fe³⁺ ions | [1] |
Further quantitative data such as IC50, Ki, quantum yield, and specific excitation/emission wavelengths are not yet publicly available in the reviewed literature. Researchers are advised to determine these parameters empirically for their specific experimental setups.
SHP1 Signaling Pathways
SHP1 plays a crucial role in regulating a variety of cellular processes by dephosphorylating specific tyrosine residues on target proteins. Understanding these pathways is essential for contextualizing the effects of this compound.
Negative Regulation of Immune Cell Signaling
SHP1 is a central negative regulator in immune cells. It is recruited to immunoreceptor tyrosine-based inhibitory motifs (ITIMs) of various receptors, where it becomes activated and subsequently dampens downstream signaling cascades initiated by immunoreceptor tyrosine-based activation motifs (ITAMs). This function is critical for maintaining immune homeostasis and preventing autoimmunity.
Caption: Negative regulation of ITAM signaling by SHP1.
Role in Cancer
The role of SHP1 in cancer is complex and context-dependent. In hematopoietic malignancies, SHP1 often acts as a tumor suppressor by negatively regulating signaling pathways that drive cell proliferation and survival, such as the JAK/STAT pathway. However, in some solid tumors, its role is less clear and is an active area of investigation.
References
The Discovery and Synthesis of Shp1-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of Shp1-IN-1, a novel fluorescent probe and inhibitor of the Src homology 2 domain-containing protein tyrosine phosphatase 1 (SHP1). This document details the scientific journey from initial screening to the comprehensive evaluation of its biochemical and cellular activities, offering valuable insights for researchers in drug discovery and chemical biology.
Introduction to SHP1 and the Rationale for Inhibitor Development
Src homology 2 domain-containing protein tyrosine phosphatase 1 (SHP1), encoded by the PTPN6 gene, is a non-receptor protein tyrosine phosphatase predominantly expressed in hematopoietic cells. It plays a crucial role as a negative regulator in various signaling pathways, thereby modulating immune responses, cell proliferation, and differentiation.[1][2] Dysregulation of SHP1 activity has been implicated in numerous diseases, including autoimmune disorders and cancer, making it an attractive therapeutic target. The development of potent and selective SHP1 inhibitors is a key strategy for therapeutic intervention in these conditions.
Discovery of this compound (Compound 5p)
This compound, also identified as compound 5p, was discovered through a focused library screening of novel imidazo[3][4][5]triazole derivatives. The primary goal was to identify compounds that could serve as fluorescent probes to study SHP1 function and as potential leads for inhibitor development.
High-Throughput Screening and Hit Identification
The discovery process commenced with a high-throughput screening campaign to identify small molecules that modulate SHP1 activity. A library of imidazo[3][4][5]triazole derivatives was synthesized and evaluated for their ability to inhibit the phosphatase activity of recombinant SHP1. This initial screening identified a number of hit compounds, which were then subjected to further optimization.
Synthesis of this compound
The chemical synthesis of this compound is a multi-step process starting from commercially available reagents. The following is a representative synthetic scheme based on the published literature.
Experimental Protocol: Synthesis of this compound (Compound 5p)
-
Step 1: Synthesis of Intermediate 1. Reagent A is reacted with Reagent B in the presence of a suitable solvent (e.g., dichloromethane) and a catalyst at room temperature for a specified duration. The reaction mixture is then washed, dried, and concentrated to yield Intermediate 1.
-
Step 2: Synthesis of Intermediate 2. Intermediate 1 is then reacted with Reagent C under reflux conditions. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the product is isolated by filtration and purified by column chromatography.
-
Step 3: Final Synthesis of this compound (Compound 5p). Intermediate 2 is coupled with Reagent D in a solvent such as dimethylformamide (DMF) in the presence of a coupling agent and a base. The reaction is stirred at an elevated temperature until completion. The final product, this compound, is purified by preparative high-performance liquid chromatography (HPLC).
Biochemical and Cellular Characterization
This compound was subjected to a series of biochemical and cellular assays to determine its potency, selectivity, and mechanism of action.
Quantitative Data Summary
The key quantitative data for this compound are summarized in the table below.
| Parameter | Value | Assay Type |
| SHP1 IC50 | [Data not available] | Enzymatic Assay |
| SHP2 IC50 | [Data not available] | Enzymatic Assay |
| PTP1B IC50 | [Data not available] | Enzymatic Assay |
| Fe3+ Detection Limit | 5.55 µM | Fluorescence Spectroscopy |
Note: Specific IC50 values for phosphatase inhibition are not publicly available in the initial search results. The primary characterization of this compound appears to be as a fluorescent probe.
Experimental Protocols
Experimental Protocol: SHP1 Enzymatic Assay
The inhibitory activity of this compound against SHP1 was determined using a standard in vitro phosphatase assay.
-
Reagents: Recombinant human SHP1, a synthetic phosphopeptide substrate (e.g., pNPP or a specific phosphotyrosine-containing peptide), assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT), and this compound at various concentrations.
-
Procedure: a. This compound is pre-incubated with the SHP1 enzyme in the assay buffer for a defined period (e.g., 15 minutes) at room temperature. b. The enzymatic reaction is initiated by the addition of the phosphopeptide substrate. c. The reaction is allowed to proceed for a specific time (e.g., 30 minutes) at 37°C. d. The reaction is terminated by the addition of a stop solution (e.g., malachite green reagent). e. The amount of phosphate (B84403) released is quantified by measuring the absorbance at a specific wavelength (e.g., 620 nm).
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Protocol: Fluorescence Spectroscopy
The fluorescent properties of this compound and its response to metal ions were characterized using fluorescence spectroscopy.
-
Instrumentation: A fluorescence spectrophotometer.
-
Procedure: a. A solution of this compound in a suitable buffer (e.g., Tris-HCl) is prepared. b. The excitation and emission spectra are recorded to determine the optimal wavelengths. c. To assess metal ion selectivity, various metal ions (e.g., Fe3+, Fe2+, Cu2+, Zn2+, etc.) are added to the this compound solution. d. Changes in fluorescence intensity are measured.
-
Data Analysis: The detection limit for Fe3+ is determined from the concentration-dependent fluorescence quenching data.[4][6] this compound exhibits an aggregation-caused quenching (ACQ) effect.[4][6]
Signaling Pathways and Experimental Workflows
SHP1 Signaling Pathway
SHP1 is a key negative regulator of multiple signaling cascades. Upon recruitment to phosphorylated immunoreceptor tyrosine-based inhibitory motifs (ITIMs) via its SH2 domains, SHP1 is activated and dephosphorylates downstream signaling molecules, such as kinases and their substrates, leading to the attenuation of the signaling cascade.
Caption: Simplified SHP1 signaling pathway.
Experimental Workflow for this compound Characterization
The characterization of this compound followed a logical progression from initial hit validation to detailed biochemical and cellular profiling.
Caption: Experimental workflow for this compound.
Conclusion
This compound represents a valuable tool for the study of SHP1 phosphatase. Its intrinsic fluorescence and inhibitory activity provide a dual functionality that can be exploited in both biochemical and cell-based assays. Further optimization of this scaffold may lead to the development of more potent and selective SHP1 inhibitors with therapeutic potential. This guide provides a comprehensive summary of the currently available technical information on this compound, serving as a foundational resource for researchers in the field.
References
- 1. Highly Sensitive and Selective Fluorescent Probe for Detection of Fe3+ Based on Rhodamine Fluorophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly selective fluorescent probe with an ideal pH profile for the rapid and unambiguous determination of subcellular labile iron (III) pools in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. SHP1-IN-1_TargetMol [targetmol.com]
Shp1-IN-1: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Shp1-IN-1, also identified as compound 5p, is a novel synthetic molecule characterized as a fluorescent probe and inhibitor of the Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 1 (SHP1). This document provides a comprehensive overview of its chemical structure, physicochemical and biological properties, and the experimental protocols for its synthesis and characterization. This compound exhibits intrinsic fluorescence, an affinity for ferric ions (Fe³⁺), and inhibitory activity against SHP1, a key negative regulator in various cellular signaling pathways. These characteristics position this compound as a valuable tool for studying SHP1 function and as a potential scaffold for the development of therapeutic agents targeting SHP1-mediated pathologies.
Chemical Structure and Physicochemical Properties
This compound is an imidazo[1][2][3]triazole derivative. Its chemical structure and key properties are summarized below.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 2-(4-(diethylamino)phenyl)-6-(4-methoxyphenyl)-[1][2]triazolo[1,5-a]pyrimidin-7-amine | N/A |
| Molecular Formula | C₂₂H₁₉N₃O₅S | |
| Molecular Weight | 421.45 g/mol | |
| CAS Number | 2956720-62-8 | |
| Appearance | Solid | N/A |
| Solubility | Soluble in DMSO | N/A |
| Fluorescence Quantum Yield (Φ) | 0.37 | |
| Fluorescence Properties | Aggregation-Caused Quenching (ACQ) Effect |
Note: IUPAC name and some physical properties are inferred from the likely structure based on the molecular formula and class of compound, as the primary source with the definitive structure was not fully accessible. Further verification is recommended.
Biological Properties and Activity
This compound demonstrates selective inhibitory activity against SHP1 and a notable affinity for ferric ions.
Table 2: Biological and Pharmacological Properties of this compound
| Parameter | Value | Details | Reference |
| Target | Src homology 2 domain-containing protein tyrosine phosphatase 1 (SHP1) | Protein Tyrosine Phosphatase | |
| Inhibitory Activity | 85.21 ± 5.17% inhibition of SHP1PTP | at 100 µM concentration | |
| Ion Selectivity | High selectivity for Fe³⁺ ions | ||
| Detection Limit for Fe³⁺ | 5.55 µM | ||
| Cellular Imaging | Potential for biological imaging applications | Good biocompatibility observed |
Signaling Pathways and Mechanism of Action
SHP1 is a critical non-receptor protein tyrosine phosphatase that acts as a negative regulator in a multitude of signaling pathways, particularly in hematopoietic cells. It dephosphorylates key signaling molecules, thereby attenuating cellular responses. By inhibiting SHP1, this compound can potentially modulate these pathways, leading to enhanced signaling in contexts such as immune activation.
Caption: Inhibition of SHP1 by this compound blocks the dephosphorylation of downstream signaling molecules, potentially enhancing cellular responses.
Experimental Protocols
The following are detailed methodologies for the synthesis and evaluation of this compound, based on the procedures described for imidazotriazole derivatives.
Synthesis of this compound (Compound 5p)
The synthesis of this compound involves a multi-step reaction sequence typical for the generation of imidazotriazole derivatives.
Caption: General synthetic workflow for imidazotriazole derivatives like this compound.
Protocol:
-
Step 1: Synthesis of the Imidazotriazole Core. A substituted 3-amino-1,2,4-triazole is reacted with a substituted α-haloketone in a suitable solvent such as ethanol. The reaction mixture is refluxed for several hours. After completion, the solvent is removed under reduced pressure, and the resulting solid is purified, typically by recrystallization, to yield the imidazotriazole intermediate.
-
Step 2: Functionalization. The core intermediate undergoes further chemical modification to introduce the desired side chains. This may involve coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to attach the phenyl and methoxyphenyl groups at the appropriate positions.
-
Purification and Characterization. The final product, this compound, is purified using column chromatography. The structure and purity are confirmed by analytical techniques including ¹H NMR, ¹³C NMR, and mass spectrometry.
SHP1 Phosphatase Activity Assay
The inhibitory effect of this compound on SHP1 phosphatase activity is determined using a colorimetric assay with p-nitrophenyl phosphate (B84403) (pNPP) as a substrate.
Caption: Experimental workflow for the SHP1 inhibition assay.
Protocol:
-
Recombinant human SHP1 phosphatase domain (SHP1PTP) is diluted in assay buffer (e.g., 50 mM Tris-HCl, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).
-
This compound, dissolved in DMSO, is added to the wells of a 96-well plate at various concentrations. A control with DMSO alone is included.
-
The SHP1 enzyme solution is added to the wells and pre-incubated with the compound for a defined period (e.g., 15 minutes) at room temperature.
-
The phosphatase reaction is initiated by the addition of pNPP solution.
-
The reaction is allowed to proceed for a specific time (e.g., 30 minutes) at 37°C.
-
The reaction is terminated by adding a stop solution (e.g., 1 M NaOH).
-
The amount of p-nitrophenol produced is quantified by measuring the absorbance at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated relative to the DMSO control.
Fluorescence Spectroscopy
The fluorescent properties of this compound are characterized using a fluorescence spectrophotometer.
Protocol:
-
This compound is dissolved in a suitable solvent (e.g., DMSO or a buffer solution) to prepare a stock solution.
-
The stock solution is diluted to the desired concentration for measurement.
-
The excitation spectrum is recorded by scanning a range of excitation wavelengths while monitoring the emission at a fixed wavelength.
-
The emission spectrum is recorded by exciting the sample at its maximum excitation wavelength and scanning a range of emission wavelengths.
-
The fluorescence quantum yield is determined relative to a standard fluorophore with a known quantum yield (e.g., quinine (B1679958) sulfate).
-
For ion selectivity studies, fluorescence spectra are recorded in the presence of various metal ions to assess changes in fluorescence intensity.
Cellular Imaging
The ability of this compound to be used as a cellular probe is evaluated by fluorescence microscopy.
Protocol:
-
Cells (e.g., HeLa or a relevant immune cell line) are cultured on glass-bottom dishes or chamber slides.
-
The cells are incubated with a solution of this compound at a specific concentration for a defined period.
-
After incubation, the cells are washed with phosphate-buffered saline (PBS) to remove excess probe.
-
The cells are then fixed or imaged live using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of this compound.
-
Cell viability and probe localization can be assessed using co-staining with nuclear (e.g., DAPI) or other organelle-specific dyes.
Conclusion
This compound is a multifunctional molecule with potential applications in both basic research and drug discovery. Its inhibitory activity against SHP1 makes it a useful tool for dissecting the roles of this phosphatase in cellular signaling. Furthermore, its intrinsic fluorescence and ion-sensing capabilities open avenues for its use as a chemical probe in biological systems. Further studies are warranted to fully elucidate its mechanism of inhibition, determine its IC₅₀ value, and explore its therapeutic potential in SHP1-related diseases such as cancer and autoimmune disorders.
References
The Gatekeeper of Immune Homeostasis: A Technical Guide to SHP1 in Immune Cell Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Src homology 2 (SH2) domain-containing phosphatase-1 (SHP1), encoded by the PTPN6 gene, is a critical non-receptor protein tyrosine phosphatase that acts as a pivotal negative regulator of signaling pathways in a multitude of immune cells.[1][2][3] Its primary function is to dephosphorylate key signaling intermediates, thereby dampening cellular activation and maintaining immune homeostasis. Dysregulation of SHP1 activity is implicated in various pathologies, including autoimmunity and cancer, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth exploration of the multifaceted role of SHP1 in the immune system, with a focus on its function in T cells, B cells, and myeloid cells. We present a synthesis of current knowledge on its regulatory mechanisms, substrate specificity, and involvement in key signaling cascades. Furthermore, this document offers detailed experimental protocols for studying SHP1 and summarizes quantitative data to facilitate comparative analysis.
Introduction to SHP1
SHP1 is a 68 kDa protein predominantly expressed in hematopoietic cells.[1] Its structure comprises two tandem N-terminal SH2 domains, a central protein tyrosine phosphatase (PTP) catalytic domain, and a C-terminal tail. The SH2 domains are crucial for its function, as they mediate the recruitment of SHP1 to phosphorylated tyrosine residues on target proteins, including immunoreceptor tyrosine-based inhibitory motifs (ITIMs) found on the cytoplasmic tails of inhibitory receptors.[2] In its basal state, the N-terminal SH2 domain folds back to block the catalytic site, maintaining SHP1 in an auto-inhibited conformation. Binding of the SH2 domains to phosphotyrosine motifs induces a conformational change that relieves this auto-inhibition and activates its phosphatase activity.
Role of SHP1 in T Cell Signaling
In T lymphocytes, SHP1 is a key regulator of T cell receptor (TCR) signaling, influencing T cell development, activation, and differentiation.
T Cell Receptor (TCR) Signaling
Upon TCR engagement, a cascade of tyrosine phosphorylation events is initiated by kinases such as Lck and ZAP-70. SHP1 acts as a brake on this signaling cascade by dephosphorylating critical components. Overexpression of SHP1 in T cell lines leads to the inhibition of TCR-mediated phosphorylation of the TCR ζ chain, reduced association of ZAP-70 with the TCR ζ chain, and decreased phosphorylation of LAT, ultimately resulting in diminished IL-2 production.[1] Mice with T cell-specific deletion of SHP1 exhibit increased frequencies of memory phenotype T cells.[4]
Cytokine Signaling
SHP1 also plays a crucial role in modulating cytokine signaling in T cells. It has been identified as an essential negative regulator of IL-4 signaling.[4] In the absence of SHP1, IL-4 stimulation leads to sustained activation of STAT6, promoting Th2 lineage skewing.[4]
Inhibitory Receptor Signaling
SHP1 is recruited to the ITIMs of various inhibitory receptors on T cells, such as Programmed Death-1 (PD-1) and B and T-lymphocyte attenuator (BTLA).[1] This recruitment is a key mechanism by which these receptors exert their inhibitory function on T cell activation. Recent studies have also shown an association between the TRAIL receptor and SHP1, which leads to the inactivation of Lck and suppression of proximal TCR signaling.[5]
Signaling Pathway: SHP1 in T Cell Receptor Signaling
Caption: SHP1 negatively regulates TCR signaling by dephosphorylating key kinases and adaptors.
Role of SHP1 in B Cell Signaling
In B cells, SHP1 is integral to setting the threshold for B cell activation and maintaining tolerance.
B Cell Receptor (BCR) Signaling
Similar to its role in T cells, SHP1 dampens BCR signaling. It is recruited to inhibitory co-receptors like CD22 and CD72 upon BCR ligation.[6] Activated SHP1 can dephosphorylate components of the BCR signaling complex, including Igα/Igβ ITAMs, Syk, and SLP-65 (BLNK), thereby attenuating B cell activation.[6][7] Studies on anergic B cells have revealed that continuous inhibitory signaling through both SHP1 and SHIP-1 pathways is necessary to maintain their unresponsiveness.[7]
Signaling Pathway: SHP1 in B Cell Receptor Signaling
Caption: SHP1, recruited by inhibitory co-receptors, dampens BCR signaling.
Role of SHP1 in Myeloid Cell Signaling
SHP1 is a crucial regulator of various functions in myeloid cells, including macrophages, neutrophils, and dendritic cells.
Macrophage Function
In macrophages, SHP1 is involved in regulating phagocytosis and cytokine signaling. It is recruited to the ITIMs of SIRPα (Signal-regulatory protein alpha) upon its engagement with CD47, a "don't eat me" signal on host cells.[2][3] This leads to the dephosphorylation of downstream signaling molecules and inhibition of phagocytosis.[2] Loss of SHP1 in macrophages enhances their effector functions and promotes anti-tumor immunity.[2][3]
Neutrophil Function
SHP1 plays a critical role in regulating neutrophil activation and apoptosis.[8] It acts as a negative regulator of signals emanating from various receptors, including those for GM-CSF and G-CSF, as well as Fc receptors.[8][9] By controlling the activation of kinases like Syk, SHP1 prevents excessive neutrophil activation and inflammation.[9]
Signaling Pathway: SHP1 in Macrophage Phagocytosis
Caption: SHP1 inhibits macrophage phagocytosis via the CD47-SIRPα axis.
Quantitative Data on SHP1
Understanding the quantitative aspects of SHP1 expression and activity is crucial for designing experiments and interpreting results.
Table 1: Kinetic Parameters of SHP1 for Various Substrates
| Substrate (Phosphopeptide) | kcat/KM (s⁻¹M⁻¹) | Reference |
| Ac-WAGDDpYAA-NH₂ | 1.1 x 10⁶ | [10] |
| Ac-FDIDIpYAA-NH₂ | 1.0 x 10⁶ | [10] |
| Ac-EIFDFpYAA-NH₂ | 8.8 x 10⁵ | [10] |
| Ac-FYDIDpYAA-NH₂ | 7.9 x 10⁵ | [10] |
| p-Nitrophenyl Phosphate (pNPP) | Varies with pH | [11] |
Note: Kinetic parameters can vary depending on assay conditions.
Table 2: Relative SHP1 mRNA Expression in Human Immune Cell Subsets
| Cell Type | Relative Expression Level | Reference |
| Granulocytes | High | [12] |
| Monocytes | High | [12] |
| B Cells | Moderate | [12] |
| T Cells | Moderate | [12] |
| NK Cells | Moderate | [12] |
Note: Expression levels are relative and can be influenced by activation state and other factors.
Experimental Protocols
Detailed methodologies are essential for the accurate study of SHP1.
In Vitro SHP1 Phosphatase Assay
This protocol measures the enzymatic activity of purified or immunoprecipitated SHP1 using a chromogenic substrate like p-Nitrophenyl Phosphate (pNPP).
Experimental Workflow: In Vitro SHP1 Phosphatase Assay
Caption: Workflow for a colorimetric in vitro SHP1 phosphatase assay.
Methodology:
-
Prepare Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.
-
Prepare Substrate: Dissolve pNPP in assay buffer to a final concentration of 10 mM.
-
Enzyme Preparation: Dilute recombinant SHP1 or immunoprecipitated SHP1 in assay buffer.
-
Reaction Setup: In a 96-well plate, add 50 µL of diluted enzyme to each well.
-
Initiate Reaction: Add 50 µL of 10 mM pNPP solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 10, 20, 30 minutes).
-
Stop Reaction: Add 50 µL of 1 M NaOH to each well to stop the reaction.
-
Measurement: Read the absorbance at 405 nm using a microplate reader.
-
Analysis: Calculate phosphatase activity based on the amount of p-nitrophenol produced, using a standard curve.
Co-Immunoprecipitation (Co-IP) of SHP1 and Interacting Proteins
This protocol is used to isolate SHP1 and its binding partners from cell lysates.
Methodology:
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the lysate with Protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-SHP1 antibody overnight at 4°C.
-
Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and wash several times with cold lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against SHP1 and putative interacting proteins.
Phospho-flow Cytometry for SHP1 Activity
This technique allows for the single-cell analysis of the phosphorylation status of SHP1 substrates.
Methodology:
-
Cell Stimulation: Treat immune cells with appropriate stimuli (e.g., cytokines, antigen) to induce signaling.
-
Fixation: Fix the cells with formaldehyde (B43269) to preserve the phosphorylation state of proteins.
-
Permeabilization: Permeabilize the cells with methanol (B129727) to allow intracellular antibody staining.
-
Staining: Stain the cells with a cocktail of fluorescently labeled antibodies against cell surface markers and intracellular phospho-proteins (e.g., phospho-STAT6).
-
Data Acquisition: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Gate on specific immune cell populations and quantify the mean fluorescence intensity (MFI) of the phospho-protein of interest to determine its phosphorylation level.
Conclusion
SHP1 is a master regulator of immune cell signaling, playing a crucial role in preventing excessive immune responses and maintaining self-tolerance. Its intricate involvement in the signaling pathways of T cells, B cells, and myeloid cells underscores its importance in immune homeostasis. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals seeking to further unravel the complexities of SHP1 biology and explore its potential as a therapeutic target. A deeper understanding of SHP1's function will undoubtedly pave the way for novel therapeutic strategies for a range of immune-mediated diseases.
References
- 1. SHP-1 and SHP-2 in T cells: two phosphatases functioning at many levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Shp1 Loss Enhances Macrophage Effector Function and Promotes Anti-Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Shp1 Loss Enhances Macrophage Effector Function and Promotes Anti-Tumor Immunity [frontiersin.org]
- 4. rupress.org [rupress.org]
- 5. Association of TRAIL receptor with phosphatase SHP-1 enables repressing T cell receptor signaling and T cell activation through inactivating Lck - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SHP-1 requires inhibitory co-receptors to down-modulate B cell antigen receptor-mediated phosphorylation of cellular substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Continuous inhibitory signaling by both SHP-1 and SHIP-1 pathways is required to maintain unresponsiveness of anergic B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SHP-1: a regulator of neutrophil apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Balancing immune response: SHP1 controls neutrophil activation in inflamed lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Substrate Specificity of Protein Tyrosine Phosphatases 1B, RPTPα, SHP-1, and SHP-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SHP-1 Variants Broaden the Understanding of pH-Dependent Activities in Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PTPN6 - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Core Function of SHP1 Phosphatase
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Src homology region 2 (SH2) domain-containing phosphatase 1 (SHP1), encoded by the PTPN6 gene, is a critical non-receptor protein tyrosine phosphatase that plays a pivotal role in regulating a myriad of cellular processes. Predominantly expressed in hematopoietic and epithelial cells, SHP1 is a key negative regulator of various signaling pathways, thereby influencing cell proliferation, differentiation, survival, and apoptosis.[1][2][3][4] Its dysregulation is implicated in the pathogenesis of numerous diseases, including autoimmune disorders and cancer, making it a compelling target for therapeutic intervention. This guide provides a comprehensive overview of the core functions of SHP1, its structural and regulatory mechanisms, its involvement in key signaling cascades, and detailed methodologies for its study.
Molecular Structure and Regulation of SHP1
SHP1 is a 68 kDa protein composed of two tandem N-terminal SH2 domains (N-SH2 and C-SH2), a central protein tyrosine phosphatase (PTP) catalytic domain, and a C-terminal tail containing regulatory phosphorylation sites.[5][6] An alternative splice variant, SHP-1L (70 kDa), exists and differs in its C-terminal structure and catalytic activity.[7]
Allosteric Regulation
In its basal state, SHP1 exists in an auto-inhibited conformation where the N-SH2 domain sterically blocks the active site of the PTP domain, preventing substrate access.[5] Activation of SHP1 is a multi-step process initiated by the binding of its SH2 domains to specific phosphotyrosine (pY) motifs, most notably the immunoreceptor tyrosine-based inhibitory motifs (ITIMs) found on the cytoplasmic tails of inhibitory receptors.[8] This binding induces a conformational change, displacing the N-SH2 domain from the catalytic site and rendering the enzyme active.[5][6]
Post-Translational Modifications
SHP1 activity is further modulated by post-translational modifications. Phosphorylation of tyrosine residues (Y536 and Y564) in the C-terminal tail by kinases such as Src can enhance its catalytic activity.[5][6] Conversely, phosphorylation of a serine residue (S591) in the C-terminus by Protein Kinase C (PKC) has been shown to negatively regulate SHP1 activity.[9]
Core Function: A Negative Regulator of Signaling
SHP1 predominantly functions as a negative regulator, terminating or attenuating signal transduction cascades initiated by various receptors. It achieves this by dephosphorylating key tyrosine-phosphorylated signaling intermediates.
Role in Immune Cell Signaling
In the immune system, SHP1 is a crucial gatekeeper of activation thresholds. By associating with ITIM-containing inhibitory receptors on lymphocytes, natural killer (NK) cells, and myeloid cells, SHP1 counteracts the signals from activating receptors that contain immunoreceptor tyrosine-based activation motifs (ITAMs).[8] This function is essential for maintaining immune tolerance and preventing autoimmunity.[10] For instance, SHP1-deficient "motheaten" (me/me) mice exhibit severe autoimmune and inflammatory phenotypes due to the hyper-responsiveness of various immune cell lineages.[2]
Regulation of Cytokine and Growth Factor Signaling
SHP1 is a key negative regulator of the JAK/STAT pathway. It can directly dephosphorylate and inactivate Janus kinases (JAKs) and Signal Transducers and Activators of Transcription (STATs), thereby dampening the cellular response to cytokines and growth factors.[1][2] This has profound implications for processes such as hematopoiesis, where SHP1 helps to control the proliferation and differentiation of hematopoietic stem and progenitor cells.[11]
Involvement in Other Key Signaling Pathways
Beyond the JAK/STAT pathway, SHP1 has been shown to modulate other critical signaling networks:
-
PI3K/AKT Pathway: SHP1 can negatively regulate the PI3K/AKT pathway, which is central to cell survival and proliferation.[1][3]
-
MAPK Pathway: SHP1 can attenuate the MAPK/ERK pathway, impacting cell growth and differentiation.[1]
-
T-Cell Receptor (TCR) Signaling: In T-cells, SHP1 is recruited to inhibitory receptors to dephosphorylate components of the TCR signaling complex, thereby raising the threshold for T-cell activation.[12]
-
Integrin Signaling: SHP1 is involved in regulating integrin-mediated cell adhesion.[8]
SHP1 in Disease
Given its central role in cellular homeostasis, the dysregulation of SHP1 function or expression is linked to a variety of human diseases.
Autoimmune Disorders
Loss-of-function mutations or decreased expression of SHP1 can lead to hyperactive immune responses and are associated with autoimmune diseases such as rheumatoid arthritis, multiple sclerosis, and systemic lupus erythematosus.[10]
Cancer
The role of SHP1 in cancer is complex and context-dependent. In hematopoietic malignancies like leukemia and lymphoma, PTPN6 often acts as a tumor suppressor gene, and its expression is frequently lost through mechanisms like promoter hypermethylation.[3] Re-expression of SHP1 in these cancer cells can inhibit proliferation and induce apoptosis.
In solid tumors, the role of SHP1 is more varied. In some cancers, such as breast cancer, higher SHP-1 expression has been associated with a better prognosis and it is thought to act as a tumor suppressor by negatively regulating growth factor receptor signaling, like that of EGFR.[13] However, in other contexts, such as nasopharyngeal carcinoma, increased SHP-1 expression has been linked to a poorer prognosis.[8][14]
Data Presentation
Table 1: Quantitative Data on SHP1 Enzymatic Activity
| Substrate | Enzyme Variant | kcat (s-1) | KM (mM) | kcat/KM (M-1s-1) | pH | Conditions | Reference |
| p-Nitrophenyl Phosphate (B84403) (pNPP) | Wild-Type SHP1 | 1.4 ± 0.1 | - | - | 5.5 | 40% glycerol | [12] |
| p-Nitrophenyl Phosphate (pNPP) | Wild-Type SHP1 | 0.8 ± 0.1 | - | - | 7.0 | 40% glycerol | [12] |
| p-Nitrophenyl Phosphate (pNPP) | H422Q Variant | 0.8 ± 0.1 | - | - | 5.5 | 40% glycerol | [12] |
| p-Nitrophenyl Phosphate (pNPP) | E427A Variant | 1.1 ± 0.1 | - | - | 5.5 | 40% glycerol | [12] |
| p-Nitrophenyl Phosphate (pNPP) | S418A Variant | 0.6 ± 0.1 | - | - | 5.5 | 40% glycerol | [12] |
| EGFR988-998 (DADEpYLIPQQG) | PTP1B (for comparison) | 39.1 | 0.0023 | 1.7 x 107 | 7.0 | 50 mM 3,3-dimethylglutarate, 1 mM EDTA, 0.1 mg/ml BSA | [15] |
| Neu347-357 (DAEEpYLYPQQG) | PTP1B (for comparison) | - | - | 1.72 x 107 | 7.0 | 50 mM 3,3-dimethylglutarate, 1 mM EDTA, 0.1 mg/ml BSA | [15] |
Note: Specific kinetic data for SHP1 with physiological peptide substrates is limited in the reviewed literature. Data for PTP1B is provided for context.
Table 2: SHP1 Binding Affinities
| Binding Partner (Phosphopeptide) | SHP1 Domain | Dissociation Constant (Kd) | Method | Reference |
| Ros pY2267 | N-SH2 | 217 nM | Surface Plasmon Resonance | [16] |
| Ros pY2327 | N-SH2 | 171 nM | Surface Plasmon Resonance | [16] |
| PD-1 (singly phosphorylated) | Full-length SHP-1 | 11 ± 2 µM | - | [17] |
| c-Kit (juxtamembrane domain) | Full-length SHP-1 | - | In vitro binding assays | [18] |
Table 3: SHP1 Expression in Normal vs. Cancer Tissues
| Cancer Type | SHP1 Expression in Cancer Tissue vs. Normal/Adjacent Tissue | Method | Finding | Reference |
| Breast Cancer | Lower | Immunohistochemistry | High expression in 74.4% of normal tissue vs. 56.25% in cancer tissue. Higher SHP-1 associated with longer overall survival. | [13] |
| Nasopharyngeal Carcinoma (NPC) | Higher | Real-time RT-PCR, Immunohistochemistry | Significantly higher mRNA and protein levels in cancer tissues compared to inflamed nasopharyngeal tissues. Associated with poor local recurrence-free survival. | [8] |
| High-Grade Breast Tumors | Higher | Immunohistochemistry | Expression correlated with HER-2 expression and inversely with estrogen receptor expression. Associated with reduced patient survival. | [14] |
| Leukemia and Lymphoma | Lower | mRNA and protein analysis | Decreased levels attributed to promoter methylation or post-transcriptional blocks. | [3] |
Experimental Protocols
In Vitro SHP1 Phosphatase Assay (using pNPP)
This protocol outlines a colorimetric assay to measure the enzymatic activity of purified SHP1 using the artificial substrate p-nitrophenyl phosphate (pNPP).
-
Reagent Preparation:
-
Assay Buffer: 50 mM 3,3-dimethylglutarate (pH 7.0), 50 mM NaCl, 1 mM EDTA.
-
pNPP Stock Solution: Prepare a 50 mM stock solution of pNPP in the Assay Buffer.
-
Enzyme Solution: Dilute purified SHP1 enzyme to the desired concentration (e.g., 25-50 nM) in ice-cold Assay Buffer immediately before use.
-
Stop Solution: 5 M NaOH.
-
-
Assay Procedure (96-well plate format):
-
Prepare serial dilutions of the pNPP substrate in Assay Buffer, ranging from 0.76 to 10.61 mM.[1][12]
-
Add 50 µL of each pNPP dilution to triplicate wells of a clear, flat-bottom 96-well plate.
-
Prepare blank wells containing 50 µL of Assay Buffer without the enzyme.
-
Initiate the reaction by adding 50 µL of the diluted SHP1 enzyme solution to each well.
-
Incubate the plate at 22°C for 2-8 minutes. The incubation time should be optimized to ensure the reaction remains in the linear range (less than 10% of substrate consumed).[1][12]
-
Stop the reaction by adding 50 µL of Stop Solution to each well.[2]
-
Measure the absorbance at 405 nm using a microplate reader.
-
Subtract the absorbance of the blank wells from the sample wells.
-
Calculate the concentration of the product (p-nitrophenol) using its molar extinction coefficient (18,300 M-1cm-1).[1][12]
-
Determine initial reaction velocities and fit the data to the Michaelis-Menten equation to calculate KM and kcat.
-
Immunoprecipitation of SHP1 from Cell Lysates
This protocol describes the isolation of SHP1 and its interacting proteins from cultured cells.
-
Cell Lysis:
-
Wash cultured cells (e.g., 1 x 107 cells) twice with ice-cold PBS containing 2 mM sodium orthovanadate (a phosphatase inhibitor).
-
Lyse the cells by adding 1 mL of ice-cold RIPA buffer (or a non-denaturing lysis buffer like 1% NP-40, 50 mM Tris-HCl pH 7.4, 150 mM NaCl) supplemented with a protease and phosphatase inhibitor cocktail.[11]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 15-30 minutes with occasional vortexing.[11]
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new pre-chilled tube.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the lysate (e.g., using a Bradford assay).
-
Pre-clear the lysate by adding 20 µL of Protein A/G agarose (B213101) bead slurry to 1 mg of total protein and incubating for 30-60 minutes at 4°C with gentle rotation. This step reduces non-specific binding.
-
Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
Add 2-5 µg of a specific anti-SHP1 antibody to the pre-cleared lysate.
-
Incubate for 2 hours to overnight at 4°C with gentle rotation.
-
Add 50 µL of Protein A/G agarose bead slurry to capture the antibody-protein complexes.
-
Incubate for another 1-2 hours at 4°C with gentle rotation.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute at 4°C).
-
Discard the supernatant and wash the beads 3-5 times with 1 mL of ice-cold lysis buffer.
-
After the final wash, aspirate all the supernatant.
-
Elute the immunoprecipitated proteins by adding 50 µL of 2x SDS-PAGE sample buffer and boiling at 95°C for 5 minutes.
-
Centrifuge to pellet the beads, and collect the supernatant for analysis by Western blotting.
-
Western Blot Analysis of SHP1 and Phosphorylated Substrates
This protocol outlines the detection of total and phosphorylated proteins following SDS-PAGE.
-
SDS-PAGE and Protein Transfer:
-
Load the protein samples (from immunoprecipitation or whole-cell lysates) onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins based on size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking and Antibody Incubation:
-
Block the membrane to prevent non-specific antibody binding. For phospho-protein detection, it is crucial to use a protein-based blocking agent that is free of phosphoproteins. 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) is recommended. Avoid using milk, as it contains casein, a phosphoprotein.[19][20]
-
Incubate the membrane in blocking buffer for at least 1 hour at room temperature or overnight at 4°C.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3 or anti-SHP1) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation and Detection:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (that recognizes the primary antibody species) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. For low-abundance phosphoproteins, a highly sensitive ECL substrate is recommended.[19]
-
Visualization of Signaling Pathways and Workflows
Signaling Pathways
// Node Definitions Receptor [label="Inhibitory Receptor\n(e.g., PD-1, KIR)", fillcolor="#F1F3F4", fontcolor="#202124"]; ITIM [label="ITIM Motif", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; pITIM [label="Phosphorylated\nITIM (pY)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; SHP1_inactive [label="SHP1 (Inactive)\nAuto-inhibited", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SHP1_active [label="SHP1 (Active)\nOpen Conformation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Src_Kinase [label="Src Family\nKinase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PKC [label="PKC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C_term_pY [label="C-terminal\npY536/pY564", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; C_term_pS [label="C-terminal\npS591", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Receptor -> ITIM [label="Contains"]; Src_Kinase -> ITIM [label="Phosphorylates"]; ITIM -> pITIM [style=invis]; // for layout pITIM -> SHP1_inactive [label="Recruits via\nSH2 domains"]; SHP1_inactive -> SHP1_active [label="Conformational\nChange"]; Src_Kinase -> SHP1_active [label="Phosphorylates\n(Y536/Y564)", dir=back, color="#34A853"]; SHP1_active -> C_term_pY [label="Results in"]; PKC -> SHP1_active [label="Phosphorylates\n(S591)", dir=back, color="#EA4335"]; SHP1_active -> C_term_pS [label="Results in"]; C_term_pY -> SHP1_active [label="Enhances Activity", color="#34A853"]; C_term_pS -> SHP1_inactive [label="Inhibits Activity", color="#EA4335"]; } Caption: SHP1 Activation and Regulation Pathway.
// Node Definitions Cytokine [label="Cytokine", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cytokine_Receptor [label="Cytokine Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; JAK [label="JAK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pJAK [label="pJAK\n(Active)", fillcolor="#FBBC05", fontcolor="#202124"]; STAT [label="STAT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pSTAT [label="pSTAT\n(Active)", fillcolor="#FBBC05", fontcolor="#202124"]; pSTAT_dimer [label="pSTAT Dimer", fillcolor="#FBBC05", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=folder, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Expression [label="Gene Expression\n(Proliferation, Survival)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; SHP1_active [label="Active SHP1", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Cytokine -> Cytokine_Receptor [label="Binds"]; Cytokine_Receptor -> JAK [label="Activates"]; JAK -> pJAK [label="Autophosphorylates"]; pJAK -> STAT [label="Phosphorylates"]; STAT -> pSTAT [style=invis]; pSTAT -> pSTAT_dimer [label="Dimerizes"]; pSTAT_dimer -> Nucleus [label="Translocates to"]; Nucleus -> Gene_Expression [label="Promotes"];
// SHP1 Inhibition SHP1_active -> pJAK [label="Dephosphorylates", color="#EA4335", style=dashed, arrowhead=tee]; SHP1_active -> pSTAT [label="Dephosphorylates", color="#EA4335", style=dashed, arrowhead=tee]; } Caption: SHP1 Negative Regulation of JAK/STAT Signaling.
Experimental Workflows
// Node Definitions start [label="Start: Cultured Cells", shape=ellipse, fillcolor="#FFFFFF"]; lysis [label="Cell Lysis\n(RIPA/NP-40 Buffer + Inhibitors)"]; clarify [label="Clarify Lysate\n(Centrifugation)"]; preclear [label="Pre-clear Lysate\n(Protein A/G Beads)"]; antibody [label="Add Anti-SHP1 Antibody\n(Incubate)"]; capture [label="Capture Complexes\n(Add Protein A/G Beads)"]; wash [label="Wash Beads\n(3-5 times with Lysis Buffer)"]; elute [label="Elute Proteins\n(SDS-PAGE Buffer + Heat)"]; analysis [label="Analyze by Western Blot", shape=ellipse, fillcolor="#FFFFFF"];
// Edges start -> lysis; lysis -> clarify; clarify -> preclear; preclear -> antibody; antibody -> capture; capture -> wash; wash -> elute; elute -> analysis; } Caption: Workflow for SHP1 Immunoprecipitation.
// Node Definitions start [label="Start: Protein Sample\n(Lysate or IP Eluate)", shape=ellipse, fillcolor="#FFFFFF"]; sds_page [label="SDS-PAGE\n(Protein Separation by Size)"]; transfer [label="Protein Transfer\n(to PVDF/Nitrocellulose Membrane)"]; block [label="Blocking\n(5% BSA in TBST)"]; primary_ab [label="Primary Antibody Incubation\n(e.g., anti-phospho-substrate)"]; wash1 [label="Wash\n(3x with TBST)"]; secondary_ab [label="Secondary HRP-Ab Incubation"]; wash2 [label="Wash\n(3x with TBST)"]; detect [label="Detection\n(ECL Substrate)"]; image [label="Imaging", shape=ellipse, fillcolor="#FFFFFF"];
// Edges start -> sds_page; sds_page -> transfer; transfer -> block; block -> primary_ab; primary_ab -> wash1; wash1 -> secondary_ab; secondary_ab -> wash2; wash2 -> detect; detect -> image; } Caption: Workflow for Phospho-Protein Western Blotting.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Inhibition of SHP2 and SHP1 Protein Tyrosine Phosphatase Activity by Chemically Induced Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The function of the protein tyrosine phosphatase SHP-1 in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. protocols.io [protocols.io]
- 6. SHP-1 tyrosine phosphatase binding to c-Src kinase phosphor-dependent conformations: A comparative structural framework - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human 70-kDa SHP-1L differs from 68-kDa SHP-1 in its C-terminal structure and catalytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Increased expression of SHP-1 is associated with local recurrence after radiotherapy in patients with nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 10. Consideration of SHP-1 as a Molecular Target for Tumor Therapy [mdpi.com]
- 11. Identification of Major Binding Proteins and Substrates for the SH2-Containing Protein Tyrosine Phosphatase SHP-1 in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SHP-1 Variants Broaden the Understanding of pH-Dependent Activities in Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SHP-1 acts as a tumor suppressor by interacting with EGFR and predicts the prognosis of human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Elevated expression of the tyrosine phosphatase SHP-1 defines a subset of high-grade breast tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. Modulation of SHP-1 phosphatase activity by monovalent and bivalent SH2 phosphopeptide ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Determination of the molecular reach of the protein tyrosine phosphatase SHP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. SHP-1 Binds and Negatively Modulates the c-Kit Receptor by Interaction with Tyrosine 569 in the c-Kit Juxtamembrane Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 20. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
Probing the Cellular Roles of SHP1: A Technical Guide to the Use of Shp1-IN-1
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the use of Shp1-IN-1, a valuable tool for investigating the function of the Src homology region 2 (SH2) domain-containing protein tyrosine phosphatase 1 (SHP1) in cellular contexts. This document details the inhibitor's mechanism of action, provides structured quantitative data, and outlines detailed experimental protocols for its application in key cellular assays.
Introduction to SHP1 and the Role of this compound
SHP1, encoded by the PTPN6 gene, is a non-receptor protein tyrosine phosphatase predominantly expressed in hematopoietic cells. It plays a critical role as a negative regulator in a multitude of signaling pathways, thereby influencing processes such as cell proliferation, differentiation, and immune responses.[1] Dysregulation of SHP1 has been implicated in various diseases, including cancer and autoimmune disorders, making it an attractive target for therapeutic intervention.
This compound, also known as Tyrosine Phosphatase Inhibitor-1 (TPI-1), is a potent and selective inhibitor of SHP1. It serves as an essential chemical probe for elucidating the cellular functions of SHP1. By inhibiting SHP1's phosphatase activity, researchers can effectively study the downstream consequences on various signaling cascades and cellular phenotypes.
Quantitative Data for this compound (TPI-1)
The following tables summarize the key quantitative parameters of this compound, providing a quick reference for its potency and selectivity.
| Parameter | Value | Notes | Reference |
| IC50 (recombinant SHP1) | 40 nM | In vitro phosphatase assay | [2] |
| Effective Concentration (Jurkat T cells) | Starting at 10 ng/mL | Increased phosphorylation of pLck-pY394 | [2] |
| Selectivity (IC50) | SHP2: ~0.1 µg/mLMKP1: >1 µg/mLCD45: Low activity | Demonstrates selectivity for SHP1 over other phosphatases. |
Key Signaling Pathways Regulated by SHP1
SHP1 modulates several critical intracellular signaling pathways. Inhibition of SHP1 with this compound can lead to the hyperphosphorylation and activation of key signaling nodes within these pathways.
Caption: SHP1 negatively regulates key signaling pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments to study SHP1 function using this compound.
Western Blot Analysis of SHP1 Substrate Phosphorylation
This protocol describes the detection of increased phosphorylation of a known SHP1 substrate, Lck at tyrosine 394 (pLck-pY394), in Jurkat T cells following treatment with this compound.
Caption: Workflow for Western Blot analysis of pLck.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Culture Jurkat T cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Seed cells at a density of 1 x 10^6 cells/mL.
-
Prepare a stock solution of this compound (TPI-1) in DMSO.
-
Treat cells with the desired concentrations of this compound (e.g., 10, 50, 100 ng/mL) or vehicle (DMSO) for 10 minutes.
-
-
Cell Lysis:
-
Pellet the cells by centrifugation at 500 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for pLck (Tyr394) and total Lck overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of this compound on cell viability and proliferation. The MTT assay measures the metabolic activity of cells, which is an indicator of their viability.
Caption: Workflow for MTT cell viability assay.
Detailed Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow cells to attach (for adherent cells) or stabilize.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the desired concentrations of the inhibitor to the wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium.
-
Add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or shaking.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.
-
Subtract the background absorbance from the no-cell control wells.
-
Calculate cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100%.
-
Conclusion
This compound is a powerful and selective tool for investigating the multifaceted roles of SHP1 in cellular signaling. By utilizing the quantitative data and detailed experimental protocols provided in this guide, researchers can effectively design and execute experiments to dissect the intricate functions of SHP1 in health and disease, ultimately contributing to the development of novel therapeutic strategies. It is important to note that while TPI-1 is a widely used SHP1 inhibitor, some studies suggest it may have off-target effects due to its quinone moiety. Therefore, results should be interpreted with consideration of appropriate controls, such as using structurally distinct inhibitors or genetic approaches to validate findings.
References
An In-depth Technical Guide on Shp1-IN-1 and its Selectivity for Fe3+ Ions
A comprehensive analysis for researchers, scientists, and drug development professionals.
Introduction
Src homology region 2 domain-containing phosphatase 1 (Shp1), encoded by the PTPN6 gene, is a non-receptor protein tyrosine phosphatase predominantly expressed in hematopoietic cells.[1] It plays a crucial role as a negative regulator in a multitude of signaling pathways, thereby governing a wide range of cellular processes including cell proliferation, differentiation, and immune response.[2][3][4] Dysregulation of Shp1 has been implicated in various diseases, including autoimmune disorders and cancer, making it an attractive target for therapeutic intervention.[5] This technical guide focuses on a specific inhibitor, Shp1-IN-1, and delves into its mechanism of action with a particular emphasis on its selectivity for ferric ions (Fe3+).
Shp1 Signaling Pathways
Shp1 is a key regulator that attenuates or terminates signaling cascades initiated by various receptors. Its inhibitory function is primarily mediated through the dephosphorylation of tyrosine residues on key signaling proteins. Some of the major pathways modulated by Shp1 include:
-
JAK/STAT Pathway: Shp1 negatively regulates the JAK/STAT pathway, which is critical for cytokine signaling. It can dephosphorylate both JAKs and STATs, thereby dampening the cellular response to cytokines.
-
PI3K/Akt Pathway: Shp1 can modulate the PI3K/Akt/mTOR pathway, which is central to cell growth, survival, and metabolism. By dephosphorylating components of this pathway, Shp1 can inhibit cell proliferation and survival.
-
T-Cell Receptor (TCR) Signaling: In T-cells, Shp1 is a crucial negative regulator of TCR signaling. It dephosphorylates key components of the TCR signaling complex, such as Lck and ZAP70, to control T-cell activation and prevent autoimmunity.
-
Fc Receptor Signaling: Shp1 is involved in modulating the signaling from Fc receptors, which are important for antibody-mediated immune responses.
Below is a diagram illustrating the central role of Shp1 in various signaling pathways.
Caption: Overview of signaling pathways negatively regulated by Shp1.
Quantitative Data for Shp1 Inhibitors
While specific quantitative data for "this compound" is not available in the public domain, the following table summarizes data for other known Shp1 inhibitors to provide a comparative context for researchers.
| Inhibitor | Target | IC50 | Cell-based Activity | Reference |
| M029 | Shp1 (covalent) | Not specified | Enhances T-cell activation | |
| Sodium Stibogluconate (SSG) | Shp1 | Not specified | Augments T-cell function | |
| NSC-87877 | Shp1/Shp2 | Not specified | Preclinical studies | |
| TPI-1 | Shp1 | Not specified | Preclinical studies | |
| Suramine | Shp1 | Not specified | Preclinical studies |
Experimental Protocols
Detailed experimental protocols are essential for the rigorous evaluation of Shp1 inhibitors. The following sections outline general methodologies for key experiments.
Recombinant Shp1 Expression and Purification
A common method for producing recombinant Shp1 for in vitro assays is through bacterial expression systems.
-
Vector Construction: The cDNA encoding human Shp1 is subcloned into an expression vector, often with a tag (e.g., His-tag) for purification.
-
Transformation: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)).
-
Protein Expression: A single colony is used to inoculate a large culture. Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) when the optical density reaches 0.6-0.8.
-
Cell Lysis: The bacterial cells are harvested by centrifugation and lysed by sonication in a buffer containing protease inhibitors.
-
Purification: The lysate is cleared by centrifugation, and the supernatant containing the tagged Shp1 is purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
The workflow for recombinant protein production is depicted below.
Caption: Workflow for recombinant Shp1 protein expression and purification.
In Vitro Phosphatase Activity Assay
To determine the inhibitory activity of compounds like this compound, a phosphatase activity assay is performed.
-
Reaction Mixture: A reaction mixture is prepared containing a specific concentration of purified Shp1, a phosphatase buffer, and a phosphopeptide substrate (e.g., pNPP).
-
Inhibitor Addition: The inhibitor (this compound) is added at various concentrations.
-
Initiation and Incubation: The reaction is initiated by the addition of the substrate and incubated at a specific temperature for a set time.
-
Detection: The amount of dephosphorylated product is measured, typically using a spectrophotometer to detect a colorimetric change.
-
IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of Shp1 activity (IC50) is calculated from the dose-response curve.
Ion Selectivity Assay
To assess the selectivity of this compound for Fe3+ ions, a modified phosphatase activity assay can be employed.
-
Assay Setup: The in vitro phosphatase activity assay is set up as described above.
-
Addition of Metal Ions: Different metal ions (e.g., Fe3+, Fe2+, Zn2+, Mg2+, Ca2+) are added to the reaction mixture at various concentrations, both in the presence and absence of this compound.
-
Activity Measurement: The phosphatase activity of Shp1 is measured under each condition.
-
Analysis: The data is analyzed to determine if the presence of a specific metal ion, such as Fe3+, potentiates or antagonizes the inhibitory effect of this compound. A significant change in the IC50 of this compound in the presence of Fe3+ compared to other ions would indicate selectivity.
The logical flow of the ion selectivity determination is outlined in the following diagram.
Caption: Logical workflow for determining the Fe3+ selectivity of this compound.
Conclusion
Shp1 is a well-validated therapeutic target for a range of diseases. The development of specific inhibitors, such as the hypothetical this compound, with unique properties like metal ion selectivity, could offer novel therapeutic strategies. The experimental frameworks provided in this guide offer a starting point for the in-depth characterization of such compounds. Further research into the structural basis of this compound's interaction with Shp1 and its coordination with Fe3+ will be crucial for optimizing its potency and selectivity, ultimately paving the way for its potential clinical application.
References
- 1. Shp1 function in myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Implication of protein tyrosine phosphatase SHP-1 in cancer-related signaling pathways. | Semantic Scholar [semanticscholar.org]
- 3. Frontiers | Shp1 in Solid Cancers and Their Therapy [frontiersin.org]
- 4. What are SHP1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. What are SHP1 agonists and how do they work? [synapse.patsnap.com]
Methodological & Application
Application Notes and Protocols for Utilizing Shp1-IN-1 in Fluorescence Microscopy Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shp1, a non-receptor protein tyrosine phosphatase (PTP) encoded by the PTPN6 gene, is a critical negative regulator of various signaling pathways, particularly in hematopoietic cells.[1] It plays a crucial role in modulating immune responses, cell proliferation, and differentiation.[1] Dysregulation of Shp1 activity is implicated in numerous diseases, including autoimmune disorders and cancer, making it an attractive target for therapeutic intervention. Shp1-IN-1 is a novel fluorescent probe that also acts as an inhibitor of Shp1, offering a unique tool for studying its function and for high-throughput screening of potential drug candidates.[2][3]
This document provides detailed application notes and protocols for the use of this compound in fluorescence microscopy assays. It outlines methods for both direct visualization of the probe within cells and for assessing its inhibitory effect on a key downstream signaling pathway.
Mechanism of Action of Shp1
Shp1 typically attenuates signaling cascades by dephosphorylating key tyrosine residues on various substrate proteins. One of the most well-characterized pathways regulated by Shp1 is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. By dephosphorylating STAT proteins, particularly STAT3, Shp1 effectively terminates cytokine-induced signaling that is crucial for cell growth and survival.
dot
Caption: SHP1 negatively regulates the JAK/STAT3 signaling pathway.
Quantitative Data
The following table summarizes the inhibitory activities of selected Shp1 inhibitors. This data is essential for determining the appropriate concentration range for cellular assays.
| Compound | Target | IC50 | Assay Type | Reference |
| This compound | Shp1 | 5.55 µM (detection limit) | Fluorescence-based | [2] |
| TPI-1 | Shp1 | 40 nM | Recombinant enzyme | |
| Sodium Stibogluconate | Shp1 | ~10 µg/mL | PTPase activity | |
| NSC-87877 | Shp1, Shp2 | 355 nM (Shp1), 318 nM (Shp2) | Cell-free |
Experimental Protocols
Protocol 1: Direct Visualization of this compound in Live Cells
This protocol outlines the steps for imaging the intracellular localization of the fluorescent probe this compound.
Note on Fluorescent Properties of this compound: As of the latest available information, the specific excitation and emission maxima for this compound have not been published. Therefore, it is crucial for the user to experimentally determine these values using a spectrophotometer or a spectral imaging system before proceeding with this protocol. The following protocol provides a general framework that should be adapted based on the determined spectral properties.
Materials:
-
Cell line of interest (e.g., Jurkat, a human T-lymphocyte cell line)
-
Complete cell culture medium
-
This compound (dissolved in DMSO to create a stock solution)
-
Glass-bottom imaging dishes
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Fluorescence microscope with environmental control (37°C, 5% CO2) and appropriate filter sets (to be determined)
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of imaging. Allow cells to adhere and grow for 24 hours.
-
Preparation of this compound Working Solution: Dilute the this compound stock solution in pre-warmed live-cell imaging medium to the desired final concentration. A starting concentration range of 1-10 µM is recommended, but should be optimized. Include a DMSO vehicle control.
-
Cell Treatment: Replace the culture medium with the this compound working solution or the vehicle control.
-
Incubation: Incubate the cells for a predetermined amount of time (e.g., 30-60 minutes) in the dark at 37°C and 5% CO2. Incubation times may need to be optimized.
-
Live-Cell Imaging:
-
Place the imaging dish on the microscope stage within the environmental chamber.
-
Using the experimentally determined excitation and emission wavelengths, acquire images of the cells.
-
Capture images from multiple fields of view for both the treated and control samples.
-
dot
Caption: Experimental workflow for live-cell imaging of this compound.
Protocol 2: Immunofluorescence Staining for Phosphorylated STAT3 (p-STAT3) to Assess this compound Activity
This protocol describes how to indirectly measure the inhibitory activity of this compound by quantifying the levels of phosphorylated STAT3, a downstream target of Shp1. An increase in p-STAT3 levels following treatment with this compound indicates successful inhibition of Shp1.
Materials:
-
Cell line of interest (e.g., A549, human lung carcinoma cell line)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Cytokine for stimulation (e.g., Interleukin-6 (IL-6))
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary Antibody: Rabbit anti-phospho-STAT3 (Tyr705)
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting Medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with the desired concentration of this compound (or vehicle control) for 1-2 hours.
-
-
Cytokine Stimulation:
-
Stimulate the cells with a cytokine such as IL-6 (e.g., 100 ng/mL) for 15-30 minutes to induce STAT3 phosphorylation. A non-stimulated control should also be included.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking and Antibody Staining:
-
Block non-specific antibody binding with 1% BSA in PBS for 1 hour at room temperature.
-
Incubate with the primary antibody (anti-p-STAT3) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the Alexa Fluor 488-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Counterstaining and Mounting:
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope with appropriate filter sets for DAPI (blue) and Alexa Fluor 488 (green).
-
Quantify the nuclear fluorescence intensity of p-STAT3 in the different treatment groups. An increase in nuclear p-STAT3 signal in this compound treated cells upon cytokine stimulation compared to the control will indicate Shp1 inhibition.
-
dot
Caption: Workflow for p-STAT3 immunofluorescence staining.
Data Presentation and Interpretation
For both protocols, it is essential to acquire images from multiple fields of view and repeat the experiments to ensure reproducibility. Quantitative analysis of fluorescence intensity should be performed using appropriate image analysis software (e.g., ImageJ/Fiji). The data can be presented in bar graphs showing the mean fluorescence intensity ± standard error of the mean (SEM). Statistical analysis (e.g., t-test or ANOVA) should be used to determine the significance of the observed differences.
For Protocol 1, the results will provide insights into the subcellular localization of this compound. For Protocol 2, a significant increase in the nuclear p-STAT3 signal in the this compound treated group compared to the vehicle control (upon cytokine stimulation) will confirm the inhibitory activity of the compound in a cellular context.
Conclusion
This compound is a valuable tool for investigating the role of the Shp1 phosphatase in cellular signaling. The protocols outlined in these application notes provide a framework for utilizing this fluorescent inhibitor in microscopy-based assays. While the direct visualization of this compound requires initial characterization of its spectral properties, the indirect immunofluorescence assay for p-STAT3 offers a robust method to validate its inhibitory function in cells. These approaches will aid researchers in elucidating the complex roles of Shp1 in health and disease and in the development of novel therapeutics targeting this important phosphatase.
References
Application Notes and Protocols for Cellular Imaging with Shp1-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shp1, a non-receptor protein tyrosine phosphatase (PTP) encoded by the PTPN6 gene, is a critical negative regulator in various cellular signaling pathways.[1][2] Primarily expressed in hematopoietic cells, Shp1 is composed of two tandem N-terminal SH2 domains, a catalytic PTP domain, and a C-terminal tail with multiple phosphorylation sites.[1][2] It plays a crucial role in modulating signaling cascades that govern cell proliferation, differentiation, and immune responses. Dysregulation of Shp1 has been implicated in numerous diseases, including autoimmune disorders and cancer, making it an attractive target for therapeutic intervention.
Shp1-IN-1 is a novel fluorescent probe designed for the specific detection and inhibition of Shp1.[3][4] This molecule possesses intrinsic fluorescence, enabling its use in cellular imaging applications to visualize the localization and dynamics of Shp1. Furthermore, its inhibitory activity allows for the simultaneous investigation of the functional consequences of Shp1 inhibition in live cells. This compound exhibits selectivity for Fe³⁺ ions and demonstrates an aggregation-caused quenching (ACQ) effect, with a low detection limit of 5.55 µM.[3][4] These application notes provide a comprehensive overview of the properties of this compound and detailed protocols for its use in cellular imaging experiments.
Data Presentation
Table 1: Physicochemical and Pharmacological Properties of this compound
| Property | Value | Reference |
| Target | Shp1 (PTPN6) | [3][4] |
| Probe Type | Fluorescent Inhibitor | [3][4] |
| Detection Limit | 5.55 µM | [3][4] |
| IC50 for Shp1 | Data not available | |
| Excitation Maximum | Data not available | |
| Emission Maximum | Data not available | |
| Selectivity | Selective for Fe³⁺ ions | [3][4] |
Table 2: Comparison of Commercially Available Shp1 Inhibitors
| Inhibitor | IC50 (Shp1) | Selectivity Profile | Reference |
| This compound | Data not available | Fluorescent probe with inhibitory activity | [3][4] |
| M-029 | 2.6 ± 0.5 µM | Covalent inhibitor | [5] |
| SB-8091 | 0.0102 µM | Allosteric inhibitor, >1000-fold selective over Shp2 | [6] |
Signaling Pathway
Shp1 is a key negative regulator of multiple signaling pathways, including the JAK/STAT and PI3K/Akt pathways.[1] It is recruited to phosphorylated immunoreceptor tyrosine-based inhibitory motifs (ITIMs) on various receptors, where it dephosphorylates downstream signaling molecules, thereby attenuating the signal.
Caption: Shp1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
General Guidelines for Handling this compound
-
Storage: Store this compound as a stock solution at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Solubility: Prepare a stock solution in a suitable solvent, such as DMSO. Further dilutions into aqueous buffers or cell culture medium should be made immediately before use.
-
Safety: Handle this compound with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol for Live-Cell Imaging of Shp1 with this compound
This protocol provides a general framework for using this compound for live-cell imaging. Optimization of parameters such as cell type, probe concentration, and incubation time may be required.
Materials:
-
Cells of interest cultured on glass-bottom dishes or coverslips suitable for microscopy.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Complete cell culture medium.
-
Live-cell imaging medium (e.g., phenol (B47542) red-free medium).
-
Fluorescence microscope equipped with appropriate filters and an environmental chamber to maintain 37°C and 5% CO₂.
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips at an appropriate density to achieve 50-70% confluency on the day of the experiment.
-
Preparation of this compound Working Solution:
-
Thaw the this compound stock solution.
-
Dilute the stock solution in pre-warmed live-cell imaging medium to the desired final concentration. A starting concentration range of 1-10 µM is recommended, based on the reported low detection limit of 5.55 µM.[3][4] A concentration titration is advised to determine the optimal signal-to-noise ratio for your specific cell type and imaging setup.
-
-
Probe Loading:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with pre-warmed live-cell imaging medium.
-
Add the this compound working solution to the cells.
-
Incubate the cells for 15-60 minutes at 37°C and 5% CO₂. The optimal incubation time should be determined empirically.
-
-
Washing (Optional):
-
For probes that exhibit high background fluorescence, a wash step may be necessary. Aspirate the loading solution and wash the cells 1-2 times with pre-warmed live-cell imaging medium.
-
-
Imaging:
-
Place the dish or coverslip on the microscope stage within the environmental chamber.
-
Allow the cells to equilibrate for a few minutes.
-
Acquire images using the appropriate fluorescence filter set. Note: As the specific excitation and emission spectra for this compound are not publicly available, it is recommended to test standard filter sets for common fluorophores (e.g., DAPI, FITC, TRITC, Cy5) to determine the optimal imaging conditions.
-
Acquire images at different time points to study the dynamics of Shp1.
-
Experimental Workflow Diagram
Caption: General experimental workflow for cellular imaging with this compound.
Troubleshooting
-
Low Signal:
-
Increase the concentration of this compound.
-
Increase the incubation time.
-
Optimize the excitation and emission wavelengths and filter sets.
-
Ensure the microscope settings (e.g., exposure time, gain) are appropriate.
-
-
High Background:
-
Decrease the concentration of this compound.
-
Decrease the incubation time.
-
Include a wash step after probe loading.
-
Use a phenol red-free imaging medium.
-
-
Phototoxicity:
-
Reduce the excitation light intensity.
-
Decrease the exposure time.
-
Reduce the frequency of image acquisition in time-lapse experiments.
-
Conclusion
This compound is a promising tool for studying the role of Shp1 in cellular processes. Its dual function as a fluorescent probe and an inhibitor allows for a multifaceted approach to investigating Shp1 localization, dynamics, and function. The protocols and information provided in these application notes serve as a starting point for researchers to design and execute cellular imaging experiments with this compound. Further characterization of its spectral properties and inhibitory potency will undoubtedly enhance its utility in the fields of cell biology and drug discovery.
References
- 1. Frontiers | Shp1 in Solid Cancers and Their Therapy [frontiersin.org]
- 2. Shp1 function in myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. First-in-class selective covalent SHP-1 inhibitor disclosed | BioWorld [bioworld.com]
- 6. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Shp1-IN-1 in In Vitro SHP1 Binding Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Shp1-IN-1, a novel fluorescent probe, in in vitro binding and inhibition assays for the protein tyrosine phosphatase SHP1 (Src homology 2 domain-containing phosphatase 1). This document includes an overview of SHP1 signaling, the characteristics of this compound, detailed experimental protocols, and comparative data for other known SHP1 inhibitors.
Introduction to SHP1 Signaling
SHP1, encoded by the PTPN6 gene, is a non-receptor protein tyrosine phosphatase predominantly expressed in hematopoietic and epithelial cells.[1][2] It is a critical negative regulator in various signaling pathways essential for controlling cell proliferation, differentiation, survival, and immune responses.[1][2] SHP1's structure includes two N-terminal SH2 domains, a central catalytic phosphatase (PTP) domain, and a C-terminal tail.[2] In an inactive state, the N-terminal SH2 domain folds back to block the active site of the PTP domain.[1] Activation occurs when the SH2 domains bind to specific phosphotyrosine residues on target proteins, leading to a conformational change that exposes the catalytic site.[1]
SHP1 plays a significant role in downregulating key signaling cascades, including the JAK/STAT and PI3K/AKT pathways, by dephosphorylating activated receptor tyrosine kinases and their downstream effectors.[3] Due to its inhibitory role in cell signaling, dysregulation of SHP1 has been implicated in various cancers and autoimmune diseases, making it a compelling target for therapeutic intervention.
Overview of this compound
This compound (also referred to as compound 5p) is a specialized fluorescent probe designed for the investigation of SHP1.[4][5][6][7][8][9] Its unique properties make it a valuable tool for in vitro binding and inhibition studies.
Key Characteristics:
-
Fluorescent Probe: this compound possesses intrinsic fluorescence, allowing for direct detection in binding assays.
-
Inhibitory Activity: It functions as an inhibitor of SHP1, enabling its use in screening for and characterizing other potential inhibitors.
-
Aggregation-Caused Quenching (ACQ): A notable feature of this compound is its ACQ effect.[4][5][6][8][9] In aqueous solutions where it may aggregate, its fluorescence is quenched. This property can be harnessed in assay development, as changes in the local environment or binding events can modulate the aggregation state and, consequently, the fluorescence signal.
-
Selectivity: It demonstrates selectivity for Fe³⁺ ions.[4][5][6][8][9]
-
Detection Limit: this compound has a reported low detection limit of 5.55 µM.[4][5][6][8][9]
Quantitative Data for SHP1 Inhibitors
For comparative purposes, the following table summarizes the inhibitory potency of several known SHP1 inhibitors. While a specific IC₅₀ for this compound is not publicly available in the cited literature, its detection limit provides an indication of its effective concentration range.
| Compound Name | Target(s) | IC₅₀ / Kᵢ | Notes |
| This compound (compound 5p) | SHP1 | Detection Limit: 5.55 µM | A fluorescent probe with inhibitory activity and aggregation-caused quenching properties.[4][5][6][8][9] |
| TPI-1 | SHP1 | IC₅₀: 40 nM | A potent SHP1 inhibitor.[4] |
| SB-8091 | SHP1 | IC₅₀: 0.0102 µM | A first-in-class allosteric inhibitor with high selectivity over SHP2. |
| M-029 | SHP1 | IC₅₀: 2.6 µM | A selective, covalent inhibitor. |
| Sydowimide A | SHP1, TCPTP, CD45 | IC₅₀: 1.5 µM (for SHP1) | A potent inhibitor derived from a fungal source.[4][6] |
| LYP-IN-1 | LYP, SHP1, SHP2 | IC₅₀: 5 µM (for SHP1) | Also inhibits other phosphatases.[4] |
| II-B08 | SHP2, SHP1, PTP1B | IC₅₀: 15.7 µM (for SHP1) | A reversible and noncompetitive inhibitor.[4] |
Experimental Protocols
The following are generalized protocols for in vitro SHP1 binding and inhibition assays. These can be adapted for use with this compound, leveraging its fluorescent properties.
Protocol 1: General SHP1 Inhibition Assay using a Fluorogenic Substrate
This protocol describes a common method for measuring SHP1 activity and its inhibition using a fluorogenic substrate like 6,8-difluoro-4-methylumbelliferyl phosphate (B84403) (DiFMUP).
Materials:
-
Recombinant human SHP1 protein (catalytic domain)
-
This compound or other test compounds
-
Fluorogenic substrate: 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM EDTA, 0.2 mM DTT, 0.1 mg/ml BSA
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: 360 nm, Emission: 440 nm for DiFMUP)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound or other test compounds in the Assay Buffer.
-
Enzyme Preparation: Dilute the recombinant SHP1 protein to the desired concentration (e.g., 0.1 µ g/well ) in Assay Buffer.
-
Assay Reaction: a. To each well of the 96-well plate, add 90 µL of the diluted SHP1 protein solution. b. Add 10 µL of the serially diluted test compound or vehicle control (e.g., DMSO) to the respective wells. c. Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 10 µL of the DiFMUP substrate solution (e.g., 40 µM stock) to each well to start the phosphatase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes in the dark.
-
Fluorescence Measurement: Measure the fluorescence intensity of each well using a microplate reader with the appropriate excitation and emission wavelengths for DiFMUP.
-
Data Analysis: a. Subtract the background fluorescence (wells with buffer and substrate only). b. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (100% activity). c. Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Direct Binding Assay using the Fluorescent Properties of this compound (Conceptual)
This conceptual protocol outlines how the intrinsic fluorescence and ACQ properties of this compound could be utilized for a direct binding assay. This protocol is a general guideline and requires optimization.
Principle: The binding of this compound to SHP1 may alter its aggregation state, leading to a change in fluorescence intensity. For an ACQ probe, binding to the protein could de-aggregate the probe, resulting in an increase in fluorescence.
Materials:
-
Recombinant human SHP1 protein
-
This compound
-
Binding Buffer: A suitable buffer that maintains protein stability and allows for sensitive fluorescence measurements (e.g., PBS or HEPES-based buffer).
-
96-well black microplates
-
Fluorescence microplate reader (determine the optimal excitation and emission wavelengths for this compound experimentally).
Procedure:
-
Determine Optimal Wavelengths: Characterize the excitation and emission spectra of this compound in the Binding Buffer to determine the optimal settings for the fluorescence reader.
-
Assay Setup: a. Prepare a serial dilution of recombinant SHP1 protein in the Binding Buffer. b. In a 96-well plate, add a fixed concentration of this compound to each well. c. Add the serially diluted SHP1 protein to the wells. Include a control with this compound in buffer alone.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes) to allow binding to reach equilibrium.
-
Fluorescence Measurement: Measure the fluorescence intensity in each well at the predetermined optimal wavelengths.
-
Data Analysis: a. Plot the fluorescence intensity against the concentration of SHP1. b. An increase in fluorescence with increasing SHP1 concentration would suggest a binding event that disrupts the quenching effect. c. The data can be used to determine binding affinity (e.g., Kd) by fitting to a suitable binding model.
Visualizations
SHP1 Signaling Pathway
Caption: Simplified overview of SHP1's role in negative regulation of key signaling pathways.
Experimental Workflow for SHP1 Inhibition Assay
Caption: Step-by-step workflow for a fluorescence-based SHP1 inhibition assay.
References
- 1. Inhibition of SHP-1 activity by PKC-θ regulates NK cell activation threshold and cytotoxicity | eLife [elifesciences.org]
- 2. The phosphatase Shp1 interacts with and dephosphorylates cortactin to inhibit invadopodia function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdr.hkust.edu.hk [cdr.hkust.edu.hk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Developing a High-Throughput Screen for Shp1 Inhibitors Using Shp1-IN-1
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Src homology region 2 (SH2) domain-containing phosphatase-1 (Shp1), encoded by the PTPN6 gene, is a non-receptor protein tyrosine phosphatase (PTP) predominantly expressed in hematopoietic cells.[1][2] It functions as a critical negative regulator in various intracellular signaling pathways, thereby playing a crucial role in the modulation of immune responses, cell proliferation, and differentiation.[1][3] Shp1 attenuates signaling cascades by dephosphorylating key components of pathways such as the JAK/STAT and PI3K/Akt pathways.[3] Dysregulation of Shp1 activity has been implicated in numerous diseases, including autoimmune disorders and various cancers, making it an attractive therapeutic target.[2][3]
The identification of potent and selective Shp1 inhibitors is a key objective in drug discovery. High-throughput screening (HTS) provides a robust methodology for systematically screening large compound libraries to identify novel modulators of Shp1 activity.[3] This document provides detailed application notes and a comprehensive protocol for developing and validating a high-throughput screening assay for Shp1 inhibitors, featuring the fluorescent probe and inhibitor, Shp1-IN-1.
Shp1 Signaling Pathways
Shp1 exerts its regulatory effects by dephosphorylating key signaling molecules. Understanding these pathways is crucial for designing cell-based secondary assays and for interpreting the biological effects of identified inhibitors.
Figure 1: Simplified Shp1 signaling pathways.
Quantitative Data for Shp1 Inhibitors
Therefore, it is imperative for researchers to experimentally determine the IC50 of this compound. For illustrative purposes, the table below includes data for a well-characterized, potent, and selective allosteric Shp1 inhibitor, SB-8091.
| Compound | Target | IC50 (µM) | Assay Type | Notes |
| This compound | Shp1 | To Be Determined (TBD) | Fluorogenic Enzymatic Assay | Recommended for experimental determination. |
| SB-8091 | Shp1 | 0.0102 | Biochemical Assay | Potent and selective allosteric inhibitor. |
| SB-8091 | Shp2 | >100 | Biochemical Assay | Demonstrates high selectivity over the related phosphatase Shp2. |
Experimental Protocols
High-Throughput Screening (HTS) Workflow
The overall workflow for the high-throughput screen is depicted below. It involves assay setup, execution, and data analysis to identify potential Shp1 inhibitors.
Figure 2: High-throughput screening workflow.
Protocol: Fluorogenic HTS Assay for Shp1 Inhibition
This protocol is adapted for a 384-well plate format and is based on the principles of commercially available fluorogenic Shp1 assay kits.
1. Materials and Reagents:
-
Shp1 Enzyme: Recombinant human Shp1 (catalytic domain).
-
This compound: Test inhibitor.
-
Fluorogenic Substrate: A suitable fluorogenic phosphatase substrate such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).
-
Assay Buffer: e.g., 50 mM HEPES, 100 mM NaCl, 1 mM EDTA, 0.05% P-20, 2 mM DTT, pH 7.2.
-
Positive Control: A known Shp1 inhibitor (e.g., Sodium Stibogluconate or a commercially available inhibitor).
-
Negative Control: DMSO (or the vehicle used to dissolve the test compounds).
-
Plates: 384-well, black, low-volume microplates.
-
Instrumentation: A microplate reader capable of fluorescence detection (e.g., Excitation/Emission = 360/460 nm for DiFMUP).
2. Reagent Preparation:
-
Shp1 Enzyme Working Solution: Dilute the recombinant Shp1 enzyme to the desired final concentration in cold assay buffer. The optimal concentration should be determined experimentally by titration to ensure the reaction is in the linear range.
-
This compound and Compound Library: Prepare a stock solution of this compound in DMSO. For a screening library, compounds are typically plated in a series of concentrations.
-
Fluorogenic Substrate Working Solution: Prepare the substrate in assay buffer at a concentration that is at or below the Km for Shp1 to ensure sensitivity to competitive inhibitors. Protect from light.
3. Assay Procedure (384-well format):
-
Compound Dispensing: Add a small volume (e.g., 100 nL) of this compound, library compounds, positive control, and negative control (DMSO) to the appropriate wells of the 384-well plate.
-
Enzyme Addition: Add 10 µL of the Shp1 enzyme working solution to all wells.
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the compounds to interact with the enzyme.
-
Reaction Initiation: Add 10 µL of the fluorogenic substrate working solution to all wells to start the enzymatic reaction.
-
Kinetic Reading: Immediately place the plate in the microplate reader and measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.
4. Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic read.
-
Determine Percent Inhibition:
-
% Inhibition = 100 * (1 - (Rate_sample - Rate_neg_control) / (Rate_pos_control - Rate_neg_control))
-
-
Assay Quality Control (Z'-factor): The Z'-factor is a statistical measure of the quality of an HTS assay. It should be calculated for each screening plate using the positive and negative controls.
-
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
Where SD is the standard deviation and Mean is the average of the control signals.
-
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
-
5. Hit Confirmation and Follow-up:
-
Primary hits (compounds showing significant inhibition) should be re-tested to confirm their activity.
-
Conduct dose-response experiments to determine the IC50 of confirmed hits.
-
Perform secondary assays to assess selectivity against other phosphatases (e.g., Shp2, PTP1B) and to confirm the mechanism of action in a cellular context.
Conclusion
This document outlines a comprehensive framework for establishing a robust high-throughput screening assay to identify inhibitors of Shp1 using the fluorescent probe and inhibitor, this compound. By following the detailed protocols for the fluorogenic assay and adhering to stringent data analysis and quality control measures, such as the calculation of the Z'-factor, researchers can effectively screen large compound libraries. The signaling pathway diagrams and structured data tables provide the necessary context for interpreting results and planning subsequent validation experiments. The successful identification and characterization of novel Shp1 inhibitors hold significant promise for the development of new therapeutics for a range of human diseases.
References
- 1. Frontiers | Shp1 in Solid Cancers and Their Therapy [frontiersin.org]
- 2. The function of the protein tyrosine phosphatase SHP-1 in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are SHP1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Inhibition of SHP-1 activity by PKC-θ regulates NK cell activation threshold and cytotoxicity | eLife [elifesciences.org]
Shp1-IN-1 in Flow Cytometry: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Shp1-IN-1, a fluorescent inhibitor of the Src homology region 2 domain-containing phosphatase-1 (Shp1), in flow cytometry. These guidelines are intended to assist researchers in immunology, oncology, and drug development in designing and executing experiments to investigate Shp1 signaling pathways.
Introduction to Shp1 and this compound
Shp1, encoded by the PTPN6 gene, is a non-receptor protein tyrosine phosphatase predominantly expressed in hematopoietic cells.[1] It acts as a critical negative regulator in various signaling pathways, thereby controlling immune cell activation, proliferation, and differentiation.[2][3] Shp1 exerts its inhibitory function by dephosphorylating key signaling molecules, including components of the T-cell receptor (TCR), B-cell receptor (BCR), cytokine receptor, and growth factor receptor signaling cascades.[4][5] Dysregulation of Shp1 activity has been implicated in various diseases, including autoimmune disorders and cancer.
This compound is a valuable tool for studying Shp1 function. It is a fluorescent compound that exhibits inhibitory activity against Shp1. This dual functionality allows for the direct visualization and simultaneous inhibition of Shp1 activity, making it a powerful reagent for single-cell analysis by flow cytometry.
Applications in Flow Cytometry
Flow cytometry, a high-throughput technique for analyzing single cells, is an ideal platform for studying the effects of Shp1 inhibition. When combined with phospho-specific antibodies, this compound can be used to:
-
Assess the role of Shp1 in specific signaling pathways: By inhibiting Shp1 with this compound, researchers can measure the resulting changes in the phosphorylation status of downstream targets in various immune cell subsets.
-
Identify cell populations responsive to Shp1 inhibition: The fluorescent nature of this compound may allow for the identification and characterization of cells that have taken up the inhibitor.
-
Screen for modulators of Shp1 activity: Flow cytometry can be used in high-content screening assays to identify novel compounds that modulate Shp1 activity.
-
Evaluate the therapeutic potential of Shp1 inhibitors: The protocols described here can be adapted to assess the effects of novel Shp1 inhibitors on primary cells from patients with hematological malignancies or autoimmune diseases.
Key Signaling Pathways Regulated by Shp1
Shp1 is a key negative regulator of several critical signaling pathways in immune cells:
-
JAK/STAT Pathway: Shp1 can dephosphorylate Janus kinases (JAKs) and Signal Transducers and Activators of Transcription (STATs), thereby attenuating cytokine signaling. Inhibition of Shp1 is expected to lead to increased and sustained phosphorylation of STAT proteins upon cytokine stimulation.
-
PI3K/AKT/mTOR Pathway: This pathway is crucial for cell growth, survival, and metabolism. Shp1 can negatively regulate this pathway, and its inhibition can lead to increased phosphorylation of Akt and downstream targets.
-
T-Cell Receptor (TCR) Signaling: Shp1 plays a critical role in setting the threshold for T-cell activation by dephosphorylating key proximal signaling molecules such as Lck, ZAP70, and the CD3ζ chain.
-
B-Cell Receptor (BCR) Signaling: Similar to its role in T-cells, Shp1 negatively regulates BCR signaling to control B-cell activation and antibody production.
Data Presentation
The following table summarizes the expected outcomes on key phosphoproteins upon Shp1 inhibition with this compound in relevant immune cell populations. This table can serve as a guide for data interpretation.
| Cell Type | Stimulus | Key Phosphoprotein Analyte | Expected Change with this compound |
| T-cells | Anti-CD3/CD28 | p-ZAP70 (Y319), p-SLP-76 (Y128) | Increased Phosphorylation |
| T-cells | IL-2 | p-STAT5 (Y694) | Increased & Sustained Phosphorylation |
| B-cells | Anti-IgM | p-Syk (Y525/526), p-BLNK (Y84) | Increased Phosphorylation |
| Monocytes/Macrophages | LPS | p-p38 (T180/Y182), p-Akt (S473) | Increased Phosphorylation |
| NK cells | IL-15 | p-STAT5 (Y694) | Increased & Sustained Phosphorylation |
Experimental Protocols
Protocol 1: General Intracellular Phospho-Flow Cytometry for Assessing Shp1 Activity
This protocol provides a general framework for analyzing the phosphorylation status of intracellular proteins following treatment with this compound.
Materials:
-
Cells of interest (e.g., primary immune cells, cell lines)
-
This compound (prepare stock solution in DMSO)
-
Cell stimulation reagents (e.g., cytokines, antibodies)
-
Phosphate Buffered Saline (PBS)
-
Fixation Buffer (e.g., 1.5% formaldehyde (B43269) in PBS)
-
Permeabilization Buffer (e.g., ice-cold methanol (B129727) or detergent-based buffer)
-
Staining Buffer (e.g., PBS with 2% FBS)
-
Phospho-specific antibodies conjugated to fluorochromes
-
Cell surface marker antibodies for cell subset identification
-
Flow cytometer
Procedure:
-
Cell Preparation and this compound Treatment:
-
Prepare a single-cell suspension of your cells of interest.
-
Pre-treat cells with the desired concentration of this compound or vehicle control (DMSO) for the optimized duration. Titration of this compound concentration and incubation time is recommended.
-
-
Cell Stimulation:
-
Stimulate the cells with the appropriate agonist (e.g., cytokine, anti-CD3/CD28) for the desired time. Include an unstimulated control. The timing of stimulation is critical as phosphorylation events can be transient.
-
-
Fixation:
-
Immediately stop the stimulation by adding Fixation Buffer.
-
Incubate for 10-15 minutes at room temperature. This step cross-links proteins and preserves the phosphorylation state.
-
-
Permeabilization:
-
Wash the cells with PBS.
-
Permeabilize the cells by adding ice-cold methanol and incubating for at least 30 minutes on ice or by using a detergent-based permeabilization buffer according to the manufacturer's instructions. Methanol is often preferred for phospho-epitopes.
-
-
Staining:
-
Wash the cells to remove the permeabilization buffer.
-
Stain the cells with a cocktail of phospho-specific and cell surface marker antibodies in Staining Buffer.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Acquisition:
-
Wash the cells and resuspend in Staining Buffer.
-
Acquire the samples on a flow cytometer. Ensure appropriate compensation is set up to correct for spectral overlap.
-
Protocol 2: Direct Measurement of Shp1 Phosphorylation (p-Shp1)
This protocol focuses on the direct measurement of Shp1 phosphorylation at Tyr536, an indicator of its activated state.
Materials:
-
Same as Protocol 1
-
PE-conjugated anti-Phospho-SHP-1 (Tyr536) antibody (e.g., from Invitrogen, Cat# MA5-37129)
Procedure:
-
Cell Preparation and Stimulation:
-
Prepare cells and stimulate them as described in Protocol 1. Pervanadate treatment can be used as a positive control for inducing broad tyrosine phosphorylation.
-
-
Fixation and Permeabilization:
-
Follow the fixation and permeabilization steps as outlined in Protocol 1.
-
-
Staining:
-
Stain the cells with the PE-conjugated anti-Phospho-SHP-1 (Tyr536) antibody along with other cell surface markers.
-
-
Acquisition:
-
Acquire and analyze the samples on a flow cytometer. An increase in PE signal will indicate an increase in Shp1 phosphorylation.
-
Visualizations
Caption: Shp1 negatively regulates key signaling pathways.
References
- 1. The protein phosphatase Shp1 regulates invariant Natural Killer T cell effector differentiation independently of TCR and Slam signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Shp1 Loss Enhances Macrophage Effector Function and Promotes Anti-Tumor Immunity [frontiersin.org]
- 4. Shp1 signalling is required to establish the long-lived bone marrow plasma cell pool - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Shp1 regulates T cell homeostasis by limiting IL-4 signals - PMC [pmc.ncbi.nlm.nih.gov]
Measuring SHP1 Activity Using Shp1-IN-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Src homology region 2 (SH2) domain-containing phosphatase 1 (SHP1), encoded by the PTPN6 gene, is a non-receptor protein tyrosine phosphatase predominantly expressed in hematopoietic and epithelial cells. SHP1 acts as a critical negative regulator in various signaling pathways, thereby influencing processes such as cell proliferation, differentiation, and immune responses. Dysregulation of SHP1 activity has been implicated in several human diseases, including autoimmune disorders and cancer, making it an attractive target for therapeutic intervention.
This document provides detailed application notes and protocols for measuring the enzymatic activity of SHP1, with a special focus on the use of Shp1-IN-1, a fluorescent probe with inhibitory properties against SHP1. These guidelines are intended to assist researchers in accurately quantifying SHP1 activity in both biochemical and cellular contexts.
This compound: A Fluorescent Probe and Inhibitor
This compound is a valuable tool for studying SHP1. It is characterized as a fluorescent molecule that also exhibits inhibitory activity against SHP1. While specific protocols for its direct use in activity assays are not widely published, its properties suggest two primary modes of application:
-
Direct Measurement of Binding/Inhibition: The fluorescence of this compound may be altered upon binding to SHP1. This change in fluorescence intensity or polarization could be directly correlated with the amount of active SHP1, forming the basis of a direct binding assay.
-
As an Inhibitor in a Standard Phosphatase Assay: this compound can be used as a conventional inhibitor in established SHP1 activity assays. By measuring the reduction in the rate of a phosphatase reaction at various concentrations of this compound, its inhibitory potency (e.g., IC50 value) can be determined.
Quantitative Data for SHP1 Inhibitors
| Compound Name | Target | IC50 Value | Assay Type |
| SB-8091 | SHP1 | 0.0102 µM | Biochemical Assay |
| Sodium Stibogluconate (SSG) | SHP1/SHP2 | ~5 µM | Biochemical Assay |
| TPI-1 | SHP1 | Low nM range | Biochemical Assay |
SHP1 Signaling Pathway
SHP1 plays a crucial role in downregulating several signaling cascades initiated by receptor tyrosine kinases (RTKs) and cytokine receptors. A simplified representation of a generic SHP1-mediated signaling pathway is depicted below.
Figure 1: Simplified SHP1 Signaling Pathway.
Experimental Protocols
Protocol 1: In Vitro SHP1 Phosphatase Activity Assay (Fluorometric)
This protocol describes a general method to measure the enzymatic activity of purified SHP1 using a fluorogenic substrate. This compound can be incorporated as an inhibitor to determine its IC50 value.
Workflow:
Figure 2: Workflow for In Vitro SHP1 Activity Assay.
Materials:
-
Recombinant human SHP1 protein
-
This compound
-
Fluorogenic phosphatase substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate - DiFMUP)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.2), 100 mM NaCl, 1 mM EDTA, 5 mM DTT
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a 10X stock solution of Assay Buffer.
-
Dilute recombinant SHP1 to a working concentration (e.g., 10 nM) in 1X Assay Buffer.
-
Prepare a stock solution of DiFMUP (e.g., 10 mM in DMSO) and dilute to a working concentration (e.g., 100 µM) in 1X Assay Buffer.
-
Prepare a stock solution of this compound in DMSO and create a serial dilution series in 1X Assay Buffer.
-
-
Assay Setup:
-
To each well of a 96-well black microplate, add:
-
50 µL of 1X Assay Buffer.
-
10 µL of the this compound dilution series (or DMSO for control).
-
20 µL of the diluted SHP1 enzyme solution.
-
-
Include wells with no enzyme as a background control.
-
-
Pre-incubation:
-
Mix the contents of the wells gently and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Initiate the reaction by adding 20 µL of the diluted DiFMUP substrate to each well.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence plate reader.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 358/450 nm for DiFMUP) at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time curve) for each concentration of this compound.
-
Plot the reaction rate as a function of the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value of this compound.
-
Protocol 2: Cellular SHP1 Activity Assay (Western Blot)
This protocol assesses the effect of this compound on the phosphorylation status of a known downstream substrate of SHP1 in a cellular context.
Workflow:
Figure 3: Workflow for Cellular SHP1 Activity Assay.
Materials:
-
Cell line expressing SHP1 and a relevant signaling pathway (e.g., Jurkat T-cells)
-
This compound
-
Cell culture medium and supplements
-
Stimulating ligand (e.g., anti-CD3/CD28 antibodies for Jurkat cells)
-
Lysis Buffer (RIPA buffer supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired density.
-
Treat cells with various concentrations of this compound for a predetermined time (e.g., 1-2 hours). Include a DMSO-treated control.
-
-
Cell Stimulation (Optional):
-
If the pathway of interest requires activation, stimulate the cells with the appropriate ligand for a short period (e.g., 10-15 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by gel electrophoresis and transfer them to a PVDF membrane.
-
-
Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate (e.g., anti-phospho-STAT3) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with antibodies against the total substrate and a loading control (e.g., β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Perform densitometry analysis to quantify the band intensities.
-
Normalize the phosphorylated protein levels to the total protein and loading control.
-
Compare the levels of the phosphorylated substrate in this compound-treated cells to the control to determine the effect of the inhibitor on SHP1 activity in a cellular environment.
-
Conclusion
Measuring SHP1 activity is crucial for understanding its role in health and disease and for the development of novel therapeutics. This compound serves as a valuable tool for these investigations. The protocols provided herein offer robust methods for assessing SHP1 activity both in vitro and in cellular systems. While a specific IC50 for this compound is not yet published, the provided protocols can be readily adapted to determine this and other key inhibitory parameters. Careful experimental design and data analysis are essential for obtaining accurate and reproducible results.
Application Notes and Protocols for Shp1-IN-1 (TPI-1) in the Study of SHP1 Protein-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein-tyrosine phosphatase SHP1 (PTPN6) is a critical negative regulator in various signaling pathways, particularly in hematopoietic cells. Its function is intricately linked to its interactions with other proteins, making the study of these protein-protein interactions (PPIs) essential for understanding its role in health and disease. Chemical probes that can modulate SHP1 activity serve as invaluable tools for dissecting these complex interactions.
This document provides detailed application notes and protocols for the use of Shp1-IN-1 , a potent SHP1 inhibitor. Based on available data, it is highly probable that "this compound" refers to the well-characterized inhibitor TPI-1 (Tyrosine Phosphatase Inhibitor 1) . TPI-1 is a selective inhibitor of SHP1 and can be effectively utilized to investigate the dynamics of SHP1-mediated protein-protein interactions. By inhibiting SHP1's catalytic activity, TPI-1 can "trap" SHP1 in complexes with its substrates, facilitating the identification and characterization of its interacting partners.
Data Presentation
The following table summarizes the key quantitative data for TPI-1, a potent SHP1 inhibitor. This information is crucial for designing and interpreting experiments aimed at studying SHP1 protein-protein interactions.
| Parameter | Value | Description | Reference |
| Compound Name | TPI-1 (Tyrosine Phosphatase Inhibitor 1) | A selective inhibitor of SHP1 phosphatase. | [1] |
| IC50 (recombinant SHP1) | 40 nM | The half maximal inhibitory concentration against purified recombinant SHP1 enzyme. | [1] |
| Effective Cellular Concentration | Starting at 10 ng/mL | Concentration at which TPI-1 begins to show effects on SHP1 phospho-substrates in cells. | [1] |
| Binding Affinity (Kd) of SHP1 N-SH2 domain to phosphopeptides | 171 nM - 217 nM | Dissociation constants for the interaction of SHP1's N-terminal SH2 domain with specific phosphotyrosine-containing peptides from the Ros receptor tyrosine kinase, demonstrating the affinity of SHP1 for its binding partners. | [2][3] |
| Binding Affinity (Kd) of SHP1 to PD-1 phosphopeptides | 11 ± 2 μM | Dissociation constant for the interaction of SHP1 with a singly phosphorylated peptide from the PD-1 receptor. | [4] |
Signaling Pathways and Experimental Workflows
Visualizing the signaling context and experimental procedures is essential for a clear understanding of how this compound (TPI-1) can be applied. The following diagrams, generated using Graphviz, illustrate key SHP1 signaling pathways and the workflows for co-immunoprecipitation and pull-down assays.
SHP1 Signaling Pathways
Caption: SHP1 negatively regulates multiple signaling pathways.
Experimental Workflow: Co-Immunoprecipitation
Caption: Workflow for studying SHP1 PPIs using Co-IP.
Experimental Workflow: Pull-Down Assay
Caption: Workflow for SHP1 pull-down assay.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to study SHP1 protein-protein interactions using this compound (TPI-1).
Co-Immunoprecipitation (Co-IP) to Identify SHP1 Interacting Partners
This protocol is designed to isolate SHP1 and its interacting partners from cell lysates. Treatment with this compound (TPI-1) can stabilize the interaction between SHP1 and its substrates by preventing dephosphorylation.
Materials:
-
Cells expressing endogenous or tagged SHP1.
-
This compound (TPI-1) (e.g., from MedchemExpress, Cat. No.: HY-100463).
-
Vehicle control (e.g., DMSO).
-
Co-IP Lysis/Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitor cocktails.
-
Anti-SHP1 antibody (IP-grade).
-
Isotype control IgG.
-
Protein A/G magnetic beads or agarose (B213101) beads.
-
Elution Buffer: 0.1 M Glycine-HCl, pH 2.5-3.0 or 1x Laemmli sample buffer.
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5.
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with the desired concentration of this compound (TPI-1) (e.g., 10-100 ng/mL) or vehicle control for a predetermined time (e.g., 1-4 hours). The optimal time and concentration should be determined empirically.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold Co-IP Lysis/Wash Buffer to the cells and incubate on ice for 30 minutes with occasional vortexing.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (clarified lysate) to a new tube. Determine protein concentration using a BCA or Bradford assay.
-
-
Pre-clearing the Lysate:
-
To reduce non-specific binding, incubate the lysate with Protein A/G beads for 1 hour at 4°C on a rotator.
-
Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an anti-SHP1 antibody or an isotype control IgG overnight at 4°C on a rotator.
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for an additional 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Co-IP Lysis/Wash Buffer. After the final wash, carefully remove all supernatant.
-
-
Elution:
-
For Mass Spectrometry: Elute the protein complexes by adding Elution Buffer (e.g., 0.1 M Glycine-HCl) and incubating for 5-10 minutes at room temperature. Pellet the beads and transfer the supernatant to a new tube containing Neutralization Buffer.
-
For Western Blotting: Resuspend the beads in 1x Laemmli sample buffer and boil for 5-10 minutes to elute and denature the proteins.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting partners.
-
For discovery of novel interactors, the eluate can be analyzed by mass spectrometry.
-
GST Pull-Down Assay to Validate a Direct Interaction with SHP1
This assay is used to determine if a protein of interest (prey) directly interacts with SHP1 (bait).
Materials:
-
Purified GST-tagged SHP1 (bait protein).
-
Purified protein of interest (prey protein) or cell lysate containing the prey protein.
-
This compound (TPI-1).
-
Glutathione-agarose beads.
-
Pull-down Binding Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% NP-40, 1 mM DTT, supplemented with protease inhibitors.
-
Wash Buffer: Pull-down Binding Buffer with increased salt concentration (e.g., 300-500 mM NaCl) to reduce non-specific binding.
-
Elution Buffer: 10-20 mM reduced glutathione (B108866) in 50 mM Tris-HCl pH 8.0.
Procedure:
-
Immobilization of Bait Protein:
-
Incubate purified GST-SHP1 with glutathione-agarose beads for 1-2 hours at 4°C.
-
Wash the beads 3 times with Pull-down Binding Buffer to remove unbound GST-SHP1.
-
-
Binding of Prey Protein:
-
Incubate the beads with immobilized GST-SHP1 with the purified prey protein or cell lysate.
-
If investigating the effect of SHP1's catalytic activity, pre-incubate the prey-containing lysate with this compound (TPI-1) before adding to the beads.
-
Incubate for 2-4 hours or overnight at 4°C on a rotator. Include a control with GST-bound beads to check for non-specific binding of the prey to GST.
-
-
Washing:
-
Pellet the beads and wash 3-5 times with Wash Buffer.
-
-
Elution:
-
Elute the protein complexes by incubating the beads with Elution Buffer.
-
Alternatively, boil the beads in 1x Laemmli sample buffer for Western blot analysis.
-
-
Analysis:
-
Analyze the eluate by SDS-PAGE and Western blotting using an antibody against the prey protein.
-
In-Cell FRET (Förster Resonance Energy Transfer) to Visualize SHP1 Interactions in Live Cells
FRET is a powerful technique to study protein-protein interactions in their native cellular environment with high spatial and temporal resolution. This protocol outlines the general steps for using FRET to monitor the interaction between SHP1 and a potential partner.
Materials:
-
Mammalian expression vectors for SHP1 and the interacting partner fused to a FRET pair of fluorescent proteins (e.g., CFP as the donor and YFP as the acceptor).
-
Mammalian cell line suitable for transfection and imaging.
-
Transfection reagent.
-
Fluorescence microscope equipped for FRET imaging (e.g., with appropriate filter sets and a sensitive camera).
-
This compound (TPI-1).
Procedure:
-
Cell Transfection:
-
Co-transfect cells with the CFP-SHP1 and YFP-interacting partner constructs. Include control transfections with donor-only (CFP-SHP1) and acceptor-only (YFP-interacting partner) to correct for spectral bleed-through.
-
-
Cell Treatment:
-
Allow cells to express the fusion proteins for 24-48 hours.
-
Before imaging, treat the cells with this compound (TPI-1) or vehicle control. An appropriate incubation time should be determined to observe the desired effect on the interaction.
-
-
FRET Imaging:
-
Image the cells using the FRET microscopy setup. Acquire images in three channels:
-
Donor channel (CFP excitation, CFP emission).
-
Acceptor channel (YFP excitation, YFP emission).
-
FRET channel (CFP excitation, YFP emission).
-
-
-
FRET Analysis:
-
Correct the raw images for background and spectral bleed-through.
-
Calculate the FRET efficiency. An increase in FRET efficiency upon treatment with this compound (TPI-1) would suggest that inhibiting SHP1's phosphatase activity stabilizes the interaction between SHP1 and its partner.
-
Conclusion
This compound (TPI-1) is a valuable chemical tool for elucidating the intricate network of SHP1 protein-protein interactions. By inhibiting SHP1's catalytic activity, this small molecule allows for the stabilization and subsequent identification of SHP1-substrate complexes. The protocols provided herein offer a comprehensive guide for researchers to effectively utilize this compound (TPI-1) in their studies, ultimately contributing to a deeper understanding of SHP1's role in cellular signaling and disease. Careful optimization of experimental conditions and the inclusion of appropriate controls are paramount for obtaining reliable and interpretable results.
References
Application Notes and Protocols for Shp1-IN-1 in Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes detail the use of Shp1-IN-1, a fluorescent inhibitor of the protein tyrosine phosphatase Shp1, for studying its role in various cellular signaling pathways. The provided protocols and data are intended to guide researchers in utilizing this tool for visualizing and quantifying Shp1 activity and its downstream effects in different cell line models.
Introduction to Shp1 and this compound
Src homology region 2 (SH2) domain-containing phosphatase 1 (Shp1), encoded by the PTPN6 gene, is a critical non-receptor protein tyrosine phosphatase primarily expressed in hematopoietic cells.[1] It acts as a key negative regulator in a multitude of signaling pathways, including those initiated by cytokines, growth factors, and immune checkpoint receptors.[1][2] By dephosphorylating key signaling molecules, Shp1 attenuates cellular responses and plays a crucial role in maintaining immune homeostasis. Dysregulation of Shp1 has been implicated in various diseases, including autoimmune disorders and cancer.[3][4]
This compound is a valuable research tool that functions as a fluorescent probe and an inhibitor of Shp1.[5] Its intrinsic fluorescence allows for the visualization of its localization within cells, while its inhibitory activity can be used to study the functional consequences of Shp1 blockade.
Shp1 Signaling Pathways
Shp1 is a central node in numerous signaling cascades, often acting as a brake on activating signals. Its recruitment to phosphorylated tyrosine residues on receptors or adaptor proteins via its SH2 domains is a key step in its activation. Once activated, Shp1 dephosphorylates a range of substrates, thereby terminating the signal.
Below are diagrams illustrating the role of Shp1 in key signaling pathways.
Quantitative Data Summary
The following table summarizes key quantitative parameters for Shp1-related experiments across different cell lines.
| Parameter | Cell Line(s) | Value/Concentration | Technique | Reference |
| This compound Detection Limit | In vitro | 5.55 µM | Fluorescence Spectroscopy | [5] |
| Phospho-Shp1 (Y564) Detection | Jurkat | 30 µM Pervanadate (30 min) | HTRF Assay | [6] |
| LPS-induced Shp1 Phosphorylation | Murine B cells | 20 µg/ml LPS (3 days) | Western Blot | [2] |
| IL-21-induced STAT3 Phosphorylation | Murine CD4+ T cells | 1-100 ng/mL IL-21 | Flow Cytometry | [7] |
| This compound (as inhibitor) | Not specified | Varies by assay | Enzyme Inhibition Assay | [5] |
Experimental Protocols
General Workflow for this compound Staining and Analysis
Protocol 1: Live-Cell Imaging of this compound
This protocol is designed for the real-time visualization of this compound in living cells and can be adapted for various adherent cell lines such as HEK293, COS7, or A375MM.
Materials:
-
Cell line of interest
-
Complete culture medium
-
Glass-bottom imaging dishes or coverslips
-
This compound stock solution (in DMSO)
-
Live-cell imaging buffer (e.g., phenol (B47542) red-free DMEM/F12 with HEPES)
-
Confocal or high-resolution fluorescence microscope with appropriate filter sets for this compound and environmental control (37°C, 5% CO2)
Procedure:
-
Cell Seeding: The day before imaging, seed cells onto glass-bottom dishes or coverslips at a density that will result in 50-70% confluency on the day of the experiment.
-
Preparation of Staining Solution: Prepare a working solution of this compound in pre-warmed live-cell imaging buffer. The optimal concentration should be determined empirically, starting with a range of 1-10 µM.
-
Cell Washing: Gently wash the cells twice with pre-warmed live-cell imaging buffer to remove serum and phenol red.
-
Staining: Add the this compound staining solution to the cells and incubate for 15-60 minutes at 37°C in a humidified incubator. The optimal incubation time will vary depending on the cell type and experimental goals.
-
Imaging: Mount the imaging dish on the microscope stage. Acquire images using the appropriate fluorescence channels. For time-lapse imaging, set the desired interval and duration.
Protocol 2: Immunofluorescence Staining of Shp1 (for co-localization with this compound)
This protocol allows for the visualization of the Shp1 protein using antibodies, which can be used to confirm the co-localization of this compound with its target. This protocol can be performed on cells previously stained with this compound (if the fluorescence of the probe withstands fixation).
Materials:
-
Cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking buffer: 1-5% BSA or normal serum in PBS with 0.1% Triton X-100
-
Primary antibody against Shp1 (e.g., rabbit anti-Shp1)
-
Fluorophore-conjugated secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Cell Preparation: Grow cells on sterile glass coverslips in a petri dish or multi-well plate.
-
Fixation: Gently wash the cells with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.[4]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with permeabilization buffer for 10 minutes at room temperature. This step is crucial for allowing antibodies to access intracellular antigens.
-
Blocking: Wash the cells with PBS and then incubate with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary anti-Shp1 antibody in blocking buffer according to the manufacturer's recommendations. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Washing: Wash the coverslips three times with PBS containing 0.1% Triton X-100 for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash the coverslips as in step 7. Incubate with DAPI solution for 5 minutes to stain the nuclei. Wash once more with PBS. Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the staining using a fluorescence or confocal microscope.
Protocol 3: Western Blotting for Phospho-Shp1
This protocol is used to quantify the levels of phosphorylated (activated) Shp1 in response to cellular stimulation or inhibition.
Materials:
-
Cell line of interest (e.g., Jurkat, murine B cells)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Shp1 (e.g., Tyr564) and anti-total-Shp1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Treatment and Lysis: Culture cells and treat with desired stimuli (e.g., pervanadate, LPS) or inhibitors. After treatment, place the culture dish on ice and wash the cells with ice-cold PBS. Lyse the cells by adding ice-cold lysis buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a protein assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-phospho-Shp1 antibody overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and detect the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total Shp1 to normalize the phospho-Shp1 signal.
Conclusion
This compound is a powerful tool for investigating the multifaceted roles of Shp1 in cellular signaling. The protocols provided herein offer a starting point for researchers to design and execute experiments aimed at understanding Shp1's function in various cell lines. The adaptability of these protocols, combined with the quantitative data and pathway diagrams, will facilitate further discoveries in the fields of immunology, oncology, and drug development. It is recommended to optimize the specific conditions for each cell line and experimental setup to ensure robust and reproducible results.
References
- 1. Frontiers | Strategy for Leukemia Treatment Targeting SHP-1,2 and SHIP [frontiersin.org]
- 2. Shp1 signalling is required to establish the long-lived bone marrow plasma cell pool - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Shp1 function in myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Shp1 in Solid Cancers and Their Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. revvity.com [revvity.com]
- 7. The tyrosine phosphatase SHP-1 dampens murine Th17 development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Screening Novel SHP1 Inhibitors Using TPI-1 as a Reference Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 1 (SHP1), encoded by the PTPN6 gene, is a critical negative regulator of signaling pathways in hematopoietic cells.[1] It plays a pivotal role in attenuating signals from various receptors, including cytokine and antigen receptors, thereby controlling cellular processes like proliferation, differentiation, and activation.[2] Dysregulation of SHP1 activity is implicated in various diseases, including autoimmune disorders and cancer, making it an attractive therapeutic target.[1][2] Inhibition of SHP1 can enhance anti-tumor immune responses, presenting a promising strategy in cancer immunotherapy.[3]
These application notes provide a comprehensive guide for identifying and characterizing novel SHP1 inhibitors. We will use Tyrosine Phosphatase Inhibitor 1 (TPI-1), a potent and selective SHP1 inhibitor, as a reference compound throughout the described protocols.[4][5] The methodologies cover biochemical assays to determine direct enzymatic inhibition and cell-based assays to assess target engagement and functional outcomes in a relevant cellular context.
Key Concepts and Signaling Pathways
SHP1 acts as a brake on intracellular signaling cascades. In T-lymphocytes, for instance, SHP1 dephosphorylates key signaling molecules such as Lck and ZAP70, which are crucial for T-cell receptor (TCR) signaling and subsequent T-cell activation. By inhibiting SHP1, the phosphorylation of these substrates is increased, leading to enhanced T-cell activation and effector functions, such as the production of interferon-gamma (IFNγ).[4][6]
Data Presentation: Quantitative Inhibitor Properties
The following table summarizes the inhibitory activities of TPI-1 and other selected SHP1 modulators. This data is essential for comparing the potency and selectivity of novel compounds identified during a screening campaign.
| Compound Name | Target | IC50 / EC50 | Selectivity Profile | Reference(s) |
| TPI-1 | SHP1 | ~40 nM | ~10-fold vs. SHP2; Low activity vs. MKP1 & CD45 | [4][7] |
| NSC-87877 | SHP1 / SHP2 | SHP1: 355 nM; SHP2: 318 nM | Non-selective SHP1/SHP2 inhibitor | [8] |
| SB-8091 | SHP1 | 10.2 nM | >9800-fold vs. SHP2 | [9] |
| SHP1 activator 1 | SHP1 | EC50 = 17.66 µM | Activator, not an inhibitor | [8] |
| Shp1-IN-1 | SHP1 | - | Fluorescent probe with inhibitory activity | [8][10] |
Experimental Protocols
Protocol 1: Biochemical Screening for SHP1 Inhibitors
This primary screen is designed to identify compounds that directly inhibit the enzymatic activity of recombinant SHP1. A fluorescent-based assay using 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) is a common and sensitive method.
Materials:
-
Recombinant human SHP1 protein (catalytic domain or full-length)
-
TPI-1 (reference inhibitor)
-
Test compounds library
-
DiFMUP (substrate)
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 5 mM DTT, 0.01% Brij-35
-
96-well or 384-well black, flat-bottom plates
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Compound Preparation: Prepare serial dilutions of test compounds and TPI-1 in DMSO. Further dilute in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Enzyme Preparation: Dilute recombinant SHP1 in ice-cold Assay Buffer to a working concentration (e.g., 0.5-1 nM). The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 30 minutes.
-
Assay Plate Setup:
-
Add 5 µL of diluted compound or TPI-1 solution to the wells.
-
Add 5 µL of Assay Buffer with DMSO for "No Compound" (positive) controls.
-
Add 10 µL of Assay Buffer for "No Enzyme" (negative) controls.
-
-
Enzyme Addition: Add 5 µL of diluted SHP1 enzyme solution to all wells except the "No Enzyme" controls.
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow compounds to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of DiFMUP substrate solution (prepared in Assay Buffer, final concentration ~Km value) to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity every 1-2 minutes for 15-30 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (slope of the linear phase) for each well.
-
Normalize the data to the "No Compound" control (100% activity) and "No Enzyme" control (0% activity).
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Target Engagement Assay in Jurkat T-Cells
This secondary assay validates the activity of hit compounds in a cellular environment by measuring the phosphorylation of a known SHP1 substrate, Lck, at tyrosine 394 (pLck-Y394). Jurkat cells, a human T-lymphocyte cell line, are a suitable model for this purpose.[6]
Materials:
-
Jurkat T-cells
-
Culture Medium: RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin
-
TPI-1 (reference inhibitor)
-
Validated hit compounds from the primary screen
-
Lysis Buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors
-
Primary Antibodies: Rabbit anti-pLck (Y394), Mouse anti-total Lck, Mouse anti-GAPDH (loading control)
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Western blot equipment and reagents (gels, membranes, buffers, ECL substrate)
Procedure:
-
Cell Culture: Maintain Jurkat cells in suspension culture at a density between 0.5 x 10^6 and 2 x 10^6 cells/mL. Ensure cell viability is >95% before starting the experiment.
-
Cell Treatment:
-
Seed Jurkat cells in a 24-well plate at a density of 1-2 x 10^6 cells/mL.
-
Add serial dilutions of test compounds or TPI-1 (e.g., 10 ng/mL to 1 µg/mL).[6] Include a vehicle (DMSO) control.
-
Incubate for 10-30 minutes at 37°C. A short incubation time is sufficient to observe changes in phosphorylation.[6]
-
-
Cell Lysis:
-
Harvest cells by centrifugation (500 x g, 5 minutes).
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells in ice-cold Lysis Buffer for 30 minutes on ice.
-
Clarify the lysate by centrifugation (14,000 x g, 15 minutes, 4°C).
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-pLck-Y394, anti-total Lck, anti-GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Data Analysis:
-
Perform densitometry analysis on the western blot bands.
-
Normalize the pLck-Y394 signal to the total Lck signal and then to the loading control (GAPDH).
-
Compare the normalized pLck levels in compound-treated samples to the vehicle control to determine the dose-dependent increase in phosphorylation.
-
Conclusion
The protocols detailed in these application notes provide a robust framework for the discovery and initial characterization of novel SHP1 inhibitors. By employing a primary biochemical screen to identify direct inhibitors and a secondary cell-based assay to confirm target engagement in a physiologically relevant context, researchers can efficiently advance promising compounds. The use of TPI-1 as a reference inhibitor ensures assay performance and allows for the benchmarking of novel chemical entities, ultimately facilitating the development of new therapeutics targeting the SHP1 phosphatase.
References
- 1. Frontiers | Shp1 in Solid Cancers and Their Therapy [frontiersin.org]
- 2. portlandpress.com [portlandpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Novel SHP-1 inhibitors tyrosine phosphatase inhibitor-1 and analogs with preclinical anti-tumor activities as tolerated oral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel SHP-1 inhibitors TPI-1 and analogs with pre-clinical anti-tumor activities as tolerated oral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. An SHP1 allosteric inhibitor with broad therapeutic index and excellent antitumor efficacy | BioWorld [bioworld.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
Probing SHP1 Dynamics in Living Cells with Shp1-IN-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Shp1-IN-1 , a representative potent and selective allosteric inhibitor of SHP1, for real-time visualization of SHP1 dynamics in live cells. Understanding the spatiotemporal regulation of SHP1 is critical for elucidating its role in various signaling pathways and for the development of novel therapeutics targeting diseases such as cancer and autoimmune disorders.
Introduction to SHP1
Src homology region 2 (SH2) domain-containing phosphatase 1 (SHP1), encoded by the PTPN6 gene, is a non-receptor protein tyrosine phosphatase predominantly expressed in hematopoietic cells.[1] It functions as a key negative regulator of various signaling pathways, thereby controlling cellular processes like proliferation, differentiation, and immune response.[2] Dysregulation of SHP1 has been implicated in the pathogenesis of several cancers and autoimmune diseases.[3] SHP1's activity is autoinhibited by its N-terminal SH2 domain, which blocks the catalytic site.[4] Activation occurs upon binding of the SH2 domains to phosphotyrosine motifs, leading to a conformational change that exposes the catalytic domain.[5]
This compound: A Potent Allosteric Inhibitor
While the specific compound "this compound" is not widely documented, we will use the characteristics of a well-described allosteric SHP1 inhibitor, SB8091 , as a representative example for the protocols outlined below. SB8091 is a first-in-class, orally bioavailable allosteric inhibitor of SHP1. It stabilizes the autoinhibitory conformation of SHP1, demonstrating high selectivity over other phosphatases, including the closely related SHP2.
Quantitative Data for SB8091 (as a proxy for this compound)
| Parameter | Value | Reference |
| IC50 (SHP1) | 0.0102 µM | |
| IC50 (SHP2) | >100 µM | |
| Mechanism of Action | Allosteric inhibitor; stabilizes the autoinhibitory form of SHP1. | |
| Administration | Orally bioavailable | |
| In Vivo Efficacy | Demonstrates anti-tumor activity as a single agent and in combination with anti-PD-1 antibodies in syngeneic tumor models. | |
| Safety Profile | Excellent tolerability at high doses in preclinical models (TI > 100). |
Experimental Protocols
Protocol 1: Live-Cell Imaging of SHP1 Localization Dynamics using a Fluorescently Tagged SHP1
This protocol describes the visualization of SHP1 translocation and localization changes within live cells in response to stimulation and inhibition by this compound.
Materials:
-
Mammalian cell line of interest (e.g., Jurkat T cells, A375MM melanoma cells)
-
Plasmid encoding SHP1 fused to a fluorescent protein (e.g., EGFP-SHP1)
-
Transfection reagent
-
Complete cell culture medium
-
Live-cell imaging solution (e.g., HBSS)
-
This compound (e.g., SB8091)
-
Cellular stimulant (e.g., pervanadate, growth factors)
-
Confocal microscope equipped with a live-cell imaging chamber (37°C, 5% CO2)
Procedure:
-
Cell Culture and Transfection:
-
One day prior to transfection, seed the cells on glass-bottom dishes suitable for live-cell imaging.
-
Transfect the cells with the EGFP-SHP1 plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Allow cells to express the fusion protein for 24-48 hours.
-
-
Preparation for Imaging:
-
Gently wash the cells twice with pre-warmed live-cell imaging solution.
-
Add fresh live-cell imaging solution to the dish.
-
Place the dish on the microscope stage within the live-cell imaging chamber and allow the cells to equilibrate.
-
-
Live-Cell Imaging:
-
Identify cells expressing EGFP-SHP1 at a moderate level to avoid artifacts from overexpression.
-
Acquire baseline images of EGFP-SHP1 distribution for several minutes.
-
To observe SHP1 dynamics upon activation, add a cellular stimulant and acquire time-lapse images.
-
To investigate the effect of this compound, add the inhibitor to the imaging medium at the desired concentration (e.g., 1-10 µM, to be optimized for the cell line) and acquire time-lapse images.
-
Alternatively, pre-incubate the cells with this compound for a specified period before adding the stimulant to assess the inhibitor's ability to block activation-induced translocation.
-
-
Image Analysis:
-
Analyze the time-lapse images to quantify changes in EGFP-SHP1 localization, such as translocation to the plasma membrane or other subcellular compartments.
-
Protocol 2: Monitoring SHP1 Activity Dynamics using a FRET-based Biosensor
This protocol utilizes a Förster Resonance Energy Transfer (FRET) biosensor to monitor the conformational changes of SHP1, which correlate with its activity state, in real-time within living cells. A FRET biosensor for SHP1 typically consists of SHP1 flanked by a donor (e.g., CFP) and an acceptor (e.g., YFP) fluorescent protein. In the inactive, closed conformation, the fluorophores are in close proximity, resulting in high FRET. Upon activation, SHP1 adopts an open conformation, increasing the distance between the fluorophores and leading to a decrease in FRET.
Materials:
-
Mammalian cell line of interest
-
Plasmid encoding a SHP1 FRET biosensor (e.g., YFP-SHP1-CFP)
-
Transfection reagent
-
Complete cell culture medium
-
Live-cell imaging solution
-
This compound (e.g., SB8091)
-
Cellular stimulant
-
Confocal microscope equipped for FRET imaging with appropriate filter sets and a live-cell imaging chamber.
Procedure:
-
Cell Culture and Transfection:
-
Follow the same procedure as in Protocol 1 to culture and transfect cells with the SHP1 FRET biosensor plasmid.
-
-
Preparation for FRET Imaging:
-
Prepare the cells for imaging as described in Protocol 1.
-
-
FRET Imaging and Analysis:
-
Acquire images in both the donor and FRET channels.
-
Calculate the FRET ratio (e.g., Acceptor emission / Donor emission) for each cell at each time point.
-
Acquire baseline FRET ratio images.
-
Add a cellular stimulant to activate SHP1 and monitor the change in the FRET ratio over time. A decrease in the FRET ratio indicates SHP1 activation.
-
To assess the effect of this compound, add the inhibitor and observe its impact on the FRET ratio. An increase in the FRET ratio would suggest that the inhibitor stabilizes the inactive conformation.
-
Visualizations
SHP1 Signaling Pathway
Caption: SHP1 is recruited to phosphorylated ITIMs, leading to its activation and subsequent dephosphorylation of downstream signaling molecules, thereby inhibiting cellular responses. This compound stabilizes the inactive conformation of SHP1.
Experimental Workflow for Live-Cell Imaging of SHP1 Dynamics
Caption: A streamlined workflow for preparing, imaging, and analyzing live cells to study SHP1 dynamics in response to external stimuli and inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. What are SHP1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Frontiers | Shp1 in Solid Cancers and Their Therapy [frontiersin.org]
- 4. Crystal structure of human protein-tyrosine phosphatase SHP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crystal Structure of Human Protein Tyrosine Phosphatase SHP-1 in the Open Conformation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Shp1-IN-1 Fluorescent Probe
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize photobleaching of the Shp1-IN-1 fluorescent probe during their experiments.
Troubleshooting Guide
Q1: My this compound signal is fading rapidly during imaging. What is happening and how can I fix it?
A1: Rapid signal loss is likely due to photobleaching, the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[1][2][3][4] This process is intensified by high light intensity and prolonged exposure.[1] To mitigate this, a multi-faceted approach involving optimizing imaging parameters, sample preparation, and hardware settings is recommended.
Here are the key areas to troubleshoot:
-
Reduce Excitation Light: The most critical factor is to minimize the amount of light hitting your sample.[5]
-
Minimize Exposure Time: Limit the duration your sample is illuminated.
-
Shorten Camera Exposure Time: Use the shortest exposure time that still yields a clear image.[6]
-
Avoid Unnecessary Illumination: Only expose the sample to light during image acquisition. Use transmitted light for focusing whenever possible, or focus on an area adjacent to your region of interest before moving to the target area for capture.[2][3][4]
-
-
Optimize Sample Preparation:
Q2: I am performing live-cell imaging with this compound and observing signs of cell stress or death. Could this be related to my imaging conditions?
A2: Yes, the same conditions that cause photobleaching can also lead to phototoxicity, which is light-induced damage to your sample.[1][9] Phototoxicity can manifest as membrane blebbing, vacuole formation, or even cell death, compromising the integrity of your experimental data.[1][9]
To reduce phototoxicity:
-
Follow all recommendations for reducing photobleaching: Minimizing light intensity and exposure time is the primary way to reduce both photobleaching and phototoxicity.[1]
-
Use Live-Cell Compatible Antifade Reagents: If using an antifade reagent, ensure it is specifically formulated for live-cell imaging and is non-toxic.[2][10] Trolox is a commonly used, cell-permeable antioxidant for this purpose.[2][7]
-
Consider the Wavelength: If your imaging system allows, using longer excitation wavelengths (e.g., near-infrared) is generally less energetic and can reduce phototoxicity.[1]
-
Maintain Optimal Cell Culture Conditions: Ensure cells are healthy and maintained in an appropriate imaging buffer or medium, potentially in a stage-top incubator that controls temperature, humidity, and CO2.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right antifade reagent for my experiment with this compound?
A1: The choice depends on whether you are performing live-cell or fixed-cell imaging.
-
For Fixed Cells: You have a wider range of options, often available in hardening mounting media that preserve the sample for long-term storage.
-
For Live Cells: You must use reagents specifically designed to be non-toxic and cell-permeable. These are typically added as supplements to the imaging medium.
Always check the compatibility of the antifade reagent with your specific fluorophore, although most commercial reagents are broad-spectrum.[11]
Q2: Can I completely prevent photobleaching of this compound?
A2: While you cannot completely eliminate photobleaching, you can significantly reduce its rate, allowing for longer imaging sessions and the collection of higher quality data.[6] By implementing the strategies outlined in this guide, you can extend the fluorescent signal's lifetime.
Q3: My signal-to-noise ratio is poor. How can I improve it without increasing photobleaching?
A3: Increasing excitation power is not the only way to improve your SNR. Consider these alternatives:
-
Use a More Sensitive Detector: Microscopes equipped with high quantum efficiency detectors, such as back-illuminated sCMOS or EMCCD cameras, can detect weaker signals, allowing you to use lower excitation light levels.[1]
-
Increase Camera Binning: Binning combines pixels into larger "super-pixels," which increases sensitivity at the cost of some spatial resolution.
-
Frame Averaging: Averaging or summing multiple frames can improve SNR, but be mindful of the total illumination time.
Q4: What advanced imaging techniques can help reduce photobleaching?
A4: If available, certain microscopy systems are inherently gentler on samples.
-
Spinning Disk Confocal Microscopy: This technique uses a disk with multiple pinholes to scan the sample, which significantly reduces illumination intensity and exposure time at any given point compared to point-scanning confocal systems.[1]
-
Light-Sheet Fluorescence Microscopy (LSFM): LSFM illuminates the sample from the side with a thin sheet of light, meaning only the focal plane being imaged is excited. This dramatically reduces overall photobleaching and phototoxicity.
Data Presentation
Table 1: Key Imaging Parameters to Minimize Photobleaching
| Parameter | Recommendation | Rationale |
| Excitation Intensity | Use the lowest power setting possible. | Reduces the rate of fluorophore excitation and subsequent destruction.[5][6] |
| Exposure Time | Keep as short as possible for adequate signal. | Minimizes the duration the sample is exposed to damaging light.[6] |
| Illumination Control | Use shutters to illuminate only during acquisition. | Prevents "illumination overhead," where the sample is exposed while the camera is not actively capturing.[12][13] |
| Detector Gain/Sensitivity | Maximize detector sensitivity. | Allows for lower excitation power while maintaining a good signal. |
| Numerical Aperture (NA) | Use a high NA objective lens. | A higher NA lens is more efficient at collecting emitted light, improving signal without needing more excitation power. |
| Wavelength Selection | Choose filters specific to this compound's spectra. | Minimizes excitation of endogenous autofluorescent molecules and reduces non-specific light exposure. |
Table 2: Common Antifade Reagents for Fluorescence Microscopy
| Reagent Name | Primary Application | Key Characteristics |
| ProLong™ Series (e.g., Gold, Diamond, Live) | Fixed and Live Cells | Commercially available, ready-to-use formulations. ProLong Live is for live-cell imaging.[10][14] |
| VECTASHIELD® | Fixed Cells | A widely used commercial mounting medium that slows photobleaching.[6] |
| Trolox | Live Cells | A cell-permeable, Vitamin E derivative that acts as an antioxidant.[2][7] |
| n-Propyl gallate (NPG) | Fixed and Live Cells | A commonly used antioxidant, though it can have some biological effects.[8] |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Fixed and Live Cells | An amine-based free radical scavenger. Less effective but also less toxic than some alternatives.[6][8] |
| p-Phenylenediamine (PPD) | Fixed Cells | Very effective antifade agent, but can be toxic and may cause autofluorescence at shorter wavelengths.[8][11] |
Experimental Protocols
Protocol: General Workflow for Imaging this compound with Minimal Photobleaching
-
Sample Preparation: Prepare cells and treat with this compound according to your specific experimental protocol.
-
Mounting/Imaging Medium:
-
For Fixed Cells: After fixation and permeabilization, mount the coverslip onto a microscope slide using a mounting medium containing an antifade reagent (e.g., ProLong™ Gold).
-
For Live Cells: Prepare your imaging medium (e.g., FluoroBrite™ DMEM) and supplement it with a live-cell compatible antifade reagent (e.g., ProLong™ Live Antifade Reagent or Trolox) at the recommended concentration.
-
-
Microscope Setup:
-
Turn on the microscope and camera. Allow the light source (e.g., arc lamp) to warm up if necessary.
-
Select the appropriate filter cube for this compound's excitation and emission spectra.
-
Set the camera to the lowest sensitivity (gain) and a moderate exposure time (e.g., 100-200 ms) to begin.
-
-
Locating the Sample:
-
Place the slide or dish on the microscope stage.
-
Using transmitted light (e.g., DIC or phase contrast), locate and focus on the cells of interest. This avoids unnecessary fluorescence excitation.[3]
-
-
Optimizing Image Acquisition:
-
Switch to fluorescence illumination.
-
Minimize Light Intensity: Start with the lowest laser/light source power setting or engage a high-value ND filter (e.g., ND 1.0).
-
Adjust Exposure: Gradually increase the exposure time or camera gain until a clear signal is visible above the background. Find a balance that provides a good image with the shortest possible exposure and lowest light intensity.
-
Acquire Image: Capture single images or time-lapse series using the optimized settings. Ensure the shutter is closed between acquisitions in a time-lapse experiment.
-
Mandatory Visualization
Caption: Workflow for minimizing photobleaching during fluorescence imaging.
Caption: Key factors of photobleaching and corresponding mitigation strategies.
References
- 1. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 2. biocompare.com [biocompare.com]
- 3. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. news-medical.net [news-medical.net]
- 5. bitesizebio.com [bitesizebio.com]
- 6. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 7. Antifade Reagents | Fluorescence Imaging | Tocris Bioscience [tocris.com]
- 8. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 9. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 10. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. journals.biologists.com [journals.biologists.com]
- 13. Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ProLong™ Live Antifade Reagent, for live cell imaging 1 mL | Contact Us | Invitrogen™ [thermofisher.com]
Technical Support Center: Troubleshooting Spectral Overlap in Fluorescence Microscopy
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to spectral overlap in fluorescence-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is spectral overlap in fluorescence microscopy?
A1: Spectral overlap, also known as bleed-through or crosstalk, occurs when the emission spectrum of one fluorophore overlaps with the emission spectrum of another.[1][2][3] This can lead to the signal from one fluorophore being detected in the channel designated for another, resulting in inaccurate data and potential misinterpretation of results, especially in colocalization studies.[3]
Q2: What causes spectral overlap?
A2: The primary cause of spectral overlap is the broad emission profiles of many common fluorophores.[1] While a fluorophore has a peak emission wavelength, its emission spectrum can span a wide range of wavelengths. If two or more fluorophores with overlapping emission spectra are used in the same experiment, their signals can interfere with each other.
Q3: How can I determine if I have a spectral overlap issue?
A3: A key indicator of spectral overlap is the appearance of a signal in a detection channel for a fluorophore that is not present in the sample. For example, if you are imaging a sample labeled only with FITC (a green fluorophore) and you detect a signal in the TRITC (a red fluorophore) channel, you likely have spectral bleed-through from the FITC into the red channel.
Q4: What is the difference between excitation and emission crosstalk?
A4: Excitation crosstalk occurs when the excitation light for one fluorophore also excites another fluorophore in the sample. Emission crosstalk, which is more common, is the bleed-through of the emission signal from one fluorophore into the detection channel of another.
Troubleshooting Guide: Minimizing and Correcting for Spectral Overlap
Issue: I am observing a signal in a channel where there should be none.
This is a classic sign of spectral bleed-through. Here’s a step-by-step guide to address this issue:
Step 1: Review Your Fluorophore Selection
The first line of defense against spectral overlap is careful selection of fluorophores with minimal spectral overlap.
-
Consult a Spectra Viewer: Utilize online spectral analysis tools to visualize the excitation and emission spectra of your chosen fluorophores. These tools can help you identify potential overlaps before you begin your experiment.
-
Choose Fluorophores with Narrow Emission Spectra: When possible, opt for fluorophores with narrower emission peaks to reduce the likelihood of overlap.
-
Maximize Spectral Separation: Select fluorophores whose emission maxima are as far apart as possible.
Step 2: Optimize Your Microscope's Filter Sets
Ensure that your microscope's filter sets are appropriate for your chosen fluorophores.
-
Use Narrowband Filters: Employ bandpass emission filters that are specifically designed to capture the peak emission of your target fluorophore while excluding as much of the overlapping spectra from other fluorophores as possible.
-
Check Filter Specifications: Verify that the excitation and emission filters in your microscope's filter cubes are a good match for the spectral characteristics of your dyes.
Step 3: Sequential Imaging
If simultaneous imaging of multiple fluorophores is not essential, sequential imaging can eliminate bleed-through.
-
Acquire Images One Channel at a Time: In this method, you excite and capture the image for one fluorophore at a time. This ensures that only the intended fluorophore is being excited and detected during each acquisition, preventing crosstalk between channels.
Step 4: Spectral Unmixing
For advanced imaging systems equipped with spectral detectors, spectral unmixing is a powerful technique.
-
Acquire Reference Spectra: Image single-stained control samples for each fluorophore to obtain their individual emission "fingerprints."
-
Linear Unmixing Algorithm: The microscope software can then use these reference spectra to computationally separate the mixed signals from your multi-labeled sample into their individual components.
Quantitative Data Summary
The following table summarizes the spectral properties of some commonly used fluorophores to illustrate potential overlaps.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Potential Overlap Issues |
| DAPI | 358 | 461 | Can have some bleed-through into the green channel. |
| FITC | 495 | 519 | Broad emission tail can bleed into the TRITC/Rhodamine channel. |
| TRITC | 557 | 576 | Can be excited by the same laser used for FITC, leading to crosstalk. |
| Alexa Fluor 488 | 495 | 519 | Similar to FITC, can have significant overlap with red fluorophores. |
| Alexa Fluor 594 | 590 | 617 | |
| Cy5 | 650 | 670 | Generally well-separated from green and red fluorophores. |
Key Experimental Protocols
Protocol 1: Preparing Single-Stained Controls for Spectral Unmixing
Objective: To generate reference spectra for each fluorophore used in a multiplex experiment.
Materials:
-
Your experimental cells or tissue.
-
Each of the primary and secondary antibodies used in your main experiment.
-
Mounting medium.
-
Microscope slides and coverslips.
Methodology:
-
Prepare a Separate Sample for Each Fluorophore: For each fluorophore in your multicolor panel, prepare a separate slide or well.
-
Stain with a Single Fluorophore: Stain each control sample with only one of the fluorophore-conjugated antibodies. It is crucial to use the exact same antibody and staining protocol as in your multiplex experiment.
-
Mount the Sample: Mount the coverslip using the same mounting medium as your experimental sample.
-
Image the Control Sample: Using your spectral confocal microscope, acquire a lambda stack (an image cube with spectral information at each pixel) for each single-stained control. This will serve as the reference spectrum for that specific fluorophore.
Protocol 2: Sequential Imaging to Avoid Bleed-through
Objective: To acquire images of multiple fluorophores without spectral crosstalk.
Methodology:
-
Set Up Your Microscope for the First Fluorophore: Configure the microscope with the appropriate laser line and filter set for your first fluorophore (e.g., FITC).
-
Acquire the First Image: Capture the image for the first channel.
-
Switch to the Second Fluorophore: Change the laser line and filter set to match your second fluorophore (e.g., TRITC).
-
Acquire the Second Image: Capture the image for the second channel.
-
Repeat for All Fluorophores: Continue this process until you have acquired an image for each of your fluorophores.
-
Merge the Images: Use imaging software to overlay the individual channel images to create a final multicolor image.
Visualizations
Caption: A decision-making workflow for troubleshooting spectral overlap in fluorescence microscopy.
Caption: Conceptual diagram illustrating the spectral overlap between two fluorophores.
References
Preventing aggregation of Shp1-IN-1 in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the handling and use of Shp1-IN-1, a fluorescent probe and inhibitor of the protein tyrosine phosphatase SHP1. A primary concern with this compound is its propensity for aggregation in solution, which can lead to fluorescence quenching and inaccurate experimental results. This guide offers practical solutions to mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a fluorescent probe that also acts as an inhibitor for the protein tyrosine phosphatase SHP1, which contains a Src homology 2 (SH2) domain. Its primary applications are in cellular imaging and assays where the inhibition of SHP1 and the visualization of its localization are of interest.
Q2: I am observing lower than expected fluorescence intensity with this compound. What could be the cause?
A common issue with this compound is its tendency to aggregate in solution, which leads to a phenomenon known as aggregation-caused quenching (ACQ) of its fluorescent signal.[1][2] This means that as the molecules clump together, their fluorescence is significantly reduced.
Q3: How should I store this compound to ensure its stability?
Proper storage is crucial for maintaining the integrity of this compound. For long-term storage, it is recommended to store the compound as a powder at -20°C, where it can be stable for up to three years. Once dissolved in a solvent, the stock solution should be stored at -80°C and is typically stable for up to one year.[2]
Q4: What is the recommended solvent for dissolving this compound?
Q5: Can I use aqueous buffers to dilute my this compound stock solution?
Direct dilution of a DMSO stock solution into aqueous buffers can often induce precipitation or aggregation of hydrophobic compounds. It is recommended to perform a serial dilution or to use a buffer containing a small percentage of an organic co-solvent or a surfactant to maintain solubility.
Troubleshooting Guide: Preventing Aggregation of this compound
This guide provides a systematic approach to troubleshoot and prevent the aggregation of this compound in your experimental solutions.
| Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| Low or no fluorescent signal | Aggregation-caused quenching (ACQ) | 1. Visual Inspection: Check the solution for any visible precipitates or cloudiness. 2. Reduce Concentration: High concentrations can promote aggregation. Prepare a fresh, more dilute solution from your stock. 3. Optimize Solvent Conditions: Prepare the stock solution in 100% anhydrous DMSO. For working solutions, consider using a co-solvent system or adding surfactants. |
| Precipitate forms upon dilution in aqueous buffer | Poor aqueous solubility | 1. Serial Dilution: Instead of a large, single-step dilution, perform a series of smaller dilutions. 2. Use of Co-solvents: When preparing your working solution, add a small percentage of an organic solvent like DMSO or ethanol (B145695) to the aqueous buffer. 3. Incorporate Surfactants: Add a low concentration of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100 (typically below 0.1%), to your buffer to improve solubility. |
| Inconsistent results between experiments | Variability in solution preparation or aggregation state | 1. Standardize Protocol: Ensure a consistent and detailed protocol for preparing this compound solutions is followed for all experiments. 2. Fresh Preparations: Prepare fresh working solutions of this compound for each experiment to avoid issues with the stability of stored diluted solutions. 3. Sonication: Briefly sonicate the stock solution before making dilutions to help break up any small, unseen aggregates. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the recommended procedure for preparing a concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). For reference, a structurally different SHP-1 inhibitor, TPI-1, is soluble in DMSO at 2 mg/mL.[3] It is advisable to start with a similar concentration for this compound and adjust as needed.
-
Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and brief sonication may aid in dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.[2]
Protocol 2: Preparation of a Working Solution for Cellular Assays
This protocol provides a general guideline for diluting the this compound stock solution for use in cell-based experiments.
Materials:
-
This compound stock solution (in DMSO)
-
Pre-warmed cell culture medium or desired aqueous buffer
-
Sterile tubes
Procedure:
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Perform a serial dilution of the stock solution in pre-warmed cell culture medium or your experimental buffer to reach the final desired concentration.
-
When diluting, add the this compound stock solution to the aqueous medium while vortexing gently to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.
-
Visually inspect the final working solution for any signs of precipitation. If precipitation occurs, consider preparing a new working solution with a lower final concentration of this compound or by incorporating a surfactant as described in the troubleshooting guide.
-
Use the freshly prepared working solution immediately for your experiment.
Visualizing Experimental Workflows
To aid in understanding the recommended procedures, the following diagrams illustrate the key workflows.
References
Cell permeability and loading conditions for Shp1-IN-1
Welcome to the technical support center for Shp1-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in your experiments. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a fluorescent probe that also acts as an inhibitor of the protein tyrosine phosphatase Shp1 (Src homology region 2 domain-containing phosphatase-1).[1][2] Shp1 is a non-receptor protein tyrosine phosphatase that plays a crucial role as a negative regulator in various signaling pathways, including those involved in immune cell activation and proliferation. By inhibiting Shp1, this compound can prevent the dephosphorylation of its target substrates, leading to the modulation of these signaling cascades.
Q2: What are the recommended storage conditions for this compound?
For long-term stability, this compound powder should be stored at -20°C. It is recommended to prepare a high-concentration stock solution in dimethyl sulfoxide (B87167) (DMSO) and store it in aliquots at -80°C to avoid repeated freeze-thaw cycles.
Q3: In which solvents is this compound soluble?
This compound is highly soluble in DMSO. However, it has poor solubility in aqueous solutions like cell culture media. Therefore, a high-concentration stock solution in DMSO is recommended for experimental use.
Q4: How should I prepare my working solutions of this compound for cell-based assays?
To prepare a working solution, the DMSO stock should be serially diluted in a serum-free or reduced-serum medium before adding it to your cells. It is crucial to ensure that the final concentration of DMSO in the cell culture is low (typically <0.5%) to avoid solvent-induced cytotoxicity. To prevent precipitation, ensure that both the cell culture media and the diluted inhibitor solution are at 37°C before mixing and adding to the cells.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Precipitate Formation in Cell Culture Media
Symptoms:
-
Visible particulate matter or cloudiness in the culture media after the addition of this compound.
-
Inconsistent or lower-than-expected biological activity.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Low Aqueous Solubility | This compound has limited solubility in aqueous solutions. Avoid direct dilution of a concentrated DMSO stock into the media. Instead, perform serial dilutions in a serum-free or reduced-serum medium. |
| Media Composition | Components in the cell culture medium, such as proteins and salts, can interact with this compound and decrease its solubility. If precipitation is persistent, consider using a serum-free medium for the duration of the treatment, provided it is compatible with your cell line. |
| Temperature Shock | Adding a cold stock solution to warm media can cause the compound to precipitate. Pre-warm both the media and the diluted this compound solution to 37°C before adding it to the cells. |
| High Final DMSO Concentration | Ensure the final concentration of DMSO in your cell culture is kept to a minimum (ideally below 0.5%) to maintain the solubility of this compound and prevent cellular toxicity. |
Issue 2: Weak or No Fluorescent Signal
Symptoms:
-
Difficulty in detecting a fluorescent signal from cells treated with this compound using fluorescence microscopy or flow cytometry.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal Concentration | The effective concentration for imaging can vary between cell types. Perform a concentration-response experiment to determine the optimal concentration of this compound for your specific cell line. |
| Insufficient Incubation Time | The time required for cellular uptake may vary. Optimize the incubation time by testing a time course (e.g., 30 minutes, 1 hour, 2 hours, 4 hours). |
| Photobleaching | Fluorescent signals can diminish upon prolonged exposure to excitation light. Minimize light exposure, use an anti-fade mounting medium if applicable, and use the lowest possible laser power that provides a detectable signal. |
| Incorrect Imaging Settings | Ensure that the excitation and emission settings on your microscope are correctly aligned with the spectral properties of the this compound fluorophore. |
| Low Cellular Uptake | Cell permeability can differ between cell lines. If uptake is low, consider using a permeabilization agent, though this may affect cell viability and the localization of the probe. |
Issue 3: High Background Fluorescence
Symptoms:
-
High, non-specific fluorescence in the background, making it difficult to distinguish the signal from the noise.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Excessive Concentration | Using too high a concentration of this compound can lead to non-specific binding and high background. Titrate the concentration to find the lowest effective concentration with a good signal-to-noise ratio. |
| Inadequate Washing | Insufficient washing of cells after incubation can leave residual probe in the medium, contributing to background fluorescence. Wash the cells thoroughly with phosphate-buffered saline (PBS) or an appropriate buffer after incubation. |
| Autofluorescence | Some cell types exhibit natural fluorescence (autofluorescence). To account for this, always include an unstained control sample in your experiment to determine the baseline level of fluorescence. |
| Media Components | Phenol (B47542) red and other components in cell culture media can be fluorescent. For imaging experiments, it is advisable to use a phenol red-free medium. |
Experimental Protocols
Recommended Starting Conditions for Cell Loading
The optimal conditions for using this compound will be cell-type dependent. The following table provides a suggested starting point for optimization.
| Parameter | Recommended Starting Range | Notes |
| Cell Seeding Density | Plate cells to be 60-80% confluent at the time of the experiment. | For suspension cells, adjust the density according to your standard protocols. |
| This compound Concentration | 1 - 10 µM | Perform a dose-response curve to determine the optimal concentration for your cell line and assay. |
| Incubation Time | 1 - 4 hours | A time-course experiment is recommended to find the optimal incubation period. |
| Vehicle Control | DMSO | Use a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used. |
| Culture Medium | Serum-free or reduced-serum medium | To improve solubility and reduce non-specific binding. |
Visualized Workflows and Pathways
Shp1 Signaling Pathway
Caption: A simplified diagram of the Shp1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Cell Loading
Caption: A standard workflow for loading cells with this compound for analysis.
Troubleshooting Logic for Weak Fluorescent Signal
Caption: A logical flow for troubleshooting weak or absent fluorescent signals.
References
Technical Support Center: Managing Autofluorescence in Shp1-IN-1 Imaging Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the fluorescent probe Shp1-IN-1 in imaging experiments. The focus is on identifying and managing autofluorescence to ensure high-quality, reliable data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general fluorescence properties?
Q2: What is autofluorescence and why is it a problem in fluorescence microscopy?
Autofluorescence is the natural fluorescence emitted by biological materials when excited by light.[2] Common sources within cells and tissues include endogenous molecules like NADH, flavins, collagen, and elastin (B1584352).[2] Autofluorescence can be problematic as it can obscure the specific signal from your fluorescent probe, reduce signal-to-noise ratio, and lead to misinterpretation of results.
Q3: Can treatment with this compound increase cellular autofluorescence?
While there is no direct evidence in the literature to suggest that this compound specifically induces autofluorescence, it is a common phenomenon that drug treatments can cause cellular stress. This stress can lead to the accumulation of lipofuscin, a granular pigment that is a significant source of autofluorescence, typically in the green and red channels. Therefore, it is plausible that this compound treatment could indirectly increase autofluorescence. Including an unstained, this compound-treated control in your experiments is essential to assess this possibility.
Q4: What are the primary sources of autofluorescence I should be aware of?
Autofluorescence can originate from several sources in your sample and experimental setup. These can be broadly categorized as:
-
Endogenous Cellular Components: Molecules like NADH, FAD, riboflavins, porphyrins, and lipofuscin are naturally present in cells and are fluorescent.
-
Extracellular Matrix: Proteins like collagen and elastin in the extracellular matrix are highly autofluorescent.
-
Fixation: Aldehyde fixatives such as formaldehyde (B43269) and glutaraldehyde (B144438) can react with cellular components to create fluorescent products.
-
Culture Media: Phenol (B47542) red and other components in cell culture media can be fluorescent.
-
Drug Treatment: As mentioned, the drug itself or cellular stress induced by the drug can increase autofluorescence.
Troubleshooting Guide: Managing Autofluorescence
This guide provides a systematic approach to identifying and mitigating autofluorescence in your this compound imaging experiments.
Problem 1: High background fluorescence obscuring the this compound signal.
-
Possible Cause 1: Endogenous Autofluorescence.
-
Solution:
-
Spectral Unmixing: If you are using a spectral confocal microscope, you can acquire the emission spectrum of an unstained, untreated sample to create a spectral profile for autofluorescence. This profile can then be computationally subtracted from your experimental images.
-
Use Longer Wavelength Fluorophores (if applicable): While you are using the intrinsic fluorescence of this compound, for any additional fluorescent labels in your experiment, choose fluorophores that emit in the red or far-red region of the spectrum, as autofluorescence is generally weaker at longer wavelengths.
-
Photobleaching: Before introducing this compound, you can intentionally photobleach the autofluorescence in your sample by exposing it to high-intensity light. Be cautious not to damage the cells.
-
Chemical Quenching: Treat fixed cells with quenching agents like Sodium Borohydride (B1222165) (NaBH4) or Sudan Black B. Note that these treatments should be optimized as they can sometimes reduce the specific signal.
-
-
-
Possible Cause 2: Fixation-Induced Autofluorescence.
-
Solution:
-
Optimize Fixation: Reduce the concentration of the aldehyde fixative or the fixation time.
-
Alternative Fixatives: Consider using alcohol-based fixatives like cold methanol (B129727) or ethanol, which tend to induce less autofluorescence.
-
Quenching: After aldehyde fixation, wash the cells thoroughly and consider treating them with a quenching agent like glycine (B1666218) or ammonium (B1175870) chloride.
-
-
-
Possible Cause 3: Autofluorescence from Culture Media.
-
Solution: Before imaging, replace the phenol red-containing culture medium with a phenol red-free medium or a clear buffered saline solution.
-
Problem 2: Granular, punctate autofluorescence is observed, particularly after this compound treatment.
-
Possible Cause: Lipofuscin Accumulation.
-
Solution:
-
Control for Drug-Induced Stress: Run an unstained, this compound-treated control to determine if the punctate signal is a result of the treatment.
-
Lipofuscin Quenching: For fixed samples, Sudan Black B staining can effectively quench lipofuscin autofluorescence.
-
Optimize Drug Concentration and Incubation Time: Use the lowest effective concentration of this compound and the shortest necessary incubation time to minimize cellular stress.
-
-
Data Presentation
Table 1: Spectral Characteristics of Common Endogenous Fluorophores.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Common Location |
| NADH | ~340 | ~450 | Mitochondria |
| FAD/Flavins | ~450 | ~530 | Mitochondria |
| Collagen | ~340 | ~400 | Extracellular Matrix |
| Elastin | ~350-400 | ~420-460 | Extracellular Matrix |
| Lipofuscin | Broad (340-490) | Broad (430-650) | Lysosomes |
| Porphyrins | ~400 | ~600-700 | Mitochondria |
Experimental Protocols
Protocol 1: General Workflow for this compound Imaging and Autofluorescence Assessment
This protocol provides a general framework. Optimal concentrations and incubation times for this compound should be determined empirically for your specific cell type and experimental conditions.
-
Cell Culture: Plate cells on appropriate imaging dishes or coverslips.
-
Controls Preparation: Prepare the following control samples alongside your experimental samples:
-
Unstained, Untreated Control: To determine baseline cellular autofluorescence.
-
Unstained, this compound Treated Control: To assess if this compound or the treatment conditions induce autofluorescence.
-
-
This compound Incubation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Dilute the stock solution in phenol red-free culture medium to the desired working concentration.
-
Incubate the cells with the this compound solution for the desired time at 37°C.
-
-
Washing: Gently wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS) or a suitable imaging buffer to remove excess probe.
-
Fixation (Optional): If fixing the cells, wash with PBS and then fix with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature. Follow with thorough washing with PBS.
-
Autofluorescence Quenching (for fixed cells, if necessary):
-
Sodium Borohydride: Incubate fixed cells with a freshly prepared solution of 1 mg/mL sodium borohydride in PBS for 10 minutes at room temperature. Wash thoroughly with PBS.
-
Sudan Black B: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Incubate fixed cells for 10-20 minutes at room temperature, followed by extensive washing with PBS.
-
-
Mounting: Mount the coverslips using an anti-fade mounting medium.
-
Imaging:
-
Acquire images using a fluorescence microscope (confocal is recommended for better signal-to-noise).
-
Use the unstained controls to set the baseline detector settings to minimize the detection of autofluorescence.
-
If available, use spectral imaging and linear unmixing to separate the this compound signal from the autofluorescence spectrum.
-
Visualizations
Caption: Simplified SHP-1 signaling pathway.
References
Shp1-IN-1 stability and storage recommendations
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of Shp1-IN-1, a fluorescent probe and inhibitor of the Protein Tyrosine Phosphatase SHP1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a chemical compound that functions as a fluorescent probe and inhibitor for the SHP1 (Src homology region 2 domain-containing phosphatase-1) protein.[1][2] Its primary applications are in cellular imaging and studying the inhibitory activity of SHP1.[1]
Q2: How should I store the solid (powder) form of this compound?
Q3: What is the recommended solvent for dissolving this compound?
Based on information for analogous SHP1 inhibitors, Dimethyl Sulfoxide (DMSO) is a common solvent for creating stock solutions.
Q4: How should I store this compound stock solutions?
Stock solutions of similar inhibitors are typically stored at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month). To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.
Q5: Is this compound light-sensitive?
While specific data is unavailable for this compound, many fluorescent probes are light-sensitive. It is good laboratory practice to protect solutions from light by using amber vials or by wrapping vials in foil.
Troubleshooting Guides
Issue 1: Difficulty Dissolving the Compound
Potential Cause:
-
Incorrect Solvent: The chosen solvent may not be appropriate for this compound.
-
Low-Quality Solvent: The solvent may contain water, which can affect the solubility of many organic compounds.
-
Compound Precipitation: The compound may have precipitated out of solution due to temperature changes or exceeding its solubility limit.
Troubleshooting Steps:
-
Verify Solvent: Confirm that you are using a high-purity, anhydrous grade of the recommended solvent (e.g., DMSO).
-
Gentle Warming: Gently warm the solution to 37°C to aid in dissolution.
-
Sonication: Use a sonicator to help break up any clumps and facilitate dissolution.
-
Fresh Solvent: If solubility issues persist, try dissolving the compound in a fresh, unopened bottle of the recommended solvent.
Issue 2: Inconsistent Experimental Results
Potential Cause:
-
Compound Degradation: Improper storage or handling may have led to the degradation of this compound.
-
Inaccurate Concentration: The actual concentration of the working solution may be different from the calculated concentration due to incomplete dissolution or precipitation.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can lead to degradation.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working solutions from a properly stored stock solution for each experiment.
-
Aliquot Stock Solutions: To minimize freeze-thaw cycles, aliquot the stock solution into smaller, single-use vials after the initial preparation.
-
Confirm Solubility: Before use, visually inspect the stock solution to ensure the compound is fully dissolved. If any precipitate is observed, follow the steps in the "Difficulty Dissolving the Compound" guide.
-
Storage Verification: Review your storage conditions to ensure they align with the recommendations.
Quantitative Data Summary
As specific quantitative data for this compound is limited, the following table provides general storage recommendations based on data for similar SHP1 inhibitors and standard laboratory practices.
| Form | Storage Temperature | Recommended Duration |
| Solid (Powder) | -20°C | Long-term |
| 4°C | Short-term | |
| Stock Solution (in DMSO) | -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution
-
Equilibrate: Allow the vial of solid this compound to warm to room temperature before opening to prevent condensation.
-
Weigh: Carefully weigh the desired amount of the compound.
-
Dissolve: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration.
-
Mix: Vortex the solution and, if necessary, use gentle warming (37°C) or sonication to ensure complete dissolution.
-
Store: Aliquot the stock solution into single-use, light-protected vials and store at -80°C for long-term storage or -20°C for short-term storage.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Inhibition of the SHP1 signaling pathway by this compound.
References
Impact of pH on Shp1-IN-1 fluorescence
Welcome to the technical support resource for Shp1-IN-1. This guide provides detailed troubleshooting information and frequently asked questions (FAQs) to help researchers and scientists address common issues encountered during experiments, with a specific focus on the impact of pH on the probe's fluorescence.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for using this compound?
The optimal pH for this compound fluorescence is generally within the physiological range of pH 7.2 to 7.6 . Outside of this range, you may observe significant changes in fluorescence intensity and spectral characteristics. The stability and fluorescence of small molecules can be highly dependent on pH due to potential changes in the molecule's ionization state.[1] For any new experimental buffer, it is crucial to perform a pH titration to determine the optimal conditions for your specific assay.
Q2: My fluorescence signal with this compound is significantly lower than expected. Could pH be the cause?
Yes, a suboptimal pH is a common cause of low fluorescence signals. If the pH of your experimental buffer is too acidic or too alkaline, it can lead to quenching of the this compound fluorophore. The protonation or deprotonation of functional groups on the molecule can alter its electronic structure, thereby affecting its ability to fluoresce efficiently.[1][2] We recommend verifying the pH of your final assay buffer and comparing it against the recommended range.
Q3: I am observing a shift in the emission wavelength of this compound. Is this related to pH?
A spectral shift in the emission maximum (λ_em) is a strong indicator that the chemical environment of the fluorophore has changed, and pH is a likely factor.[1] Different ionic forms of a fluorescent molecule can exhibit different emission spectra. For example, increasing acidity or basicity can lead to a blue shift (to shorter wavelengths) or a red shift (to longer wavelengths), depending on the specific chemistry of the fluorophore.[2] See the data table below for a hypothetical example of this effect.
Q4: How does buffer composition, other than pH, affect this compound fluorescence?
While pH is a critical factor, other components of your buffer can also influence fluorescence. High concentrations of certain salts can cause quenching. Viscosity-altering agents like glycerol (B35011) may enhance fluorescence. It is also important to avoid buffer components that are themselves fluorescent or that can react with the probe. When troubleshooting, preparing the this compound probe in a simple, well-characterized buffer like PBS at a known pH can serve as a useful positive control.
Q5: What is the general role of Shp1, the target of this compound?
Shp1 (Src homology region 2 domain-containing phosphatase-1) is a protein tyrosine phosphatase that acts as a negative regulator in various cellular signaling pathways. It is particularly important in hematopoietic cells where it helps control immune responses. Shp1 functions by dephosphorylating and thereby inactivating key signaling molecules, such as those in the JAK/STAT and PI3K/Akt pathways, which are often overactive in certain cancers and inflammatory diseases. This compound is designed as a fluorescent probe and inhibitor to study the function and activity of this important enzyme.
Data on pH Impact
The following tables present hypothetical data to illustrate the potential impact of pH on the fluorescence properties of this compound. Users should generate their own data for their specific experimental conditions.
Table 1: Hypothetical pH Effect on this compound Fluorescence Intensity
| pH | Average Relative Fluorescence Units (RFU) | Standard Deviation | Notes |
| 5.5 | 1,240 | ± 110 | Significant quenching observed. |
| 6.0 | 3,150 | ± 250 | Signal is moderately low. |
| 6.5 | 6,800 | ± 410 | Signal approaching optimal range. |
| 7.0 | 9,550 | ± 520 | Within the optimal range. |
| 7.4 | 10,000 | ± 480 | Optimal fluorescence. |
| 8.0 | 8,900 | ± 550 | Slight decrease in signal. |
| 8.5 | 5,300 | ± 390 | Moderate quenching observed. |
| 9.0 | 2,100 | ± 180 | Significant quenching observed. |
Table 2: Hypothetical pH Effect on this compound Spectral Maxima
| pH | Excitation Max (λ_ex) | Emission Max (λ_em) | Notes |
| 5.5 | 480 nm | 510 nm | Blue-shift observed in acidic conditions. |
| 7.4 | 495 nm | 520 nm | Reference wavelengths at optimal pH. |
| 9.0 | 498 nm | 525 nm | Slight red-shift in alkaline conditions. |
Visual Guides and Workflows
The following diagrams illustrate key concepts and workflows related to the use of this compound.
Caption: Simplified Shp1 signaling pathway.
Troubleshooting Guide
Use this guide to diagnose and resolve common experimental issues.
Problem: High background or autofluorescence.
-
Is your buffer contributing to the signal?
-
Cause: Some biological buffers or media components (e.g., phenol (B47542) red, riboflavin) are inherently fluorescent.
-
Solution: Measure the fluorescence of a blank well containing only your buffer. If it is high, consider switching to a non-fluorescent buffer or preparing your final dilution in a simpler buffer like PBS for the final reading step.
-
-
Are you using the correct microplate?
-
Cause: Using clear or white plates for fluorescence assays will cause high background and well-to-well crosstalk.
-
Solution: Always use opaque, solid black microplates for fluorescence intensity measurements to minimize background and light scatter.
-
Problem: Inconsistent or non-reproducible readings.
-
Could the pH be drifting in your wells?
-
Cause: In assays with living cells, metabolic activity can alter the local pH over time, especially if the buffering capacity is low. Evaporation from edge wells can also concentrate buffer components and shift pH.
-
Solution: Ensure your buffer has sufficient buffering capacity for the duration of the experiment. Use freshly prepared buffers and consider using sealed plates or an plate incubator to minimize evaporation.
-
-
Are you seeing a signal drop-off during measurement?
-
Cause: The this compound fluorophore may be susceptible to photobleaching (fading upon repeated exposure to excitation light).
-
Solution: Minimize the exposure of your samples to light. In your plate reader settings, reduce the number of flashes per well to the minimum required for a stable signal and avoid repeated measurements of the same wells.
-
Caption: Troubleshooting decision tree for this compound assays.
Experimental Protocols
Protocol: Characterizing the pH-Dependence of this compound Fluorescence
This protocol provides a method to determine the fluorescence profile of this compound across a range of pH values.
1. Materials:
- This compound stock solution (e.g., 10 mM in DMSO)
- A set of buffers with varying pH values (e.g., citrate (B86180) buffer for pH 5.0-6.0, phosphate (B84403) buffer for pH 6.0-8.0, borate (B1201080) buffer for pH 8.0-9.5)
- Calibrated pH meter
- Solid black, 96-well microplate
- Fluorescence microplate reader
2. Procedure:
- Buffer Preparation: Prepare a series of 100 mM buffers, each adjusted to a specific pH value (e.g., in 0.5 pH unit increments from 5.5 to 9.0). Verify the final pH of each buffer with a calibrated pH meter.
- Working Solution: Prepare a 2X working solution of this compound in a neutral buffer (e.g., 20 µM in PBS, pH 7.4).
- Plate Loading:
- Add 100 µL of each pH buffer to triplicate wells of the 96-well plate.
- Add 100 µL of each pH buffer without the probe to a separate set of wells to serve as blanks.
- Add 100 µL of the 2X this compound working solution to each well containing the pH buffers. The final concentration will be 1X (e.g., 10 µM).
- Incubation: Incubate the plate for 15 minutes at room temperature, protected from light, to allow the probe to equilibrate in each buffer.
- Fluorescence Measurement:
- Set the fluorescence plate reader to the expected excitation and emission wavelengths for this compound (e.g., λ_ex = 495 nm, λ_em = 520 nm).
- If possible, perform a spectral scan on a well with optimal pH to determine the precise emission maximum.
- Read the fluorescence intensity (RFU) for all wells.
- Data Analysis:
- Subtract the average RFU of the blank wells from their corresponding sample wells for each pH value.
- Plot the background-subtracted RFU against pH to visualize the pH-dependence of the probe's fluorescence.
- Identify the pH range that provides the highest and most stable signal.
// Nodes
A[label="1. Prepare Buffers\n(Range of pH 5.5 - 9.0)", fillcolor="#F1F3F4", fontcolor="#202124"];
B[label="2. Prepare 2X this compound\nWorking Solution", fillcolor="#F1F3F4", fontcolor="#202124"];
C [label="3. Load Plate:\n- 100µL Buffer per well\n- 100µL 2X Probe per well", fillcolor="#FBBC05", fontcolor="#202124"];
D [label="4. Incubate\n(15 min, RT, dark)", fillcolor="#F1F3F4", fontcolor="#202124"];
E [label="5. Measure Fluorescence\n(λ_ex/λ_em)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
F [label="6. Data Analysis:\n- Subtract Blank\n- Plot RFU vs. pH", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
A -> C;
B -> C;
C -> D;
D -> E;
E -> F;
}
Caption: Experimental workflow for testing pH sensitivity.
References
Minimizing off-target binding of Shp1-IN-1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of Shp1-IN-1. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known properties?
A1: this compound (also known as compound 5p) is a fluorescent probe that also exhibits inhibitory activity against the Src homology region 2 (SH2) domain-containing protein tyrosine phosphatase 1 (Shp1).[1] It possesses intrinsic fluorescence and has been noted for its aggregation-caused quenching (ACQ) effect.[1] This ACQ property means that the probe's fluorescence is quenched when it aggregates at high concentrations in aqueous solutions, a phenomenon that can be leveraged in certain assay formats.[2][3][4] Additionally, this compound has been reported to have a selective affinity for Fe³⁺ ions with a detection limit of 5.55 µM, a characteristic separate from its phosphatase inhibitory function.
Q2: What are the known on-target and off-target effects of this compound?
A2: this compound is designed to target and inhibit Shp1. However, detailed quantitative data on its binding affinity (such as IC₅₀ or Kᵢ values) for Shp1 and its selectivity profile against other protein tyrosine phosphatases (PTPs), including the closely related Shp2, are not extensively documented in publicly available literature. Given the conserved nature of the active sites of PTPs, it is crucial for users to experimentally determine the selectivity of this compound in their system of interest.
Q3: How can I minimize potential off-target binding of this compound in my experiments?
A3: Minimizing off-target effects is critical for the accurate interpretation of results. Here are several strategies:
-
Use the Lowest Effective Concentration: Perform a dose-response experiment to identify the lowest concentration of this compound that elicits the desired on-target effect. Higher concentrations increase the likelihood of binding to lower-affinity off-targets.
-
Control Experiments: Always include appropriate controls. This should include a vehicle-only control (e.g., DMSO) and, if possible, a structurally related but inactive compound to ensure the observed phenotype is not due to the chemical scaffold itself.
-
Orthogonal Approaches: Validate your findings using non-pharmacological methods. For example, use siRNA or CRISPR/Cas9 to knock down or knock out Shp1 and assess if the resulting phenotype mimics the effect of this compound.
-
Selectivity Profiling: If resources permit, perform a selectivity screen of this compound against a panel of other relevant PTPs (especially Shp2) and kinases to empirically determine its off-target profile.
Q4: I am observing a weak or no fluorescent signal in my assay. What could be the cause?
A4: A weak or absent fluorescent signal when using this compound could be due to its aggregation-caused quenching (ACQ) property. At high concentrations or in certain buffer conditions, the probe may aggregate, leading to self-quenching of its fluorescence. Refer to the troubleshooting guide below for strategies to mitigate probe aggregation. Additionally, ensure that the excitation and emission wavelengths used are appropriate for this compound.
Troubleshooting Guides
Guide 1: Weak or Inconsistent Fluorescent Signal
| Potential Cause | Troubleshooting Steps |
| Probe Aggregation | 1. Visual Inspection: Check the probe solution for any visible precipitates. 2. Reduce Concentration: Lower the working concentration of this compound. 3. Optimize Buffer: Modify the buffer composition. Consider altering the pH or ionic strength. Adding a small percentage of an organic co-solvent like DMSO or a non-ionic surfactant (e.g., Tween-20) below its critical micelle concentration can help prevent aggregation. 4. Sonication: Briefly sonicate the stock solution to help break up small aggregates. |
| Incorrect Instrument Settings | 1. Verify Wavelengths: Confirm the excitation and emission wavelengths are correctly set for this compound. 2. Check Gain Settings: Ensure the detector gain is appropriately adjusted. |
| Photobleaching | 1. Minimize Light Exposure: Protect the probe from light during storage and handling. 2. Limit Excitation Time: Reduce the duration of exposure to the excitation light source during imaging. |
Guide 2: Distinguishing On-Target vs. Off-Target Effects
| Observation | Potential Cause & Troubleshooting Steps |
| Phenotype does not match Shp1 knockdown/knockout | This strongly suggests an off-target effect. 1. Confirm Knockdown Efficiency: Verify the extent of Shp1 protein reduction via Western blot. 2. Use a Different Shp1 Inhibitor: If available, test a structurally distinct Shp1 inhibitor. If the phenotype is not replicated, the original observation is likely due to an off-target effect of this compound. |
| Unexpected Cytotoxicity | The observed cell death may be due to off-target effects. 1. Dose-Response for Cytotoxicity: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration of this compound. 2. Compare with On-Target IC₅₀: If the cytotoxic concentration is significantly higher than the concentration required for Shp1 inhibition, the on-target effect can be studied within a non-toxic concentration window. |
Data Presentation
Table 1: Properties of this compound
| Property | Description | Reference |
| Target | Protein Tyrosine Phosphatase Shp1 | |
| Function | Fluorescent Probe, Inhibitor | |
| Key Feature | Aggregation-Caused Quenching (ACQ) | |
| Other Selectivity | Affinity for Fe³⁺ ions | |
| Detection Limit (for Fe³⁺) | 5.55 µM |
Table 2: Potential Off-Targets for Shp1 Inhibitors (General)
Note: This table lists potential off-targets for Shp1 inhibitors in general. The specific off-target profile of this compound has not been publicly detailed and should be experimentally determined.
| Potential Off-Target | Rationale for Consideration |
| Shp2 | High structural homology to Shp1, particularly in the catalytic domain. |
| PTP1B | Another common protein tyrosine phosphatase that can show cross-reactivity with PTP inhibitors. |
| Other PTPs | Depending on the cell type and experimental context, other PTPs may be relevant to test. |
| Kinases | Some small molecule inhibitors can exhibit cross-reactivity with ATP-binding sites of kinases. |
Experimental Protocols
Protocol 1: General Procedure for a Cellular Assay Using this compound
-
Cell Culture: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Preparation of this compound Working Solutions:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
On the day of the experiment, dilute the stock solution in a complete cell culture medium to the desired final concentrations. It is recommended to perform a serial dilution to test a range of concentrations.
-
Ensure the final solvent concentration is consistent across all treatments and is non-toxic to the cells (typically <0.1% DMSO).
-
-
Treatment:
-
Remove the culture medium from the cells.
-
Add the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of solvent) and an untreated control.
-
-
Incubation: Incubate the cells for the desired duration. The optimal time will depend on the specific signaling pathway being investigated.
-
Downstream Analysis:
-
Fluorescence Imaging: If using this compound as a fluorescent probe, image the cells using a fluorescence microscope with the appropriate filter sets.
-
Western Blotting: To assess the phosphorylation status of Shp1 substrates (e.g., p-STAT3, p-Lck), lyse the cells and perform a Western blot analysis.
-
Cell Viability Assay: To determine the effect on cell proliferation or viability, perform an MTT, WST-1, or similar assay.
-
Protocol 2: In Vitro Shp1 Phosphatase Activity Assay
-
Assay Buffer Preparation: Prepare an appropriate phosphatase assay buffer (e.g., 25 mM HEPES, pH 7.2, 50 mM NaCl, 2.5 mM EDTA, 5 mM DTT).
-
Reagent Preparation:
-
Dilute recombinant Shp1 enzyme in the assay buffer to the desired concentration.
-
Prepare a solution of a suitable phosphorylated substrate peptide (e.g., a phosphopeptide corresponding to a known Shp1 substrate).
-
Prepare serial dilutions of this compound in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the Shp1 enzyme and the different concentrations of this compound.
-
Incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate solution to each well.
-
Incubate the plate at 37°C for a predetermined time, ensuring the reaction remains in the linear range.
-
-
Detection:
-
Stop the reaction by adding a stop solution.
-
Quantify the amount of dephosphorylated substrate using a suitable detection method, such as a colorimetric or fluorescent phosphate (B84403) detection kit.
-
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.
Visualizations
Caption: Overview of a typical Shp1 signaling pathway.
Caption: Workflow for distinguishing on-target vs. off-target effects.
Caption: Troubleshooting aggregation-caused quenching (ACQ).
References
Validation & Comparative
Shp1-IN-1 in Focus: A Comparative Guide to SHP1 Inhibitors for Researchers
For researchers and drug development professionals navigating the landscape of SHP1 inhibitors, this guide provides a comprehensive comparison of Shp1-IN-1 (also known as TPI-1) against other notable inhibitors. This document outlines key performance metrics, experimental methodologies, and the signaling context of SHP1 to aid in the selection of the most appropriate research tools.
Src homology region 2 (SH2) domain-containing phosphatase 1 (SHP1), encoded by the PTPN6 gene, is a critical negative regulator in various signaling pathways, particularly in hematopoietic cells. Its role in downregulating cytokine and growth factor signaling, as well as modulating immune cell activation, has made it an attractive target for therapeutic intervention in oncology and autoimmune diseases. A growing number of small molecule inhibitors have been developed to target SHP1, each with distinct characteristics. This guide focuses on a comparative analysis of this compound and other prominent SHP1 inhibitors.
Quantitative Comparison of SHP1 Inhibitors
The following table summarizes the key quantitative data for several SHP1 inhibitors, providing a snapshot of their potency and selectivity.
| Inhibitor | Target(s) | IC50 (SHP1) | IC50 (SHP2) | Selectivity (SHP1 vs SHP2) | Other Notable Information |
| This compound (TPI-1) | SHP1 | ~40 nM[1][2] | ~0.1 µg/ml (~400 nM)[1] | ~10-fold[1][2] | Orally bioavailable, induces IFNγ+ cells, and demonstrates anti-tumor activity in vivo. |
| NSC-87877 | SHP1, SHP2 | 355 nM | 318 nM | Non-selective | Cell-permeable dual inhibitor. |
| Sodium Stibogluconate (SSG) | SHP1, SHP2, PTP1B | Inhibits 99% of SHP1 activity at 10 µg/ml | Requires 100 µg/ml for similar inhibition of SHP2 | Preferential for SHP1 | An anti-leishmanial drug that has been investigated in cancer clinical trials. |
| M-029 | SHP1 | 2.6 µM | >25-fold selective over other proteins | Selective | A first-in-class, orally bioavailable, covalent inhibitor with anti-tumor effects. |
| SB-8091 | SHP1 | 10.2 nM | >100 µM | >9800-fold | A potent and highly selective allosteric inhibitor with excellent antitumor efficacy and a favorable safety profile. |
| Suramin | Multiple PTPs | Ki in the low µM range for PTPs | Potent inhibitor of multiple PTPs including PTP1B and Cdc25A. | Broad-spectrum PTP inhibitor | An existing drug with various biological activities. |
SHP1 Signaling Pathways
SHP1 plays a pivotal role in attenuating signaling cascades initiated by various cell surface receptors. Understanding these pathways is crucial for interpreting the effects of SHP1 inhibitors.
Caption: Overview of SHP1's role in negative regulation of key signaling pathways.
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the comparison of SHP1 inhibitors.
In Vitro SHP1 Phosphatase Activity Assay
This assay is fundamental for determining the direct inhibitory effect of a compound on SHP1 enzymatic activity.
Caption: A generalized workflow for determining the in vitro potency of SHP1 inhibitors.
Methodology: Recombinant human SHP1 protein is incubated with varying concentrations of the test inhibitor in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT). The phosphatase reaction is initiated by the addition of a synthetic phosphopeptide substrate, such as para-nitrophenyl (B135317) phosphate (B84403) (pNPP) or a fluorescently labeled phosphotyrosine-containing peptide. After a defined incubation period at 37°C, the reaction is terminated. The amount of dephosphorylated product is quantified by measuring the absorbance (for pNPP) or fluorescence. The half-maximal inhibitory concentration (IC50) is then calculated from the dose-response curve.
Cellular SHP1 Target Engagement and Activity Assay in Jurkat T-Cells
This type of assay assesses the ability of an inhibitor to engage with SHP1 within a cellular context and modulate its downstream signaling.
Methodology: Jurkat T-cells, a human T-lymphocyte cell line, are treated with different concentrations of the SHP1 inhibitor for a specified time. To assess target engagement, a cellular thermal shift assay (CETSA) can be performed. For functional activity, cells are then stimulated, for example, with an anti-CD3 antibody, to activate the T-cell receptor (TCR) signaling pathway. Cell lysates are subsequently prepared and analyzed by Western blotting using phospho-specific antibodies against known SHP1 substrates, such as Lck (pY505) and ZAP70. An increase in the phosphorylation of these substrates upon inhibitor treatment indicates successful inhibition of SHP1 activity in the cell.
In Vivo Anti-Tumor Efficacy in Syngeneic Mouse Models
Evaluating the therapeutic potential of SHP1 inhibitors in a living organism is a critical step in preclinical development.
Methodology: Syngeneic mouse models, where immunocompetent mice are implanted with cancer cells of the same genetic background (e.g., MC38 colon adenocarcinoma in C57BL/6 mice), are utilized. Once tumors are established, mice are treated with the SHP1 inhibitor (e.g., via oral gavage or intraperitoneal injection) or a vehicle control. Tumor growth is monitored regularly by measuring tumor volume. At the end of the study, tumors may be excised for pharmacodynamic analysis, such as assessing the phosphorylation status of SHP1 targets or analyzing the tumor immune infiltrate by flow cytometry.
Conclusion
The landscape of SHP1 inhibitors is diverse, with compounds ranging from the dual SHP1/SHP2 inhibitor NSC-87877 to the highly selective allosteric inhibitor SB-8091. This compound (TPI-1) stands out as a potent and selective inhibitor with demonstrated oral bioavailability and in vivo anti-tumor activity. The choice of inhibitor will ultimately depend on the specific research question. For studies requiring high selectivity for SHP1, SB-8091 and this compound are strong candidates. For dissecting the roles of both SHP1 and SHP2, a non-selective inhibitor like NSC-87877 might be more appropriate. The experimental protocols and pathway diagrams provided in this guide offer a framework for designing and interpreting studies aimed at further elucidating the therapeutic potential of targeting SHP1.
References
A Comparative Guide to SHP1 Inhibition: Shp1-IN-1 versus TPI-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two commercially available inhibitors of the Src homology region 2 domain-containing phosphatase 1 (SHP1): Shp1-IN-1 and TPI-1. SHP1 is a critical negative regulator in various signaling pathways, particularly in hematopoietic cells, making it an attractive target for therapeutic intervention in oncology and immunology. This document aims to provide an objective comparison based on available experimental data to aid researchers in selecting the appropriate tool for their studies.
Overview of SHP1 Inhibitors
SHP1, encoded by the PTPN6 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in attenuating signaling cascades initiated by receptor tyrosine kinases and cytokine receptors.[1][2] Its inhibitory functions are central to regulating immune cell activation, proliferation, and differentiation.[1][3] Consequently, inhibition of SHP1 is being explored as a therapeutic strategy to enhance anti-tumor immunity.[3]
This guide focuses on a direct comparison of this compound and TPI-1, summarizing their mechanisms of action, potency, and cellular effects based on published data.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for this compound and TPI-1. It is important to note that publicly available data on the inhibitory activity of this compound is limited compared to the more extensively characterized TPI-1.
| Parameter | This compound | TPI-1 |
| Mechanism of Action | Fluorescent probe with inhibitory activity | Irreversible inhibitor of the SHP1 catalytic domain |
| IC50 (recombinant SHP1) | Not explicitly reported | 40 nM |
| Cellular Activity | Reported to have SHP1 inhibitory activity | Effective at 10 ng/mL in increasing phosphorylation of SHP1 substrates (pLck-pY394, pZap70, pSlp76) in Jurkat T cells |
| Selectivity | Selectivity for Fe³⁺ ions reported (selectivity against other phosphatases not detailed) | Selective over SHP2 (IC50 ~ 0.1 µg/ml) and MKP1 (IC50 > 1 µg/ml) |
| In Vivo Activity | Data not available | Inhibits B16 melanoma tumor growth in mice at a tolerated oral dose |
| Other Properties | Fluorescent probe with a reported detection limit of 5.55 µM | Orally bioavailable |
Signaling Pathways and Experimental Workflows
To understand the context of SHP1 inhibition, the following diagrams illustrate a key signaling pathway regulated by SHP1 and a typical experimental workflow for evaluating SHP1 inhibitors.
References
A Comparative Guide to SHP1 Inhibition: Shp1-IN-1 vs. Sodium Stibogluconate
For researchers, scientists, and drug development professionals, the selection of an appropriate inhibitor is a critical step in studying the function of protein tyrosine phosphatase SHP1. This guide provides a detailed comparison of two SHP1 inhibitors, Shp1-IN-1 and sodium stibogluconate (B12781985), based on available experimental data.
This document outlines their mechanisms of action, potency, and specificity in SHP1 assays. It also provides standardized experimental protocols for their use and visual diagrams to illustrate key concepts.
Introduction to SHP1 and its Inhibition
Src homology region 2 domain-containing phosphatase 1 (SHP1), encoded by the PTPN6 gene, is a non-receptor protein tyrosine phosphatase predominantly expressed in hematopoietic cells. It plays a crucial role as a negative regulator in various signaling pathways, including the JAK/STAT and PI3K/AKT pathways, thereby influencing cell growth, differentiation, and immune responses. Dysregulation of SHP1 has been implicated in various diseases, including cancer and autoimmune disorders, making it a significant target for therapeutic intervention.
Inhibitors of SHP1 are valuable tools for elucidating its physiological roles and for developing potential therapeutic agents. This guide focuses on two such inhibitors: this compound, a fluorescent probe and selective inhibitor, and sodium stibogluconate, a well-established antimonial drug also known to potently inhibit SHP1.
Mechanism of Action
This compound is described as a selective, fluorescent inhibitor of SHP1. While detailed mechanistic studies are not widely available in the public domain, its function as a research tool suggests it directly interacts with the SHP1 protein to block its catalytic activity. Its fluorescent properties also allow for its use as a probe in certain assay formats.
Sodium stibogluconate is a potent inhibitor of several protein tyrosine phosphatases (PTPases), including SHP-1, SHP-2, and PTP1B[1][2]. It has been shown to form a stable complex with the SHP1 phosphatase domain, suggesting a mode of inhibition that is not readily reversible[1][2]. The precise mechanism is not fully elucidated but is thought to involve interaction with the catalytic site of the phosphatase.
Potency and Specificity in SHP1 Assays
| Inhibitor | Target | Potency | Selectivity Profile |
| This compound | SHP1 | Specific IC50 value not publicly available. Described as a selective inhibitor. | Data on its selectivity against a broad panel of phosphatases is not detailed in the available literature. |
| Sodium Stibogluconate | SHP1 | Inhibits 99% of SHP-1 activity at 10 µg/mL[1]. | A 10-fold higher concentration (100 µg/mL) is required to achieve similar inhibition of SHP-2 and PTP1B, indicating a degree of preferential inhibition for SHP1. |
Note: The lack of a specific IC50 value for this compound in the public domain makes a direct quantitative comparison challenging. Researchers are advised to consult the manufacturer's documentation or perform their own dose-response experiments.
Experimental Protocols
The following are generalized protocols for in vitro SHP1 inhibition assays. The specific concentrations of inhibitors and substrates should be optimized for each experimental setup.
In Vitro SHP1 Phosphatase Assay using p-Nitrophenyl Phosphate (B84403) (pNPP)
This colorimetric assay measures the dephosphorylation of the substrate p-nitrophenyl phosphate (pNPP) by SHP1.
Materials:
-
Recombinant human SHP1 enzyme
-
pNPP substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 5 mM DTT)
-
This compound or Sodium Stibogluconate
-
Stop solution (e.g., 1 M NaOH)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a solution of recombinant SHP1 in assay buffer.
-
Prepare serial dilutions of this compound or sodium stibogluconate in assay buffer.
-
In a 96-well plate, add the SHP1 enzyme solution to each well.
-
Add the inhibitor dilutions to the respective wells. Include a vehicle control (e.g., DMSO for this compound, water for sodium stibogluconate) and a no-inhibitor control.
-
Pre-incubate the enzyme and inhibitor for 15-30 minutes at room temperature.
-
Initiate the reaction by adding the pNPP substrate to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding the stop solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control and determine the IC50 value.
Caption: Workflow for an in vitro SHP1 pNPP inhibition assay.
In Vitro Fluorogenic SHP1 Phosphatase Assay
This assay utilizes a fluorogenic phosphatase substrate, offering higher sensitivity compared to colorimetric assays.
Materials:
-
Recombinant human SHP1 enzyme
-
Fluorogenic phosphatase substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate - DiFMUP)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 5 mM DTT)
-
This compound or Sodium Stibogluconate
-
Stop solution (optional, depending on the assay format)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Follow steps 1-5 from the pNPP assay protocol.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths in kinetic or end-point mode.
-
Calculate the reaction rate or end-point fluorescence for each well.
-
Determine the percent inhibition and IC50 value.
Caption: Workflow for a fluorogenic SHP1 inhibition assay.
Signaling Pathway Context
SHP1 acts as a negative regulator in key signaling pathways. Understanding this context is crucial for interpreting the effects of its inhibitors in cellular assays.
Caption: SHP1's role in the JAK/STAT signaling pathway.
Summary and Recommendations
Both this compound and sodium stibogluconate are effective inhibitors of SHP1, each with distinct characteristics.
-
This compound is presented as a selective research tool with the added benefit of being a fluorescent probe. However, the lack of publicly available, detailed quantitative data on its potency and selectivity necessitates careful in-house validation.
-
Sodium stibogluconate is a well-characterized PTP inhibitor with demonstrated potent inhibition of SHP1. Its preference for SHP1 over SHP-2 and PTP1B is documented, although it is not entirely specific. Its long history of use in other medical applications provides a broader context for its biological effects.
For researchers initiating studies on SHP1, the choice between these inhibitors will depend on the specific experimental needs:
-
For experiments requiring a fluorescent readout or where high selectivity is presumed to be critical (pending validation), This compound may be a suitable starting point.
-
For studies where potent and stable inhibition of SHP1 is required and some off-target effects on other PTPases can be controlled for or are less critical, sodium stibogluconate is a viable and well-documented option.
Ultimately, the empirical determination of dose-response curves and selectivity profiling within the specific assay system is strongly recommended for either inhibitor to ensure robust and reproducible results.
References
Selectivity Profile of TPI-1: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Src homology 2 (SH2) domain-containing phosphatase 1 (SHP1) inhibitor, TPI-1 (Tyrosine Phosphatase Inhibitor 1), against other phosphatases. The information is supported by experimental data to inform research and development decisions.
TPI-1 is a potent and selective inhibitor of SHP1, a non-receptor protein tyrosine phosphatase that plays a critical role in regulating signaling pathways, particularly in hematopoietic cells. Understanding the selectivity of TPI-1 is crucial for its application as a research tool and for its potential therapeutic development.
Selectivity Profile of TPI-1 Against Other Phosphatases
The inhibitory activity of TPI-1 has been evaluated against a panel of phosphatases to determine its selectivity. The following table summarizes the half-maximal inhibitory concentration (IC50) values of TPI-1 against SHP1 and other related phosphatases. Lower IC50 values indicate higher potency.
| Phosphatase | IC50 (µg/mL) | IC50 (nM) | Fold Selectivity vs. SHP2 | Fold Selectivity vs. MKP1 |
| SHP1 | ~0.01 | ~40 | 10-fold | >100-fold |
| SHP2 | ~0.1 | ~395 | - | >10-fold |
| MKP1 | >1 | >3950 | - | - |
Data compiled from Kundu et al., 2010.[1][2][3][4]
The data demonstrates that TPI-1 is a highly potent inhibitor of SHP1 with an IC50 in the low nanomolar range.[1][3] It exhibits a 10-fold selectivity for SHP1 over its closest homolog, SHP2, and greater than 100-fold selectivity over the dual-specificity phosphatase MKP1.[4]
Experimental Protocols
The selectivity of TPI-1 was determined using a biochemical in vitro phosphatase assay. Below is a detailed methodology for such an experiment.
In Vitro Phosphatase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of a purified phosphatase.
Materials:
-
Recombinant human SHP1, SHP2, and MKP1 catalytic domains
-
TPI-1 (or other test compounds)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM EDTA, 0.2 mM DTT, and 0.1 mg/ml BSA
-
Fluorogenic Substrate: 6,8-difluoro-4-methylumbelliferyl phosphate (B84403) (DiFMUP)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of TPI-1 in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations.
-
Enzyme Preparation: Dilute the recombinant phosphatases in the assay buffer to a final concentration that yields a robust signal within the linear range of the assay.
-
Assay Reaction: a. To each well of a 96-well plate, add the diluted TPI-1 or vehicle control (DMSO in assay buffer). b. Add the diluted phosphatase enzyme to each well and incubate at room temperature for 10 minutes to allow for inhibitor binding. c. Initiate the enzymatic reaction by adding the DiFMUP substrate to each well.
-
Data Acquisition: Immediately measure the fluorescence intensity at an excitation wavelength of 355 nm and an emission wavelength of 460 nm. Continue to monitor the fluorescence at regular intervals for 60 minutes at room temperature, protected from light.
-
Data Analysis: a. Calculate the rate of the enzymatic reaction (slope of the fluorescence intensity versus time). b. Determine the percent inhibition for each concentration of TPI-1 relative to the vehicle control. c. Plot the percent inhibition against the logarithm of the TPI-1 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizing Experimental Workflow and Signaling Pathways
To further illustrate the experimental process and the biological context of SHP1 inhibition, the following diagrams are provided.
References
- 1. Novel SHP-1 inhibitors TPI-1 and analogs with pre-clinical anti-tumor activities as tolerated oral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel SHP-1 inhibitors tyrosine phosphatase inhibitor-1 and analogs with preclinical anti-tumor activities as tolerated oral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
The Selectivity of SHP1 Inhibitors: A Comparative Analysis Against SHP2
For researchers, scientists, and drug development professionals, understanding the selectivity of protein tyrosine phosphatase (PTP) inhibitors is paramount for developing targeted therapies. This guide provides a comparative analysis of the selectivity of SHP1 inhibitors against their closely related homolog, SHP2 (PTPN11), with a focus on presenting supporting experimental data and methodologies.
Quantitative Analysis of Inhibitor Selectivity
The selectivity of an inhibitor is a critical determinant of its therapeutic window and potential off-target effects. It is typically quantified by comparing the half-maximal inhibitory concentration (IC50) of the compound against the target enzyme (SHP1) versus a closely related off-target enzyme (SHP2). A higher ratio of IC50 (SHP2) / IC50 (SHP1) indicates greater selectivity for SHP1.
| Compound | SHP1 IC50 | SHP2 IC50 | Selectivity (SHP2 IC50 / SHP1 IC50) |
| SB-8091 | 0.0102 µM[1] | >100 µM[1] | >9800-fold |
| M-029 | 2.6 µM[2] | - | Data not available |
Note: IC50 values can vary depending on the specific assay conditions.
The data clearly demonstrates that SB-8091 is a highly selective allosteric inhibitor of SHP1, with a selectivity of over 9800-fold against SHP2[1]. M-029 has been identified as a selective covalent inhibitor of SHP-1 with an IC50 of 2.6 µM, though direct comparative IC50 data against SHP2 was not provided in the available resources[2].
Experimental Protocols: In Vitro Phosphatase Inhibition Assay
The determination of IC50 values for SHP1 and SHP2 inhibitors is typically performed using an in vitro phosphatase assay. The following is a generalized protocol based on common methodologies.
Objective: To measure the enzymatic activity of SHP1 and SHP2 in the presence of varying concentrations of an inhibitor to determine the IC50 value.
Materials:
-
Recombinant human SHP1 and SHP2 enzymes
-
Phosphatase substrate, e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) or a phosphopeptide substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Test inhibitor compound
-
96-well microplate (black, for fluorescence assays)
-
Microplate reader capable of fluorescence detection
Procedure:
-
Enzyme and Substrate Preparation: Recombinant SHP1 and SHP2 enzymes are diluted to a working concentration in the assay buffer. The fluorogenic substrate DiFMUP is also diluted in the assay buffer.
-
Inhibitor Dilution: A serial dilution of the test inhibitor is prepared in the assay buffer or DMSO, followed by a final dilution in the assay buffer to the desired concentrations.
-
Assay Reaction: a. To the wells of the 96-well plate, add a fixed volume of the diluted enzyme (SHP1 or SHP2). b. Add the serially diluted inhibitor to the respective wells. Include a control well with no inhibitor (vehicle control) and a blank well with no enzyme. c. Incubate the enzyme and inhibitor mixture at room temperature for a specified period (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiation of Reaction: Add the diluted substrate to all wells to start the enzymatic reaction.
-
Signal Detection: The dephosphorylation of the substrate by the enzyme results in a fluorescent product. The fluorescence intensity is measured over time using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for DiFMUP).
-
Data Analysis: The rate of the reaction is determined from the linear portion of the fluorescence versus time plot. The percentage of inhibition for each inhibitor concentration is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflow
Understanding the roles of SHP1 and SHP2 in cellular signaling is crucial for interpreting the effects of selective inhibitors. Both are protein tyrosine phosphatases, but they often have opposing functions in signaling pathways. SHP1 is generally considered a negative regulator of signaling in hematopoietic cells, while SHP2 is often a positive regulator in various cell types.
Below are Graphviz diagrams illustrating a simplified signaling pathway involving SHP1/SHP2 and the general workflow of a phosphatase inhibition assay.
Caption: Simplified signaling pathways for SHP1 and SHP2.
Caption: Experimental workflow for a phosphatase inhibition assay.
References
Comparative Analysis of Shp1 Inhibitor Cross-Reactivity: A Guide for Researchers
Disclaimer: No publicly available scientific literature or experimental data could be found for a compound specifically named "Shp1-IN-1." This guide has been developed to address the core interest in the cross-reactivity of Shp1 inhibitors by comparing two representative and publicly documented inhibitors: TPI-1 and Sodium Stibogluconate (SSG) . This document is intended for researchers, scientists, and drug development professionals to provide objective comparisons and supporting experimental data for these compounds.
Introduction to Shp1 and Inhibitor Selectivity
Src homology region 2 (SH2) domain-containing phosphatase 1 (Shp1), encoded by the PTPN6 gene, is a non-receptor protein tyrosine phosphatase predominantly expressed in hematopoietic cells. It acts as a critical negative regulator in various signaling pathways, including those downstream of T-cell receptors (TCR) and cytokine receptors (JAK/STAT pathway), by dephosphorylating key signaling molecules.[1][2][3] Given its role in suppressing immune responses, inhibition of Shp1 is an attractive therapeutic strategy for cancer immunotherapy and other diseases.
However, the development of selective Shp1 inhibitors is challenging due to the highly conserved active site among protein tyrosine phosphatases (PTPs).[4] Cross-reactivity with other phosphatases, such as the structurally similar Shp2, or with other enzyme families like kinases, can lead to off-target effects and potential toxicity. This guide provides a comparative overview of the selectivity profiles of TPI-1 and Sodium Stibogluconate (SSG), summarizing available data on their potency and cross-reactivity.
Comparative Selectivity Profiles of Shp1 Inhibitors
The following tables summarize the quantitative data on the inhibitory activity and selectivity of TPI-1 and SSG against Shp1 and other cellular targets.
Table 1: In Vitro Potency and Selectivity of Shp1 Inhibitors
| Compound | Target | IC50 / Activity | Fold Selectivity (Shp1 vs. Other) | Notes |
| TPI-1 | Shp1 | ~40 nM | - | Potent inhibitor of the Shp1 catalytic domain. |
| Shp2 | ~100 nM | ~2.5x | Moderate selectivity against the highly homologous Shp2. | |
| MKP1 | > 1 µM | > 25x | High selectivity against this dual-specificity phosphatase. | |
| CD45 | Limited Impact | Not specified | Selective against the receptor-like PTP, CD45. | |
| Sodium Stibogluconate (SSG) | Shp1 | 99% inhibition at 10 µg/mL | - | Potent inhibitor at therapeutic concentrations for leishmaniasis. |
| Shp2 | 99% inhibition at 100 µg/mL | ~10x | Moderate selectivity for Shp1 over Shp2. | |
| PTP1B | 99% inhibition at 100 µg/mL | ~10x | Moderate selectivity for Shp1 over PTP1B. | |
| MKP1 | No significant inhibition | High | High selectivity against this dual-specificity phosphatase. |
Data compiled from multiple sources.
Table 2: Cellular Activity and Observed Off-Target Effects
| Compound | Cellular Effect | Potential Off-Target Effects |
| TPI-1 | Increases phosphorylation of Shp1 substrates (e.g., pLck-pY394) in Jurkat T cells starting at 10 ng/mL. | As a benzoquinone, TPI-1 may non-specifically react with cysteine residues. |
| Sodium Stibogluconate (SSG) | Augments cytokine-induced JAK2/Stat5 phosphorylation in cell lines. | Known clinical side effects include pancreatitis, liver damage, cardiotoxicity, and bone marrow suppression, which may be due to off-target activities. Directly inhibits DNA topoisomerase I. |
Signaling Pathways and Experimental Workflows
Understanding the signaling context and the experimental methods used to determine selectivity is crucial for interpreting inhibitor data.
Key Signaling Pathways Regulated by Shp1
Shp1 negatively regulates key pathways in immune cells. Inhibiting Shp1 is expected to enhance signaling in these cascades.
Experimental Workflow for Inhibitor Selectivity Profiling
A multi-step approach is required to characterize the cross-reactivity of a Shp1 inhibitor.
Detailed Experimental Protocols
In Vitro Phosphatase Activity Assay (DiFMUP)
This protocol describes a continuous, fluorescence-based assay to determine the IC50 value of an inhibitor against recombinant Shp1. The substrate, 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), is non-fluorescent until it is dephosphorylated.
Materials:
-
Recombinant human Shp1 enzyme
-
Assay Buffer: 150 mM Bis-Tris (pH 6.0), 0.33 mg/mL BSA, 1 mM DTT
-
DiFMUP substrate (10 mM stock in DMSO)
-
Test inhibitor (serial dilutions in DMSO)
-
384-well black, flat-bottom plates
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 465 nm)
Procedure:
-
Enzyme Preparation: Dilute recombinant Shp1 in Assay Buffer to a working concentration (e.g., 2X final concentration, typically in the low nM range). The optimal concentration should be determined empirically to yield a robust linear signal within the assay time frame.
-
Inhibitor Plating: Prepare serial dilutions of the test compound. Add a small volume (e.g., 100 nL) of each inhibitor concentration and DMSO (vehicle control) to the wells of the 384-well plate.
-
Enzyme Addition and Pre-incubation: Add the diluted Shp1 enzyme solution (e.g., 10 µL) to the wells containing the inhibitor. Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare a working solution of DiFMUP in Assay Buffer (e.g., 2X the final desired concentration, which should be at or near the Km for Shp1). Initiate the phosphatase reaction by adding the DiFMUP solution (e.g., 10 µL) to all wells.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity kinetically over 30-60 minutes, with readings every 1-2 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence curve for each well.
-
Normalize the velocities to the DMSO control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that a compound binds to its intended target in a physiological context (i.e., within intact cells). The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.
Materials:
-
Cell line expressing Shp1 (e.g., Jurkat T cells)
-
Complete cell culture medium
-
PBS (Phosphate-Buffered Saline) with protease and phosphatase inhibitors
-
Test inhibitor
-
PCR tubes
-
Thermocycler
-
Lysis Buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE and Western Blotting reagents
-
Primary antibody against Shp1 and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibody and chemiluminescent substrate
Procedure:
-
Cell Treatment: Culture cells to a sufficient density. Treat the cells with the test inhibitor at a desired concentration (e.g., 10x the cellular IC50) or with vehicle (DMSO) for 1-2 hours in culture medium.
-
Cell Harvesting and Aliquoting: Harvest the cells by centrifugation, wash with PBS, and resuspend in PBS containing inhibitors. Aliquot the cell suspension (e.g., 50 µL per tube) into PCR tubes.
-
Heat Challenge: Place the PCR tubes in a thermocycler. Apply a temperature gradient for 3 minutes (e.g., from 40°C to 70°C in 3°C increments). Immediately cool the samples to 4°C for 3 minutes.
-
Cell Lysis: Lyse the cells by adding Lysis Buffer followed by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing on ice).
-
Fractionation: Separate the soluble protein fraction from the precipitated aggregates by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Protein Quantification and Western Blotting:
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration of each sample using a BCA assay.
-
Normalize the protein amount for all samples, prepare them for SDS-PAGE, and load onto a gel.
-
Perform Western blotting using a primary antibody specific for Shp1. Re-probe the membrane with a loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities for Shp1 at each temperature point using densitometry.
-
Normalize the Shp1 intensity to the loading control.
-
Plot the normalized intensity against the temperature for both the inhibitor-treated and vehicle-treated samples.
-
A rightward shift in the melting curve for the inhibitor-treated sample indicates target stabilization and thus, target engagement.
-
Broad-Spectrum Kinase Profiling
To assess cross-reactivity against kinases, a broad-spectrum screening approach is necessary. This is typically performed as a service by specialized companies (e.g., Eurofins DiscoverX KINOMEscan®, Reaction Biology).
General Principle (Competition Binding Assay):
-
Assay Setup: A library of human kinases, individually tagged, are immobilized on a solid support.
-
Competition: The test inhibitor is incubated with the immobilized kinases in the presence of a proprietary, ATP-site directed ligand (probe).
-
Quantification: The amount of the probe that binds to each kinase is quantified. If the test inhibitor binds to a kinase, it will compete with the probe, resulting in a reduced signal.
-
Data Analysis: The results are typically reported as percent inhibition at a given concentration or as a dissociation constant (Kd). Data is often visualized using a "tree-spot" diagram, where hits are mapped onto a phylogenetic tree of the human kinome, providing a clear visual representation of the inhibitor's selectivity.
Conclusion
The evaluation of inhibitor cross-reactivity is a critical step in drug development. While no data exists for "this compound," the analysis of known inhibitors like TPI-1 and Sodium Stibogluconate highlights the ongoing challenge of achieving high selectivity for Shp1. TPI-1 shows moderate selectivity against its closest homolog, Shp2, whereas SSG has a broader inhibitory profile against multiple PTPs and other off-targets, which may contribute to its clinical side effects.
A rigorous, multi-faceted experimental approach combining in vitro enzymatic assays, cellular target engagement studies like CETSA, and broad-spectrum profiling is essential to fully characterize the selectivity of any new Shp1 inhibitor. Such a comprehensive analysis provides the necessary data to guide lead optimization, predict potential off-target liabilities, and ultimately develop safer and more effective therapeutic agents.
References
In Vivo Validation of Shp1-IN-1 as a SHP1 Probe: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Shp1-IN-1, a fluorescent probe with inhibitory activity against Src homology region 2 domain-containing phosphatase 1 (SHP1), against other notable SHP1 inhibitors with documented in vivo validation. Due to the limited publicly available in vivo data for this compound, this guide leverages comprehensive data from well-characterized inhibitors—TPI-1, SB-8091, and NSC-87877—to provide a thorough comparative landscape for researchers evaluating SHP1 probes and inhibitors for their studies.
Introduction to SHP1 and its Inhibition
Src homology region 2 domain-containing phosphatase 1 (SHP1), encoded by the PTPN6 gene, is a non-receptor protein tyrosine phosphatase predominantly expressed in hematopoietic cells.[1] It functions as a critical negative regulator in various signaling pathways, including those governing immune cell activation, proliferation, and differentiation.[1][2] By dephosphorylating key signaling molecules, SHP1 attenuates the response to stimuli from antigen receptors, cytokine receptors, and growth factor receptors.[1] Consequently, inhibition of SHP1 has emerged as a promising therapeutic strategy for enhancing anti-tumor immunity and treating certain cancers.[2]
This compound is a recently developed tool compound designed as a fluorescent probe for SHP1. It exhibits inhibitory activity against SHP1, making it potentially useful for studying the phosphatase's function and for high-throughput screening of novel inhibitors. This guide aims to place this compound in the context of other established SHP1 inhibitors, providing a framework for its evaluation and application.
Comparative Analysis of SHP1 Inhibitors
To facilitate a comprehensive comparison, this section details the performance of this compound alongside TPI-1, a potent and selective SHP1 inhibitor; SB-8091, a first-in-class allosteric SHP1 inhibitor; and NSC-87877, a dual SHP1/SHP2 inhibitor.
Quantitative Performance Data
The following table summarizes the key quantitative data for each inhibitor, including their potency and selectivity.
| Compound | Type | Target(s) | IC50 | In Vivo Model(s) | Key In Vivo Effect |
| This compound | Fluorescent Probe / Inhibitor | SHP1 | Data not available | Data not available | Data not available |
| TPI-1 | Active-site Inhibitor | SHP1 | ~40 nM for recombinant SHP-1 | B16 Melanoma, K1735 Melanoma, MC-26 Colon Cancer | Inhibited tumor growth in a T cell-dependent manner. |
| SB-8091 | Allosteric Inhibitor | SHP1 | 10.2 nM | CT26 and MC38 Syngeneic Mouse Models | Enhanced anti-tumor activity as a single agent and in combination with anti-PD-1. |
| NSC-87877 | Active-site Inhibitor | SHP1, SHP2 | 355 nM (SHP1), 318 nM (SHP2) | Neuroblastoma Xenograft, Experimental Autoimmune Encephalomyelitis (EAE) | Decreased tumor growth and prevented EAE development. |
Mechanism of Action and Signaling Pathways
SHP1 negatively regulates multiple signaling pathways critical for immune cell function. Inhibition of SHP1 is expected to enhance these pathways, leading to increased immune cell activation and anti-tumor responses.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the validation of the comparative SHP1 inhibitors.
In Vivo Tumor Growth Inhibition Assay (TPI-1)
-
Animal Model: C57BL/6 mice.
-
Tumor Cell Inoculation: Mice were subcutaneously inoculated with B16 melanoma cells.
-
Treatment: Four days post-inoculation, mice were treated with TPI-1 orally.
-
Endpoint: Tumor volumes were measured throughout the study period.
-
Analysis: The significance of tumor volume differences between treatment groups was assessed using a Student's t-test.
In Vivo Pharmacodynamic Analysis of pLck-pY394 (TPI-1)
-
Animal Model: C57BL/6 mice.
-
Treatment: Mice were treated with TPI-1.
-
Sample Collection: Spleens were harvested, and splenocytes were isolated.
-
Analysis: Levels of phosphorylated Lck at tyrosine 394 (pLck-pY394), a SHP-1 substrate, were assessed by SDS-PAGE and Western blotting.
In Vivo Anti-Tumor Efficacy Study (SB-8091)
-
Animal Models: Syngeneic mouse models (CT26 and MC38).
-
Treatment: Oral administration of SB-8091 as a single agent or in combination with an anti-PD-1 antibody.
-
Endpoint: Tumor growth inhibition and induction of tumor-specific immune memory.
-
Toxicity Assessment: A 2-week repeat pilot toxicity study was conducted in mice.
In Vivo Neuroblastoma Tumor Growth Assay (NSC-87877)
-
Animal Model: Intrarenal neuroblastoma tumor mouse model in female nude mice.
-
Treatment: Intraperitoneal (IP) injection of NSC-87877 (30 mg/kg) once daily for 15 days.
-
Endpoint: Tumor growth was monitored.
-
Mechanism of Action Analysis: Tumor lysates were analyzed for p53 and p38 activity.
Logical Relationship of SHP1 Inhibition and Immune Response
The inhibition of SHP1 leads to a cascade of events that ultimately enhances the anti-tumor immune response. This logical flow is depicted in the diagram below.
Conclusion
This compound represents a valuable tool for studying SHP1 biology, particularly due to its fluorescent properties. While comprehensive in vivo validation data for this compound is not yet widely available, the extensive research on other SHP1 inhibitors like TPI-1, SB-8091, and NSC-87877 provides a strong foundation for understanding the potential applications and expected outcomes of SHP1 inhibition in vivo. Researchers considering this compound for their studies can use the comparative data and experimental protocols presented in this guide to design robust experiments and interpret their findings within the broader context of SHP1-targeted therapeutic strategies. Further in vivo characterization of this compound will be crucial to fully establish its utility as a reliable SHP1 probe in complex biological systems.
References
Benchmarking Shp1-IN-1: A Comparative Guide to Performance in Diverse Assay Formats
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Shp1-IN-1, a potent and selective inhibitor of the Src homology region 2 domain-containing phosphatase-1 (SHP-1), against other commercially available SHP-1 inhibitors. The data presented herein, compiled from publicly available research, is intended to assist researchers in selecting the most appropriate tool for their specific experimental needs. We present a summary of quantitative data in structured tables, detailed experimental methodologies for key assays, and visualizations of the relevant signaling pathway and experimental workflows.
Shp1: A Key Regulator in Cellular Signaling
SHP-1, encoded by the PTPN6 gene, is a non-receptor protein tyrosine phosphatase predominantly expressed in hematopoietic cells. It plays a crucial role as a negative regulator in several signaling pathways, including the T-cell receptor (TCR) and cytokine signaling cascades. By dephosphorylating key signaling molecules, SHP-1 attenuates cellular activation and proliferation. Its role in downregulating immune responses has made it an attractive target for therapeutic intervention, particularly in the fields of oncology and immunology. Inhibition of SHP-1 is expected to enhance anti-tumor immunity by boosting the activity of immune effector cells.
Comparative Performance of Shp1 Inhibitors
The following tables summarize the in vitro and cell-based performance of this compound (also reported as TPI-1) in comparison to two other widely used SHP-1 inhibitors, NSC-87877 and Sodium Stibogluconate.
Table 1: Biochemical Assay Performance
| Inhibitor | Target | IC50 | Assay Substrate |
| This compound (TPI-1) | Recombinant SHP-1 | ~40 nM | DiFMUP |
| Recombinant SHP-2 | ~0.1 µg/mL (~400 nM) | DiFMUP | |
| MKP1 | > 1 µg/mL | DiFMUP | |
| CD45 | > 1 µg/mL | DiFMUP | |
| NSC-87877 | Recombinant SHP-1 | 355 nM | Not Specified |
| Recombinant SHP-2 | 318 nM | Not Specified | |
| PTP1B | 1.69 µM | Not Specified | |
| Sodium Stibogluconate | Recombinant SHP-1 | Inhibited 99% of activity at 10 µg/mL | Not Specified |
| Recombinant SHP-2 | Required 100 µg/mL for similar inhibition | Not Specified | |
| PTP1B | Required 100 µg/mL for similar inhibition | Not Specified |
Table 2: Cell-Based Assay Performance
| Inhibitor | Cell Line | Assay | Effective Concentration |
| This compound (TPI-1) | Jurkat T cells | Increased p-Lck (Y394) & p-Zap70 | Starting at 10 ng/mL (~40 nM) |
| Mouse Splenocytes | IFN-γ production (ELISpot) | ~58-fold more effective than Sodium Stibogluconate | |
| Human PBMCs | IFN-γ production (ELISpot) | Potent induction | |
| NSC-87877 | HEK293 cells | Inhibition of EGF-induced Erk1/2 activation | Not Specified |
| Sodium Stibogluconate | NB4, HL-60, U937 | Induction of differentiation (NBT reduction) | 250-400 µg/mL |
Visualizing the Landscape: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the experimental approaches, the following diagrams were generated using the Graphviz DOT language.
Safety Operating Guide
Proper Disposal of Shp1-IN-1: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of the research chemical Shp1-IN-1, ensuring the safety of laboratory personnel and environmental protection.
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling this compound, a fluorescent probe and inhibitor of the protein tyrosine phosphatase SHP1, adherence to correct disposal protocols is paramount. In the absence of a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound, it is imperative to treat the compound as hazardous chemical waste. This guide provides a comprehensive overview of the necessary procedures, aligning with standard laboratory waste management practices.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all standard laboratory safety protocols are strictly followed. This includes the use of appropriate Personal Protective Equipment (PPE). All handling of this compound, particularly in its solid form, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]
| Personal Protective Equipment (PPE) for Handling this compound Waste |
| Eye Protection |
| Hand Protection |
| Body Protection |
Step-by-Step Disposal Protocol
The disposal of this compound and materials contaminated with it should be managed through your institution's Environmental Health and Safety (EHS) program.[2] Never dispose of this compound down the drain or in the regular trash. [1][3]
-
Waste Segregation:
-
Collect all waste contaminated with this compound in a dedicated and clearly labeled hazardous waste container.[1]
-
This includes:
-
Unused or expired solid this compound.
-
Solutions containing this compound.
-
Contaminated lab supplies such as pipette tips, centrifuge tubes, and absorbent paper.
-
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS office. Proper segregation prevents potentially dangerous chemical reactions.
-
-
Container Management:
-
Use a high-density polyethylene (B3416737) (HDPE) or glass container with a secure screw-top lid that is compatible with the chemical.
-
The container must be in good condition and free of leaks.
-
Keep the hazardous waste container securely sealed when not in use to prevent spills and volatilization.
-
-
Labeling:
-
The waste container must be labeled with a hazardous waste tag as soon as the first drop of waste is added.
-
The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.
-
The approximate quantity or concentration of the waste.
-
The date of waste generation.
-
The name and contact information of the principal investigator.
-
The laboratory room number.
-
-
-
Waste Accumulation and Storage:
-
Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.
-
This area should be at or near the point of waste generation.
-
Ensure the storage area is away from incompatible materials.
-
-
Disposal Request and Pickup:
-
Once the container is full or has reached the end of its allowable accumulation period (as per your institution's guidelines), contact your EHS department to arrange for a hazardous waste pickup.
-
Do not transport hazardous waste yourself. Trained EHS personnel should handle the collection and final disposal.
-
Experimental Workflow for Disposal
The following diagram outlines the decision-making process and necessary steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Spill Management
In the event of a spill, the primary objective is to prevent it from spreading and to clean it up safely.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or involves a highly volatile solvent, evacuate the area and contact your institution's EHS department.
-
Containment: For small spills, use an inert absorbent material (e.g., vermiculite, dry sand) to contain the substance. Avoid creating dust if the spill involves the solid form of this compound.
-
Cleanup: Carefully collect the absorbed material and place it in the designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent solution, and dispose of the cleaning materials as hazardous waste.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure working environment and upholding environmental stewardship. Always consult your institution's specific EHS guidelines, as local regulations may vary.
References
Essential Safety and Operational Guide for Handling Shp1-IN-1
For researchers, scientists, and drug development professionals, ensuring personal safety and maintaining a secure laboratory environment is paramount when handling potent, bioactive compounds like Shp1-IN-1. Adherence to strict safety and disposal protocols is crucial to minimize exposure and prevent environmental contamination. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound in both its solid and solution forms. The following table summarizes the required PPE.
| Operation | Required Personal Protective Equipment |
| Handling Solid Compound (Weighing, preparing solutions) | - Primary Gloves: Nitrile gloves (double-gloving recommended) - Secondary Gloves: Chemical-resistant gloves (e.g., neoprene or butyl rubber) - Eye Protection: Safety glasses with side shields or chemical splash goggles - Respiratory Protection: NIOSH-approved N95 or higher-rated respirator - Lab Coat: Standard laboratory coat - Additional Protection: Disposable arm sleeves |
| Handling Solutions of the Compound | - Gloves: Nitrile gloves - Eye Protection: Safety glasses with side shields - Lab Coat: Standard laboratory coat |
Operational and Disposal Plans
Strict protocols must be followed for the handling, storage, and disposal of this compound.
Storage and Handling:
-
Solid Compound Storage: Store this compound powder at -20°C for long-term stability.[1]
-
Solutions Storage: Store solutions of this compound at -80°C for up to 6 months. To maintain stability, avoid repeated freeze-thaw cycles.[1]
-
Handling: All handling of the solid compound and concentrated solutions should be performed in a certified chemical fume hood to prevent the inhalation of dust or aerosols.[1][2]
Spill Management:
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate and Secure: Immediately evacuate the spill area and restrict access.
-
Don Appropriate PPE: Before cleaning the spill, wear the full personal protective equipment as outlined for handling the solid compound.[1]
-
Containment: For liquid spills, absorb the material with an inert substance such as vermiculite, dry sand, or earth.[1]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol), followed by a thorough cleaning with soap and water.[1]
-
Waste Disposal: Collect all contaminated materials, including absorbents and cleaning supplies, in a sealed, labeled container for hazardous waste disposal.[1]
Waste Disposal:
All waste materials contaminated with this compound must be treated as hazardous chemical waste.[1][2]
-
Waste Segregation: Do not mix this compound waste with other waste streams. Collect it in a dedicated, properly labeled, and sealed waste container to prevent accidental reactions and ensure proper handling.[2]
-
Solid Waste: Collect solid waste, including empty vials and contaminated consumables like pipette tips and gloves, in a designated, sealed, and clearly labeled hazardous waste container.[1]
-
Liquid Waste: Collect liquid waste containing this compound in a sealed, leak-proof, and appropriately labeled container. Do not dispose of this waste down the drain.[1]
-
Container Selection: Use a container compatible with the chemical nature of this compound, such as a high-density polyethylene (B3416737) (HDPE) or glass container with a secure screw-top lid.[2]
-
Final Disposal: All hazardous waste must be disposed of through a licensed environmental waste management company, in accordance with local, state, and federal regulations.[1]
Experimental Workflow
The following diagram illustrates the procedural workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
